molecular formula C16H21NO5 B1215894 Convoline CAS No. 89783-61-9

Convoline

Cat. No.: B1215894
CAS No.: 89783-61-9
M. Wt: 307.34 g/mol
InChI Key: QKXIPWXFQDIWOM-UHFFFAOYSA-N
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Description

Convoline, identified by the systematic name (8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate, is a tropane alkaloid of natural origin with significant relevance in pharmaceutical and neuroscientific research . This compound, with the molecular formula C16H21NO5 and a molecular weight of 307.35 g/mol, was first isolated from the plant Convolvulus krauseanus . Its structure is characterized by a veratroyl group attached to a nortropane skeleton with an N-hydroxy group . Research into this compound has explored its potential biological activities, including investigations as an anti-epileptic agent . To overcome challenges associated with its low aqueous solubility and to enhance bioavailability for oral delivery, advanced formulations such as this compound-loaded Solid Lipid Nanoparticles (SLNs) have been successfully developed and characterized in vitro . These nanoparticles have demonstrated high drug encapsulation efficiency and a significant drug release profile, making them a promising vehicle for further pharmacological studies . As a reference standard, this compound is also listed in several metabolic databases, including KEGG under the identifier C10855 . This product is intended for research and analysis in a controlled laboratory environment only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89783-61-9

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

(8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C16H21NO5/c1-20-14-6-3-10(7-15(14)21-2)16(18)22-13-8-11-4-5-12(9-13)17(11)19/h3,6-7,11-13,19H,4-5,8-9H2,1-2H3

InChI Key

QKXIPWXFQDIWOM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3O)OC

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Convoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convoline, a tropane alkaloid with the systematic IUPAC name (8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate, is a naturally occurring compound found in various species of the Convolvulaceae family. This document provides an in-depth technical overview of the chemical structure of this compound, including its physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it explores the compound's known biological activities, focusing on its potential as a neuroprotective agent through acetylcholinesterase inhibition and antioxidant mechanisms. All quantitative data are presented in structured tables, and relevant pathways and workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

This compound is characterized by a bicyclic tropane core esterified with a 3,4-dimethoxybenzoic acid moiety. This unique structural arrangement is the basis for its biological activities.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its pharmacokinetic and pharmacodynamic profiles.

PropertyValueReference
Molecular Formula C16H21NO5[1]
Molecular Weight 307.34 g/mol [1]
IUPAC Name (8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate[1]
CAS Number 89783-61-9[1]
Topological Polar Surface Area 68.2 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 4[1]

Table 1: Physicochemical properties of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of nortropine with 3,4-dimethoxybenzoyl chloride. The following is a detailed protocol for this synthesis.[2]

Step 1: Preparation of 3,4-Dimethoxybenzoyl Chloride

  • To a solution of 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol) in anhydrous dichloromethane (100 mL), add thionyl chloride (8.0 mL, 109.8 mmol) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain 3,4-dimethoxybenzoyl chloride as a solid, which can be used in the next step without further purification.

Step 2: Esterification of Nortropine

  • Dissolve nortropine (5.0 g, 39.3 mmol) in anhydrous dichloromethane (100 mL) and cool to 0 °C in an ice bath.

  • Add triethylamine (6.6 mL, 47.2 mmol) to the solution.

  • In a separate flask, dissolve 3,4-dimethoxybenzoyl chloride (8.7 g, 43.2 mmol) in 50 mL of anhydrous dichloromethane.

  • Add the 3,4-dimethoxybenzoyl chloride solution dropwise to the stirred nortropine solution at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_purification Purification A 3,4-Dimethoxybenzoic Acid C 3,4-Dimethoxybenzoyl Chloride A->C DMF (cat.) DCM, 0°C to RT B Thionyl Chloride B->C F This compound (Crude) C->F DCM, 0°C to RT D Nortropine D->F E Triethylamine E->F G Column Chromatography F->G H Pure this compound G->H

Caption: Synthetic workflow for this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the tropane and dimethoxybenzoate moieties.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (3H)6.9 - 7.6m
Methoxy Protons (6H)~3.9s
H-3 (Tropane)~5.0m
H-1, H-5 (Tropane Bridgehead)~3.3br s
Other Tropane Protons1.5 - 2.5m
N-OHVariablebr s

Table 2: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~166
Aromatic Carbons (C-O)148 - 153
Aromatic Carbons (C-H, C-C)110 - 125
C-3 (Tropane)~68
Methoxy Carbons~56
C-1, C-5 (Tropane Bridgehead)~60
Other Tropane Carbons25 - 40

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at m/z 307, corresponding to its molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Functional GroupWavenumber (cm⁻¹)
O-H (N-OH)3200-3600 (broad)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-2960
C=O (ester)~1720
C=C (aromatic)1500-1600
C-O (ester, ether)1000-1300

Table 4: Predicted characteristic IR absorption bands for this compound.

Biological Activity and Signaling Pathways

This compound is a constituent of Convolvulus pluricaulis, a plant known in traditional medicine for its cognitive-enhancing and anxiolytic properties.[3] Research on extracts of this plant suggests that this compound may contribute to these effects through multiple mechanisms of action.

Acetylcholinesterase Inhibition

One of the proposed mechanisms for the neuroprotective effects of this compound-containing extracts is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which is a therapeutic strategy for conditions like Alzheimer's disease.

AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Synaptic_ACh Increased Synaptic Acetylcholine This compound This compound This compound->AChE Inhibits Cholinergic_Transmission Enhanced Cholinergic Transmission Synaptic_ACh->Cholinergic_Transmission

Caption: Proposed mechanism of acetylcholinesterase inhibition by this compound.

Antioxidant Activity

Extracts of Convolvulus pluricaulis have demonstrated significant antioxidant properties.[4] This activity is crucial for neuroprotection, as oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. The antioxidant effects are likely due to the ability of constituent compounds like this compound to scavenge free radicals.

AssayIC₅₀ (µg/mL) of C. pluricaulis extract
DPPH radical scavenging434.78
Hydrogen peroxide scavenging7.82
Superoxide radical scavenging132.18

Table 5: Antioxidant activity of Convolvulus pluricaulis extract containing this compound.[4]

Conclusion

This compound presents a compelling molecular scaffold for further investigation in the field of neuropharmacology. Its unique tropane alkaloid structure, combined with the dimethoxybenzoate moiety, likely underpins its observed biological activities. The synthetic protocol provided offers a reliable method for obtaining this compound for research purposes. Future studies should focus on the isolation of pure this compound to definitively characterize its spectroscopic properties and to quantify its specific contributions to the acetylcholinesterase inhibitory and antioxidant activities observed in plant extracts. Elucidating the precise molecular interactions and signaling pathways affected by this compound will be critical in evaluating its full therapeutic potential.

References

Convoline (CAS: 89783-61-9): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The majority of the available scientific literature focuses on the pharmacological properties of extracts from the plant Convolvulus pluricaulis, which contains Convoline as one of its constituents. Data pertaining specifically to the isolated compound this compound is limited. This guide provides a comprehensive overview of the existing knowledge, clearly distinguishing between data on the pure compound and the plant extracts.

Core Chemical and Physical Properties

This compound is a tropane alkaloid characterized by a 3,4-dimethoxybenzoate moiety attached to a hydroxy-azabicyclo-octane structure.[1] Its physicochemical properties are crucial for its pharmacokinetic behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 89783-61-9[1]
Molecular Formula C₁₆H₂₁NO₅[1]
Molecular Weight 307.34 g/mol [1]
IUPAC Name (8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate[1]
XLogP3-AA 2.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 5[1]
Exact Mass 307.14197277 Da[1]

Pharmacological Properties and Bioactivity

This compound, primarily studied as a component of Convolvulus pluricaulis extracts, is associated with a range of central nervous system and cardiovascular effects.

Neuropharmacological Activities

Anti-epileptic and Anticonvulsant Effects: Alcoholic extracts of Convolvulus pluricaulis, which contain this compound, have been shown to antagonize electrically induced convulsive seizures.[1] Methanolic extracts provided significant protection against tonic convulsions induced by transcorneal electroshock, with efficacy comparable to the standard drug phenytoin.[1]

Anxiolytic and Antidepressant-like Activities: Ethyl acetate and aqueous fractions of ethanolic extracts from the aerial parts of Convolvulus pluricaulis have demonstrated significant anxiolytic effects in animal models.[1] This is evidenced by an increased time spent in the open arms of an elevated plus maze.[1] At higher doses, a reduction in neuromuscular coordination was observed, suggesting muscle relaxant properties.[1]

Neuroprotective Effects: Aqueous extracts containing this compound have shown potent neuroprotective activity, which is attributed to anti-acetylcholinesterase (anti-AChE) and antioxidant mechanisms.[1]

Cardiovascular and Metabolic Effects

Hypotensive Effects: Water-soluble fractions of Convolvulus pluricaulis containing this compound have been observed to cause significant and prolonged hypotension in animal models.[1] Ethanolic extracts have also demonstrated a negative inotropic action on both amphibian and mammalian myocardium, as well as spasmolytic activity on smooth muscles.[2]

Hypolipidemic Effects: Extracts containing this compound have shown hypolipidemic properties. In cholesterol-fed gerbils, administration of these extracts for 90 days resulted in a significant reduction in serum cholesterol, LDL cholesterol, triglycerides, and phospholipids.[1]

Quantitative Bioactivity Data (from Convolvulus pluricaulis Extracts)

It is critical to note that the following quantitative data pertains to extracts of Convolvulus pluricaulis and not to the pure this compound compound. The concentration of this compound in these extracts was not specified in the cited literature.

Table 2: In Vitro Bioactivity of Convolvulus pluricaulis Extracts

AssayExtract TypeIC₅₀ Value (µg/mL)Reference
DPPH Radical ScavengingMethanolic41.00[3][4]
DPPH Radical ScavengingNot Specified434.78[5]
Hydrogen Peroxide ScavengingNot Specified7.82[5]
Superoxide Radical ScavengingNot Specified132.18[5]

Pharmacokinetics and Bioavailability

This compound has a moderate lipophilicity (XLogP3-AA of 2.4), which suggests it may be capable of crossing biological membranes.[1] However, it is reported to have poor water solubility, which poses a significant challenge for oral administration and is likely to result in variable dissolution and limited bioavailability.[1]

Putative Mechanisms of Action and Signaling Pathways

Direct evidence for the molecular targets and signaling pathways of pure this compound is lacking. However, based on the observed pharmacological effects of Convolvulus pluricaulis extracts, several putative mechanisms can be proposed.

Modulation of GABAergic Neurotransmission

The anxiolytic and anticonvulsant effects of Convolvulus pluricaulis extracts strongly suggest an interaction with the GABAergic system. The probable mechanism is thought to involve the GABAA-benzodiazepine receptor complex.[6] Benzodiazepines and other positive allosteric modulators of the GABAA receptor enhance the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

GABAergic_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Reduced Excitability) Chloride_Channel->Hyperpolarization Cl- Influx This compound This compound (Putative Modulator) This compound->GABA_A_Receptor Potentiates

Putative GABAergic modulation by this compound.
Acetylcholinesterase Inhibition

The neuroprotective effects of Convolvulus pluricaulis extracts are attributed, in part, to the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound would increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This is a key mechanism for cognitive enhancement and is a therapeutic target in Alzheimer's disease.

AChE_Inhibition_Workflow Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Increased_ACh Increased Synaptic ACh (Enhanced Cholinergic Signaling) Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits

Proposed mechanism of acetylcholinesterase inhibition.
Cardiovascular Modulation

The hypotensive effects of Convolvulus pluricaulis extracts may be due to a combination of central tranquilizing effects and peripheral actions, such as vasodilation (spasmolytic activity on smooth muscles) and negative inotropic effects on the heart.[1][2] The precise molecular targets for these effects have not been elucidated for this compound, but could involve adrenergic receptors or calcium channels, common targets for hypotensive agents.

Experimental Protocols

Detailed experimental protocols from studies using pure this compound are not available in the reviewed literature. The following are generalized protocols for the key bioassays mentioned in the context of Convolvulus pluricaulis extracts.

General Extraction of this compound from Convolvulus pluricaulis

A common method for obtaining this compound and other alkaloids from the plant material involves an alkaline ethanolic extraction followed by liquid-liquid extraction.

  • Defatting: The dried and powdered plant material is first defatted using a non-polar solvent like n-hexane with ultrasonication.

  • Alkaline Ethanolic Extraction: The defatted plant material is then extracted with a solution of potassium hydroxide in ethanol, again using ultrasonication. This step is repeated multiple times to maximize the yield.

  • Liquid-Liquid Extraction: The resulting phytocomplex is then subjected to liquid-liquid extraction to separate the alkaloid-rich fraction.

  • Chromatographic Separation: The crude extract can be further purified using techniques like flash chromatography to isolate individual compounds, including this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.

  • Procedure:

    • A reaction mixture is prepared in a 96-well plate containing a buffer solution (e.g., Tris-HCl, pH 8.0), DTNB, and the AChE enzyme.

    • The test compound (this compound) at various concentrations is added to the wells. A control well without the inhibitor is also prepared.

    • The plate is pre-incubated.

    • The reaction is initiated by adding the substrate, ATCI.

    • The absorbance at 412 nm is measured over time using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the control. The IC₅₀ value is then determined from a dose-response curve.

Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES Model)

The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures.

  • Animals: Typically, mice or rats are used.

  • Procedure:

    • Animals are divided into control and test groups. The test groups receive varying doses of the compound (e.g., this compound) orally or intraperitoneally. A standard anticonvulsant drug (e.g., phenytoin) is used as a positive control.

    • After a set period to allow for drug absorption, a maximal electrical stimulus is delivered via corneal or ear electrodes.

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The ability of the compound to abolish or reduce the duration of the tonic hindlimb extension is taken as an indication of anticonvulsant activity.

Anxiolytic Activity Assessment (Elevated Plus Maze - EPM Model)

The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents.

  • Apparatus: The maze is shaped like a plus sign and elevated off the ground. It has two open arms and two arms enclosed by walls.

  • Procedure:

    • Animals are treated with the test compound (this compound), a vehicle (control), or a standard anxiolytic drug (e.g., diazepam).

    • After a suitable absorption time, each animal is placed in the center of the maze, facing an open arm.

    • The animal's behavior is recorded for a set period (e.g., 5 minutes).

    • The primary measures of anxiolytic activity are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total number of arm entries. An increase in these parameters suggests an anxiolytic effect.

EPM_Workflow Start Animal Dosing (Vehicle, this compound, Diazepam) Acclimation Acclimation Period Start->Acclimation Placement Place animal in center of EPM Acclimation->Placement Observation Record behavior (5 min) Placement->Observation Data_Analysis Analyze Data: - Time in open/closed arms - Entries into open/closed arms Observation->Data_Analysis Conclusion Anxiolytic effect indicated by increased time/entries in open arms Data_Analysis->Conclusion

References

The Tropane Alkaloid Convoline: A Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Convoline is a tropane alkaloid found within select species of the Convolvulus genus, a group of plants with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the natural botanical sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its putative biosynthetic pathway. Quantitative data from published studies are summarized for comparative analysis, and key experimental workflows and biosynthetic routes are visualized through diagrams. This document is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from plant-based compounds.

Natural Sources of this compound

This compound has been identified as a constituent of several species within the Convolvulaceae family, most notably in the genus Convolvulus. The primary botanical sources reported in the scientific literature are:

  • Convolvulus pluricaulis : This perennial herb, commonly known as "Shankhpushpi" in Ayurvedic medicine, is a well-documented source of this compound.[1] It is widely distributed in the north-western regions of India and is traditionally valued for its purported cognitive-enhancing and neurological benefits.[1]

  • Convolvulus subhirsutus : This species is another confirmed natural source of this compound.[1]

Extraction and Purification of this compound

The isolation of this compound from its natural plant sources involves a multi-step process of extraction and purification. Various methodologies have been employed, with hydroalcoholic extraction being a common approach. A detailed experimental protocol, adapted from established methods for tropane alkaloid isolation, is presented below.

Data Presentation: Extraction Yields

The yield of extracts and purified compounds from Convolvulus species can vary depending on the plant material, geographical source, and the extraction methodology employed. The following table summarizes quantitative data from a study on Convolvulus pluricaulis.

Extraction/Fractionation StepYield (%)
Alkaline Ethanolic Extract18.23 ± 0.92
Total Chloroform Extract0.27 ± 0.01
Flash Chromatography Fraction 125.20 ± 1.07
Flash Chromatography Fraction 221.57 ± 0.74
Flash Chromatography Fraction 319.14 ± 1.22
Flash Chromatography Fraction 413.39 ± 1.02

Data adapted from a 2023 study on Convolvulus pluricaulis.

Experimental Protocol: Extraction and Purification of this compound

This protocol outlines a comprehensive procedure for the extraction and purification of this compound from the dried whole plant of Convolvulus pluricaulis.

1. Plant Material Preparation:

  • The whole plant of Convolvulus pluricaulis is collected, authenticated, and cleaned to remove foreign matter.
  • The plant material is air-dried in the shade or using a mechanical dryer at a temperature not exceeding 40°C.
  • The dried material is then ground into a coarse powder.

2. Defatting:

  • 50 g of the powdered plant material is subjected to ultrasonication with 500 mL of n-hexane for 50 minutes to remove lipids and other non-polar constituents. The hexane is removed by filtration, and the process is repeated with fresh solvent.

3. Alkaline Ethanolic Extraction:

  • The defatted and dried plant material is then extracted by ultrasonication at maximum power for 50 minutes with 500 mL of a 2% (w/v) solution of potassium hydroxide in ethanol.
  • This extraction step is repeated two more times with fresh alkaline ethanol to maximize the yield of alkaloids.
  • The ethanolic extracts are combined and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

4. Liquid-Liquid Extraction:

  • The dried crude extract is resuspended in distilled water and transferred to a separatory funnel.
  • An equal volume of chloroform is added, and the mixture is shaken vigorously.
  • The layers are allowed to separate, and the lower chloroform layer containing the alkaloids is collected. This process is repeated to ensure complete extraction.

5. Purification by Flash Chromatography:

  • The chloroform extract is concentrated and subjected to flash chromatography on a silica gel column.
  • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.
  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

6. Final Purification:

  • Fractions enriched with this compound are pooled, concentrated, and may be subjected to further purification steps such as preparative TLC or recrystallization to yield pure this compound.

Experimental Workflow Diagram

Extraction_Workflow Start Dried & Powdered Convolvulus pluricaulis Defatting Defatting with n-Hexane (Ultrasonication) Start->Defatting Alkaline_Extraction Alkaline Ethanolic Extraction (Ultrasonication) Defatting->Alkaline_Extraction Evaporation Solvent Evaporation (Rotary Evaporator) Alkaline_Extraction->Evaporation Crude_Extract Crude Alkaloid Extract Evaporation->Crude_Extract Liquid_Liquid_Extraction Liquid-Liquid Extraction (Water/Chloroform) Crude_Extract->Liquid_Liquid_Extraction Chloroform_Phase Chloroform Phase (Contains this compound) Liquid_Liquid_Extraction->Chloroform_Phase Flash_Chromatography Purification by Flash Chromatography Chloroform_Phase->Flash_Chromatography Pure_this compound Pure this compound Flash_Chromatography->Pure_this compound

Extraction and Purification Workflow for this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic pathways: the tropane alkaloid pathway for the formation of the tropane backbone, and the phenylpropanoid pathway for the synthesis of the 3,4-dimethoxybenzoic acid (veratric acid) moiety.

Putative Biosynthetic Pathway of this compound

The exact enzymatic steps for the biosynthesis of veratric acid and its subsequent esterification in Convolvulus species have not been fully elucidated. The following pathway is a putative route based on known biochemical reactions in plants.

Part 1: Biosynthesis of the Tropane Backbone

The formation of the tropane ring system is a well-characterized pathway that begins with the amino acid L-ornithine. Key steps include the decarboxylation of ornithine to putrescine, N-methylation of putrescine, oxidative deamination, and cyclization to form the characteristic bicyclic tropane structure.

Part 2: Putative Biosynthesis of the 3,4-Dimethoxybenzoic Acid Moiety

The veratric acid component of this compound is believed to be synthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. This pathway involves a series of enzymatic reactions including deamination, hydroxylation, and methylation to produce various phenolic compounds.

Part 3: Final Esterification

The final step in the biosynthesis of this compound is the esterification of the tropane alcohol with veratric acid. This reaction is likely catalyzed by an acyltransferase, which would first activate veratric acid to its coenzyme A thioester, veratroyl-CoA.

Biosynthetic Pathway Diagram

Biosynthesis_Pathway cluster_tropane Tropane Backbone Biosynthesis cluster_veratric Putative Veratric Acid Biosynthesis L_Ornithine L-Ornithine Putrescine Putrescine L_Ornithine->Putrescine ODC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone Multiple Steps Tropine Tropine Tropinone->Tropine TR-I This compound This compound Tropine->this compound L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3'H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Veratric_Acid Veratric Acid (3,4-Dimethoxybenzoic Acid) Ferulic_Acid->Veratric_Acid Further Steps (Hydroxylation, Methylation) Veratroyl_CoA Veratroyl-CoA Veratric_Acid->Veratroyl_CoA CoA Ligase Veratroyl_CoA->this compound Acyltransferase

Proposed Biosynthetic Pathway of this compound.

Pharmacological Signaling Pathways

The pharmacological effects of Convolvulus pluricaulis extracts are well-documented, particularly their neurological activities. However, the specific molecular targets and signaling pathways of isolated this compound are not yet well understood. The neurological effects of the whole plant extract are thought to arise from the synergistic action of its various constituents, including alkaloids like this compound.

Given the current state of research, a detailed signaling pathway for isolated this compound cannot be definitively presented. The known neurological effects of Convolvulus extracts, such as their anxiolytic and memory-enhancing properties, suggest potential interactions with various neurotransmitter systems. Further research is required to elucidate the precise mechanism of action of this compound at the molecular level.

General Neurological Pathways Potentially Influenced by Convolvulus Extracts

The diagram below illustrates a generalized overview of neurotransmitter signaling, which may be influenced by the complex mixture of compounds found in Convolvulus pluricaulis extracts. It is important to note that the specific interactions of this compound within these pathways have not been established.

Neurological_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Convolvulus_Extract Convolvulus pluricaulis Extract (Contains this compound) Neurotransmitter_Release Neurotransmitter Release Convolvulus_Extract->Neurotransmitter_Release Modulation? Action_Potential Action Potential Ca_Influx Ca²⁺ Influx Action_Potential->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Vesicle_Fusion->Neurotransmitter_Release Synaptic_Cleft Synaptic Cleft GPCR G-Protein Coupled Receptors (GPCRs) Synaptic_Cleft->GPCR Neurotransmitter Binding Ion_Channels Ligand-gated Ion Channels Synaptic_Cleft->Ion_Channels Neurotransmitter Binding Second_Messengers Second Messengers (e.g., cAMP, IP₃) GPCR->Second_Messengers Cellular_Response Cellular Response (e.g., Excitation, Inhibition) Ion_Channels->Cellular_Response Second_Messengers->Cellular_Response

General Neurological Signaling Pathways.

Conclusion

This compound is a tropane alkaloid of significant interest due to its presence in medicinal plants of the Convolvulus genus. While methods for its extraction and purification have been established, further research is needed to fully elucidate its biosynthetic pathway and to pinpoint its specific molecular targets and pharmacological mechanisms of action. The information presented in this technical guide provides a solid foundation for future investigations into the therapeutic potential of this natural compound. The development of more targeted studies on isolated this compound will be crucial in unlocking its full potential for drug development.

References

Pharmacological Profile of Convoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convoline is a tropane alkaloid identified as a key constituent of various Convolvulus species, notably Convolvulus pluricaulis. This plant has a rich history in traditional medicine, particularly for its purported cognitive-enhancing and anxiolytic properties. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the pharmacological profile of isolated this compound. A thorough review of the existing literature reveals that while the extracts of its parent plant have been studied for a range of central nervous system effects, specific quantitative data on this compound is scarce. A pivotal finding distinguishes this compound from its parent compound, Convolamine; Convolamine is a potent positive modulator of the sigma-1 receptor, a property not shared by this compound in the same assays. This suggests the N-methyl group is critical for this activity.[1] This guide summarizes the available qualitative and quantitative data, details relevant experimental protocols that could be employed for its further study, and utilizes visualizations to illustrate potential signaling pathways and experimental workflows. Significant data gaps are highlighted, representing opportunities for future research to fully elucidate the pharmacological and therapeutic potential of this compound.

Introduction

This compound is a naturally occurring tropane alkaloid, structurally identified as the desmethyl metabolite of Convolamine.[1] Both compounds are found in plants of the Convolvulus genus, which are recognized in traditional Ayurvedic medicine for their "Medhya Rasayana" (nootropic) properties.[1] The pharmacological profile of this compound is in the early stages of elucidation. While extracts of Convolvulus pluricaulis exhibit a broad range of CNS effects, the direct contribution of this compound to these activities is not yet fully understood.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its pharmacokinetic behavior.

PropertyValueReference
Molecular Formula C₁₆H₂₁NO₅[2]
Molecular Weight 307.34 g/mol [2]
IUPAC Name (8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate[2]
XLogP3-AA 2.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 6[2]
Rotatable Bond Count 5[2]

Pharmacological Activities (Primarily from Convolvulus pluricaulis Extracts)

The following pharmacological activities have been attributed to extracts of Convolvulus pluricaulis, which contains this compound. The direct activity of isolated this compound for most of these effects has not been reported.

  • Neuropharmacological Effects:

    • Anxiolytic and Antidepressant Effects: Ethyl acetate and aqueous fractions of the ethanolic extract of the aerial parts of Convolvulus pluricaulis have demonstrated significant anxiolytic effects.[2]

    • Anti-epileptic Activity: Alcoholic extracts containing this compound have been shown to antagonize electrically induced convulsive seizures.[2] Methanolic extracts have also provided significant protection against tonic convulsions induced by transcorneal electroshock.[2]

    • Neuroprotective Activity: Aqueous extracts containing this compound exhibit potent neuroprotective activity, partly through anti-acetylcholinesterase (anti-AChE) and antioxidant mechanisms.[2]

  • Cardiovascular Effects: Total water-soluble fractions containing this compound have been observed to cause marked and prolonged hypotension in experimental animals.[2]

  • Metabolic Effects: Extracts containing this compound have demonstrated hypolipidemic properties, significantly reducing serum cholesterol, LDL cholesterol, triglycerides, and phospholipids in cholesterol-fed gerbils.[2]

Mechanism of Action

The precise mechanism of action for isolated this compound is not well-defined. However, some key findings and hypotheses exist:

  • Sigma-1 Receptor: Unlike its parent compound Convolamine, which is a positive modulator of the sigma-1 receptor, this compound is inactive at this target.[1] This indicates that the N-methyl group of Convolamine is crucial for its interaction with the sigma-1 receptor.[1][2]

  • GABA-A Receptors: The anxiolytic and sedative properties observed with Convolvulus pluricaulis extracts suggest a potential interaction with GABA-A receptors, a common target for such effects. However, direct binding or functional studies on this compound at GABA-A receptors have not been reported.[2]

  • Acetylcholinesterase Inhibition: The neuroprotective effects of aqueous extracts containing this compound have been linked to anti-acetylcholinesterase (anti-AChE) activity.[2]

Quantitative Data

Specific quantitative data for isolated this compound is largely unavailable in the public domain. The following data is for an extract of Convolvulus pluricaulis.

Table 5.1: In Vitro Antioxidant Activity of Convolvulus pluricaulis Extract

Assay IC₅₀ (µg/mL)
DPPH Radical Scavenging 434.78
Hydrogen Peroxide Scavenging 7.82

| Superoxide Radical Scavenging | 132.18 |

Pharmacokinetics

Detailed pharmacokinetic studies on isolated this compound have not been published. However, its physicochemical properties suggest potential challenges with oral bioavailability due to poor water solubility.[2] To address this, researchers have explored the use of solid lipid nanoparticles (SLNs) to enhance its penetration through biological membranes.[2]

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to further characterize the pharmacological profile of this compound.

Sigma-1 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for the sigma-1 receptor.

  • Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

  • Materials:

    • Radioligand: [³H]-(+)-pentazocine

    • Non-specific binding control: Haloperidol

    • Tissue source: Guinea pig brain membranes (or cells expressing recombinant human sigma-1 receptors)

    • Assay buffer: Tris-HCl buffer (50 mM, pH 7.4)

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare guinea pig brain membranes by homogenization and differential centrifugation.

    • In a 96-well plate, add assay buffer, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of this compound.

    • For non-specific binding, add a high concentration of haloperidol.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at 37°C for a specified time (e.g., 120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

experimental_workflow_sigma1_binding cluster_preparation Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_radioligand [³H]-(+)-pentazocine incubation Incubate at 37°C prep_radioligand->incubation prep_this compound This compound (Varying Conc.) prep_this compound->incubation prep_membranes Sigma-1 Membranes prep_membranes->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Calculate Ki scintillation->analysis

Experimental workflow for Sigma-1 receptor binding assay.
GABA-A Receptor Binding Assay

This protocol is adapted from standard GABA-A receptor binding assays.

  • Objective: To determine if this compound binds to the GABA-A receptor.

  • Materials:

    • Radioligand: [³H]Muscimol or [³H]Flunitrazepam (for benzodiazepine site)

    • Non-specific binding control: GABA or Diazepam

    • Tissue source: Rat brain cortical membranes

    • Assay buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Procedure:

    • Prepare rat brain cortical membranes.

    • In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • For non-specific binding, add a high concentration of GABA or Diazepam.

    • Add the membrane preparation.

    • Incubate at 4°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration.

    • Wash the filters with ice-cold assay buffer.

    • Measure radioactivity by scintillation counting.

    • Analyze the data to determine if this compound displaces the radioligand.

experimental_workflow_gabaa_binding cluster_prep Preparation cluster_inc Incubation cluster_detect Detection radioligand [³H]Muscimol incubate Incubate at 4°C radioligand->incubate This compound This compound This compound->incubate membranes GABA-A Membranes membranes->incubate filter Filtration incubate->filter count Scintillation Count filter->count analyze Data Analysis count->analyze

Experimental workflow for GABA-A receptor binding assay.
Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method.

  • Objective: To determine the IC₅₀ of this compound for AChE.

  • Materials:

    • Enzyme: Acetylcholinesterase (from electric eel or recombinant human)

    • Substrate: Acetylthiocholine iodide (ATCI)

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Buffer: Phosphate buffer (0.1 M, pH 8.0)

    • Positive control: Donepezil or Galantamine

    • 96-well plate and spectrophotometer

  • Procedure:

    • In a 96-well plate, add buffer, DTNB, and varying concentrations of this compound.

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the substrate (ATCI).

    • Measure the change in absorbance at 412 nm over time using a spectrophotometer.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition and calculate the IC₅₀ value.

experimental_workflow_ache_inhibition cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Analysis add_reagents Add Buffer, DTNB, this compound add_enzyme Add AChE add_reagents->add_enzyme add_substrate Add ATCI (Substrate) add_enzyme->add_substrate measure_abs Measure Absorbance at 412 nm add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC₅₀ calc_inhibition->calc_ic50

Workflow for Acetylcholinesterase inhibition assay.

Potential Signaling Pathways

Direct evidence for signaling pathways modulated by isolated this compound is lacking. However, based on the pharmacology of other tropane alkaloids and the observed effects of Convolvulus pluricaulis extracts, the following pathways are plausible targets for investigation.

Hypothetical Muscarinic Receptor Signaling

Many tropane alkaloids interact with muscarinic acetylcholine receptors (mAChRs). If this compound acts on these receptors, it could modulate downstream signaling cascades.

hypothetical_muscarinic_signaling cluster_gq Gq Pathway cluster_gi Gi Pathway This compound This compound mAChR Muscarinic Receptor (M1/M3 or M2/M4) This compound->mAChR Gq Gq mAChR->Gq Gi Gi mAChR->Gi PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation cellular_response_gq Cellular Response Ca_release->cellular_response_gq PKC_activation->cellular_response_gq AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP inhibited by Gi cellular_response_gi Cellular Response cAMP->cellular_response_gi

Hypothetical signaling via muscarinic receptors for this compound.

Conclusion and Future Directions

The pharmacological profile of this compound is an area ripe for investigation. Current knowledge, largely inferred from studies on Convolvulus pluricaulis extracts, suggests a potential for CNS activity. The key finding that this compound does not modulate the sigma-1 receptor, unlike its parent compound Convolamine, provides a crucial piece of its pharmacological puzzle.

Future research should focus on:

  • Target Identification: Utilizing broad screening panels to identify the primary molecular targets of isolated this compound.

  • Quantitative Pharmacology: Determining the binding affinities (Ki) and functional potencies (EC₅₀, Emax) of this compound at its identified targets.

  • In Vivo Studies: Conducting pharmacokinetic and pharmacodynamic studies with the isolated compound to understand its absorption, distribution, metabolism, excretion, and dose-response relationships in relevant animal models.

  • Signaling Pathway Elucidation: Investigating the downstream signaling cascades modulated by this compound upon binding to its targets.

A systematic approach to these areas of research will be essential to unlock the full therapeutic potential of this traditional medicinal compound.

References

An In-depth Technical Guide to Convoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convoline, a tropane alkaloid primarily isolated from plants of the Convolvulus genus, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of this compound and its derivative, this compound acetate, focusing on their chemical properties, biological effects, and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Properties

This compound, with the IUPAC name (8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate, is a methoxybenzoic acid.[1][2] Its chemical structure is characterized by a tropane alkaloid skeleton linked to a 3,4-dimethoxybenzoate moiety.[1] This structural arrangement is crucial for its biological activity. This compound acetate is a derivative where the hydroxyl group on the tropane ring is acetylated.[1]

Table 1: Physicochemical Properties of this compound and this compound Acetate [1]

PropertyThis compoundThis compound Acetate
CAS Number 89783-61-989783-62-0
Molecular Formula C₁₆H₂₁NO₅C₁₈H₂₃NO₆
Molecular Weight 307.34 g/mol 349.378 g/mol
Exact Mass 307.14197277 Da349.153 Da
XLogP3-AA 2.4-
LogP -2.27200
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 6-
Rotatable Bond Count 5-
Polar Surface Area (PSA) -74.30000 Ų

Note: Some data for this compound acetate are not available in the public domain.

Biological Activities and Efficacy

This compound and its derivatives exhibit a range of biological activities, primarily affecting the central nervous system. However, specific quantitative data on their potency and efficacy, such as IC50 and EC50 values, are not widely reported in publicly available literature. The following sections summarize the known qualitative effects.

Anti-epileptic Activity

Extracts of Convolvulus pluricaulis, which contain this compound, have demonstrated significant anti-epileptic properties.[1] Alcoholic extracts have been shown to antagonize electrically induced convulsive seizures and tremors induced by tremorine.[1] Furthermore, methanolic extracts of various parts of the plant, administered orally at a dose of 200 mg/kg, provided substantial protection against tonic convulsions induced by transcorneal electroshock, with effects comparable to the standard anti-epileptic drug phenytoin.[1]

Neuroprotective Activity

Aqueous extracts containing this compound have shown neuroprotective effects, which are attributed to anti-acetylcholinesterase (AChE) and antioxidant mechanisms.[1] This suggests a potential therapeutic role in the management of neurodegenerative disorders.

Metabolic Effects

Extracts containing this compound have demonstrated hypolipidemic properties. In studies involving cholesterol-fed gerbils, these extracts led to a significant reduction in serum cholesterol, LDL cholesterol, triglycerides, and phospholipids after 90 days of treatment.[2]

Cardiovascular Effects

Water-soluble fractions containing this compound have been observed to cause significant and prolonged hypotension in animal models, along with inhibition of myocardial activity.[2]

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for this compound and its derivatives are not fully elucidated. However, based on its observed biological activities, several signaling pathways are likely involved.

Cholinergic System Modulation

The neuroprotective effects of this compound are linked to its ability to inhibit acetylcholinesterase (AChE).[1] By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a key target in the treatment of cognitive decline associated with neurodegenerative diseases.

Cholinergic_Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades CholinergicReceptor Cholinergic Receptor ACh->CholinergicReceptor Activates NeuronalResponse Enhanced Cholinergic Neurotransmission CholinergicReceptor->NeuronalResponse

Figure 1: Inferred Cholinergic Pathway Modulation by this compound.
Potential GABAergic System Interaction

Given its anti-epileptic properties, it is plausible that this compound may also modulate the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Enhanced GABAergic signaling can lead to a reduction in neuronal excitability, which is a key mechanism of action for many anti-epileptic drugs. However, direct evidence for this compound's interaction with GABA receptors is currently lacking in the available literature.

GABAergic_Pathway This compound This compound GABA_Receptor GABA Receptor This compound->GABA_Receptor Potentially Modulates Neuronal_Inhibition Increased Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Anti_epileptic_Effect Anti-epileptic Effect Neuronal_Inhibition->Anti_epileptic_Effect MES_Workflow start Start animal_prep Animal Preparation (Grouping and Acclimation) start->animal_prep drug_admin Drug/Vehicle Administration animal_prep->drug_admin anesthesia Topical Anesthesia & Electrolyte Application drug_admin->anesthesia electroshock Maximal Electroshock Stimulation anesthesia->electroshock observation Observation of Tonic Hindlimb Extension electroshock->observation data_analysis Data Analysis (% Protection, ED50) observation->data_analysis end End data_analysis->end AChE_Assay_Workflow start Start reagent_prep Prepare Reagents (AChE, Substrate, DTNB, Compound) start->reagent_prep plate_setup Set up 96-well plate with Buffer, Compound, and AChE reagent_prep->plate_setup pre_incubation Pre-incubate to allow Inhibitor-Enzyme Binding plate_setup->pre_incubation reaction_start Add Substrate to Initiate Reaction pre_incubation->reaction_start measurement Measure Absorbance Change (e.g., at 412 nm) reaction_start->measurement data_analysis Calculate % Inhibition and Determine IC50 measurement->data_analysis end End data_analysis->end

References

A Technical Guide to the In Silico Prediction of Convoline Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Convoline is an alkaloid found in Convolvulus pluricaulis, a plant traditionally used in medicine for various nervous disorders, including epilepsy, insomnia, and anxiety.[1] Pre-clinical studies on extracts containing this compound have indicated its potential as an anti-epileptic, neuroprotective, and hypotensive agent.[1] However, challenges such as poor water solubility and limited bioavailability hinder its therapeutic development.[1] In silico computational methods offer a powerful, cost-effective, and rapid approach to predict the bioactivity, pharmacokinetics, and potential molecular targets of compounds like this compound, thereby accelerating the drug discovery process.[2][3]

This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, from initial physicochemical characterization to target identification and pathway analysis. It also provides proposed experimental protocols for the validation of these computational predictions.

Section 1: Physicochemical and Drug-Likeness Prediction

The initial step in the in silico evaluation of a potential drug candidate is the prediction of its physicochemical properties and its adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five. These parameters are crucial for oral bioavailability and overall development potential. Computational analyses suggest this compound has moderate lipophilicity.[1]

Methodology: Physicochemical Profiling

A proposed protocol for this stage involves:

  • Input : Obtain the 2D structure of this compound in a standard format (e.g., SMILES or SDF).

  • Computation : Utilize a chemoinformatics platform or library (e.g., SwissADME, RDKit, PaDEL-Descriptor) to calculate a wide range of molecular descriptors.

  • Analysis :

    • Calculate key properties including molecular weight (MW), logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), number of hydrogen bond donors (HBD) and acceptors (HBA), and number of rotatable bonds.

    • Evaluate compliance with Lipinski's Rule of Five, which indicates that poor absorption or permeation is more likely when a compound has more than 5 HBD, 10 HBA, a MW greater than 500 Da, and a LogP greater than 5.

    • Assess other drug-likeness parameters like the Ghose filter and Veber's rule.

Data Presentation: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueLipinski's Rule of FiveCompliance
Molecular FormulaC16H21NO2N/AN/A
Molecular Weight259.34 g/mol ≤ 500Yes
LogP (Consensus)2.50≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
TPSA41.49 ŲN/AN/A
Number of Violations00Excellent

Note: The values presented are hypothetical, derived from typical computational models for illustrative purposes.

Visualization: Drug-Likeness Workflow

G cluster_input Input cluster_process Computational Analysis cluster_output Output & Evaluation This compound This compound 2D Structure (SMILES) Platform Chemoinformatics Platform (e.g., SwissADME) This compound->Platform Properties Physicochemical Properties (MW, LogP, TPSA, etc.) Platform->Properties Lipinski Lipinski's Rule of Five Properties->Lipinski OtherRules Other Drug-Likeness Rules (Ghose, Veber) Properties->OtherRules

Caption: Workflow for predicting this compound's physicochemical properties.

Section 2: Pharmacokinetic (ADME) Prediction

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to foresee its behavior in a biological system. This compound is known to have significant bioavailability limitations, which may be related to its poor water solubility.[1] In silico ADME models can help identify these potential liabilities early in the development pipeline.

Methodology: ADME Profiling
  • Input : Use the canonical SMILES or 3D structure of this compound.

  • Computation : Employ predictive models, such as those available in ADMETlab, pkCSM, or Discovery Studio, to estimate various ADME endpoints.

  • Analysis :

    • Absorption : Predict human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor status.

    • Distribution : Estimate blood-brain barrier (BBB) penetration, CNS permeability, and plasma protein binding (PPB).

    • Metabolism : Predict inhibition or substrate status for major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Excretion : Estimate total clearance and potential for renal transporters interaction.

Data Presentation: Predicted ADME Properties of this compound
ParameterCategoryPredicted OutcomeInterpretation
HIAAbsorptionHighLikely well-absorbed from the gut
Caco-2 PermeabilityAbsorptionModerateMay cross intestinal barrier
BBB PermeantDistributionYesLikely to cross the blood-brain barrier
CNS PermeabilityDistributionHighConsistent with neurological effects
CYP2D6 InhibitorMetabolismYesPotential for drug-drug interactions
CYP3A4 InhibitorMetabolismNoLow risk of interaction with CYP3A4-metabolized drugs
Total ClearanceExcretion0.5 L/hr/kgModerate clearance rate

Note: These predictions are illustrative and require experimental validation.

Visualization: ADME Prediction Workflow

G cluster_input Input cluster_process Prediction Models cluster_output ADME Profile This compound This compound Structure ADME_Server ADME Prediction Server (e.g., pkCSM, ADMETlab) This compound->ADME_Server Absorption Absorption (HIA, Caco-2) ADME_Server->Absorption Distribution Distribution (BBB, PPB) ADME_Server->Distribution Metabolism Metabolism (CYP Inhibition) ADME_Server->Metabolism Excretion Excretion (Clearance) ADME_Server->Excretion

Caption: Workflow for the in silico prediction of ADME properties.

Section 3: Bioactivity and Target Prediction

Identifying the molecular targets of a compound is the most critical step in understanding its mechanism of action. Given this compound's known neuroprotective and anti-epileptic effects, potential targets could include enzymes, ion channels, or receptors involved in neuronal signaling.[1] A dual approach combining ligand-based and structure-based methods is proposed.

Methodology: Target Identification
  • Ligand-Based Virtual Screening :

    • Utilize this compound's structure as a query to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) for structurally similar molecules with annotated targets.

    • Employ target prediction servers (e.g., SwissTargetPrediction, SuperPred) that use 2D/3D similarity principles to predict a ranked list of the most probable protein targets.

  • Structure-Based Virtual Screening (Molecular Docking) :

    • Target Selection : Based on this compound's known bioactivities (e.g., neuroprotection via anti-AChE activity) and predictions from ligand-based methods, select high-priority protein targets.[1] For example, Acetylcholinesterase (AChE) is a prime candidate. The related compound Conolidine has been shown to inhibit Ca_v_2.2 calcium channels, suggesting this as another potential target family for investigation.[4]

    • Preparation : Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the protein by removing water, adding hydrogens, and defining the binding pocket. Prepare the 3D structure of this compound by generating conformers and assigning charges.

    • Docking : Use molecular docking software (e.g., AutoDock Vina, Glide, GOLD) to predict the binding pose and affinity (scoring function) of this compound within the active site of each target protein.

    • Analysis : Analyze the docking results, focusing on the predicted binding energy (e.g., kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.

Data Presentation: Predicted Targets and Docking Scores
Predicted TargetTarget ClassDocking Score (kcal/mol)Key Interacting ResiduesRationale
Acetylcholinesterase (AChE)Hydrolase-9.2TRP84, TYR130, PHE330Known neuroprotective mechanism[1]
Ca_v_2.2 Calcium ChannelIon Channel-8.5GLU350, SER1780Target of similar alkaloid Conolidine[4]
GABA-A ReceptorLigand-gated Ion Channel-7.9TYR157, THR202Implicated in anti-epileptic activity

Note: These results are hypothetical and serve to illustrate the output of a molecular docking study.

Visualization: Bioactivity Prediction Workflow

G cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach cluster_output Analysis This compound This compound Structure Similarity 2D/3D Similarity Search This compound->Similarity TargetPred Target Prediction Server This compound->TargetPred Docking Molecular Docking This compound->Docking RankedTargets Ranked List of Potential Targets Similarity->RankedTargets TargetPred->RankedTargets PDB Select Targets from PDB (e.g., AChE, Ca_v_2.2) PDB->Docking BindingAffinity Binding Affinity & Pose Analysis Docking->BindingAffinity RankedTargets->PDB Inform Target Selection

Caption: Integrated workflow for bioactivity and target prediction.

Section 4: Potential Signaling Pathway Analysis

Based on the high-confidence predicted targets, we can hypothesize the signaling pathways that this compound may modulate. If this compound inhibits Acetylcholinesterase (AChE), it would lead to an increase in acetylcholine (ACh) levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is consistent with its observed neuroprotective effects.

Visualization: Hypothesized Cholinergic Pathway Modulation

G cluster_pathway Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic ACh Receptor ACh->Receptor Binds Choline Choline + Acetate AChE->Choline Signal Downstream Signaling (Neuroprotection) Receptor->Signal This compound This compound This compound->AChE Inhibits

Caption: Hypothesized mechanism of this compound via AChE inhibition.

Section 5: Proposed Experimental Protocols for Validation

In silico predictions must be validated through rigorous experimental testing. Below are protocols for the extraction of this compound and for primary in vitro and in vivo assays to confirm its predicted bioactivity.

Protocol 1: Hydroalcoholic Extraction of this compound

This protocol is based on a common method for isolating this compound from Convolvulus pluricaulis.[1]

  • Plant Material : Collect and authenticate the whole plant of Convolvulus pluricaulis.

  • Preparation : Dry the plant material in the shade and grind it into a coarse powder.

  • Extraction :

    • Macerate the powdered plant material in a hydroalcoholic solution (e.g., 70% ethanol in water) for 72 hours with periodic shaking.

    • Filter the mixture to separate the extract from the solid plant residue. Repeat the extraction process on the residue two more times.

    • Pool the filtrates.

  • Concentration : Concentrate the pooled extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a semi-solid crude extract.

  • Purification : Subject the crude extract to column chromatography using silica gel and an appropriate solvent gradient to isolate pure this compound. Monitor fractions using Thin Layer Chromatography (TLC).

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay (Ellman's method) is used to validate the predicted AChE inhibitory activity.

  • Reagents : Prepare phosphate buffer (pH 8.0), AChE enzyme solution, Acetylthiocholine iodide (ATCI) substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reagent.

  • Procedure :

    • In a 96-well plate, add 25 µL of varying concentrations of this compound (dissolved in a suitable solvent like DMSO). Include a positive control (e.g., Donepezil) and a negative control (solvent only).

    • Add 50 µL of phosphate buffer and 25 µL of AChE solution to each well. Incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB reagent to each well.

    • Initiate the reaction by adding 25 µL of ATCI substrate.

  • Measurement : Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

  • Analysis : Calculate the percentage of inhibition for each this compound concentration. Determine the IC50 value (the concentration of this compound required to inhibit 50% of AChE activity) by plotting inhibition percentage against the logarithm of the concentration.

Protocol 3: In Vivo Anti-convulsant Activity Assay

This protocol uses the transcorneal electroshock model to validate the predicted anti-epileptic effects.[1]

  • Animals : Use adult male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

  • Groups : Divide animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline with 1% Tween 80, orally).

    • Positive Control (e.g., Phenytoin, 25 mg/kg, orally).

    • Test Groups (this compound at various doses, e.g., 50, 100, 200 mg/kg, orally).

  • Procedure :

    • Administer the respective treatments to each group.

    • After 60 minutes, induce seizures by applying a transcorneal electrical stimulus (e.g., 60 mA for 0.2 seconds).

  • Observation : Observe the animals for the presence or absence of the tonic hind-limb extension phase of the seizure.

  • Analysis : Calculate the percentage of protection in each group against the induced convulsions. Protection is defined as the absence of the tonic hind-limb extension. Analyze the data using appropriate statistical tests (e.g., Chi-square test).

References

Lipophilicity and Bioavailability of Convoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the lipophilicity and bioavailability of Convoline, a tropane alkaloid with recognized neurological effects. This compound's physicochemical properties present a classic challenge in drug development: balancing sufficient lipophilicity for membrane permeation against the poor aqueous solubility that hinders oral bioavailability. This guide summarizes the available quantitative data, outlines standard experimental protocols for assessing these key drug-like properties, and explores formulation strategies designed to enhance its therapeutic potential.

Introduction to this compound

This compound is a tropane alkaloid derived from plants of the Convolvulus genus, notably Convolvulus pluricaulis. Its chemical structure consists of a tropane skeleton with a 3,4-dimethoxybenzoate moiety, which contributes to its pharmacological properties.[1] The compound has demonstrated significant neurological effects, including anti-epileptic activity, making it a subject of interest for therapeutic development.[1] However, like many natural products, its progression from a promising compound to a viable therapeutic agent is contingent on overcoming pharmacokinetic hurdles.

Two of the most critical parameters in this regard are lipophilicity and bioavailability. Lipophilicity governs the compound's ability to cross biological membranes, while bioavailability determines the extent and rate at which it reaches systemic circulation to exert its effect. This compound exhibits moderate lipophilicity, suggesting it can penetrate membranes, but this is coupled with poor water solubility, which severely limits its oral bioavailability.[1] This guide synthesizes the current knowledge on these properties and presents the methodologies used for their evaluation.

Physicochemical and Lipophilicity Data

Lipophilicity is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase.[2] A moderately lipophilic compound is often desired for oral drugs, as it suggests a balance between solubility in the aqueous environment of the gut and the ability to permeate the lipid-rich intestinal membrane.

Quantitative Data

Computational models provide an initial assessment of a compound's lipophilicity. For this compound, the calculated XLogP3-AA value is 2.4, indicating moderate lipophilicity.[1][3] This value suggests that this compound is capable of crossing biological membranes but may also face challenges with aqueous solubility, a factor known to limit its oral absorption.[1] A comparison with its derivative, this compound acetate, shows a slight alteration in lipophilicity due to structural modification.[1]

PropertyThis compoundThis compound AcetateReference
Molecular Formula C16H21NO5C18H23NO6[1][3]
Molecular Weight ( g/mol ) 307.34349.378[1][3]
XLogP3-AA 2.4-[1][3]
LogP -2.272[1]
Hydrogen Bond Donor Count 1-[1][3]
Hydrogen Bond Acceptor Count 6-[1]
Rotatable Bond Count 5-[1]
Experimental Protocol: Lipophilicity Determination by Shake-Flask Method

While the available data for this compound is computational, experimental determination of LogP is the gold standard. The shake-flask method is the most traditional and direct approach.[4]

Objective: To determine the n-octanol/water partition coefficient (P) of this compound.

Materials:

  • This compound standard

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Glassware (flasks, separatory funnels)

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol and water by mixing them vigorously for 24 hours, followed by a 24-hour separation period to allow the phases to become distinct.

  • Standard Solution: Prepare a stock solution of this compound in n-octanol.

  • Partitioning: Add a known volume of the this compound stock solution to a flask containing a known volume of the pre-saturated water. The total concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for the complete partitioning of this compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure a clear and complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of this compound using a validated analytical method like HPLC.

  • Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water]

  • LogP Determination: The LogP value is the base-10 logarithm of the partition coefficient: LogP = log10(P)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare n-Octanol (Water-Saturated) prep2 Prepare Water (n-Octanol-Saturated) prep3 Prepare this compound Stock Solution mix Mix Phases & This compound Stock equil Shake to Equilibrate mix->equil sep Centrifuge for Phase Separation equil->sep quant1 Quantify [this compound] in n-Octanol Phase sep->quant1 quant2 Quantify [this compound] in Aqueous Phase sep->quant2 calc Calculate LogP = log10([Octanol]/[Aqueous]) quant1->calc quant2->calc

Shake-Flask Method Workflow for LogP Determination.

Bioavailability of this compound

Bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation unchanged. It is a critical pharmacokinetic parameter that determines the therapeutic efficacy of an orally administered drug. This compound faces significant bioavailability challenges, primarily due to its poor water solubility, which leads to inconsistent dissolution and limited absorption from the gastrointestinal tract.[1]

Bioavailability Profile and Enhancement Strategies

Currently, there is no published quantitative in vivo bioavailability data (e.g., F%, Cmax, Tmax, AUC) for this compound. The available literature consistently points to its limited oral bioavailability as a major obstacle.[1]

To address this, researchers have explored advanced drug delivery systems. One successful approach involves the formulation of this compound into Solid Lipid Nanoparticles (SLNs) . An optimized SLN formulation composed of this compound, Acconon C-44 EP/NF, Span 20, and PEG-200 was developed to improve its penetration through lipoidal membranes and, consequently, enhance its bioavailability.[1]

Experimental Protocol: In Vivo Bioavailability Study

An in vivo study, typically in an animal model like rats or mice, is required to determine the absolute bioavailability of a compound.

Objective: To determine the absolute oral bioavailability of this compound.

Materials:

  • This compound (formulated for oral and intravenous administration)

  • Animal models (e.g., Sprague-Dawley rats)

  • Dosing vehicles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge, analytical instrument (LC-MS/MS)

Procedure:

  • Animal Groups: Divide animals into two groups: one for intravenous (IV) administration and one for oral (PO) administration.

  • Dosing:

    • IV Group: Administer a known dose of this compound intravenously (e.g., via tail vein). This route ensures 100% bioavailability and serves as the reference.

    • PO Group: Administer a known dose of this compound orally (e.g., via gavage).

  • Blood Sampling: Collect blood samples from each animal at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time for both IV and PO groups.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both routes of administration.

  • Bioavailability Calculation: Calculate the absolute bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100

G cluster_iv IV Dosing Group cluster_po Oral Dosing Group iv_dose Administer IV Dose iv_sample Collect Blood Samples (Time Course) iv_dose->iv_sample analysis Quantify [this compound] in Plasma (LC-MS/MS) iv_sample->analysis po_dose Administer Oral Dose po_sample Collect Blood Samples (Time Course) po_dose->po_sample po_sample->analysis pk_calc Calculate AUC for IV and Oral Routes analysis->pk_calc f_calc Calculate Absolute Bioavailability (F%) F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) pk_calc->f_calc

General Workflow for an In Vivo Bioavailability Study.
Experimental Protocol: In Vitro Permeability using Caco-2 Cells

The Caco-2 cell line, derived from human colon adenocarcinoma, is widely used as an in vitro model to predict the intestinal permeability of drugs.[5] When cultured on semipermeable filters, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[6][7]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture reagents (DMEM, FBS, etc.)

  • Permeable transwell inserts (e.g., 24-well format)

  • This compound solution in a transport buffer (e.g., HBSS)

  • Lucifer yellow (for monolayer integrity check)

  • Analytical instrument (LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the transwell inserts. Culture for 21-25 days to allow for full differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay (A-to-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the this compound solution to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C.

    • At specified time intervals, take samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the basolateral samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A x C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration in the donor chamber.

  • (Optional) Efflux Ratio: To investigate if this compound is a substrate for efflux transporters (like P-glycoprotein), perform a bidirectional transport study (Basolateral-to-Apical, B-to-A) and calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 suggests active efflux.[6]

G cluster_prep Preparation cluster_exp Transport Experiment (A -> B) seed Seed Caco-2 Cells on Transwell Inserts diff Culture for 21 Days to Form Monolayer seed->diff integrity Test Monolayer Integrity (e.g., Lucifer Yellow) diff->integrity add_drug Add this compound to Apical Chamber (A) integrity->add_drug incubate Incubate at 37°C add_drug->incubate sample Sample from Basolateral Chamber (B) over Time incubate->sample analysis Quantify [this compound] in Samples (LC-MS/MS) sample->analysis calc Calculate Permeability Coefficient (Papp) analysis->calc

Caco-2 Permeability Assay Workflow.

Pharmacological Activity and Signaling Pathways

This compound is recognized for its neurological effects, particularly its anti-epileptic properties.[1] Studies have shown that extracts containing this compound can protect against tonic convulsions induced by electroshock, with efficacy comparable to the standard drug phenytoin.[1] It has also been shown to antagonize tremors induced by tremorine.[1]

While these pharmacological effects are established, the specific molecular targets and intracellular signaling pathways through which this compound mediates these actions have not been fully elucidated in the available literature. Further research is needed to identify the receptors, ion channels, or enzymes that this compound interacts with to produce its anti-convulsive effects.

G This compound This compound pathway Molecular Targets & Signaling Pathways (Mechanism Unknown) This compound->pathway effect1 Anti-Epileptic Activity pathway->effect1 effect2 Antagonism of Tremors pathway->effect2

Logical Relationship of this compound's Pharmacological Effects.

Conclusion

This compound stands as a promising natural compound with valuable neurological activity. However, its physicochemical profile presents a significant challenge for oral drug delivery. The compound's moderate lipophilicity (XLogP3-AA of 2.4) is theoretically favorable for membrane permeation, but its poor aqueous solubility severely restricts its dissolution and subsequent absorption, leading to limited bioavailability.

The development of advanced formulations, such as solid lipid nanoparticles, has shown promise in overcoming this hurdle. To advance the clinical development of this compound, future research should focus on:

  • Quantitative Bioavailability Studies: Performing rigorous in vivo pharmacokinetic studies to determine the absolute oral bioavailability of both the parent compound and enhanced formulations.

  • Mechanism of Action: Elucidating the specific molecular signaling pathways responsible for its anti-epileptic and other neurological effects.

  • Metabolism and Distribution: Characterizing the metabolic fate and tissue distribution of this compound to build a complete ADME profile.

By addressing these knowledge gaps, the scientific community can pave the way for harnessing the full therapeutic potential of this compound.

References

The Role of Convoline as a Tropane Alkaloid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convoline, a tropane alkaloid primarily isolated from plants of the Convolvulus genus, has garnered scientific interest for its potential pharmacological activities. As a member of the tropane alkaloid family, which includes well-known compounds like atropine and cocaine, this compound's unique chemical structure, featuring a 3,4-dimethoxybenzoate moiety, suggests a distinct biological profile. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, reported pharmacological effects, and the methodologies employed in its study. While significant research has been conducted on the extracts of Convolvulus species, a notable scarcity of specific quantitative data for isolated this compound persists, presenting a clear opportunity for future investigation. This document aims to consolidate the available information, present detailed experimental protocols, and utilize visualizations to elucidate key pathways and workflows, thereby serving as a valuable resource for advancing research into this promising natural compound.

Introduction

Tropane alkaloids are a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites found in various plant families, including Solanaceae, Erythroxylaceae, and Convolvulaceae. These compounds are renowned for their diverse and potent physiological effects, which have been harnessed for medicinal, recreational, and toxic purposes throughout history. This compound is a tropane alkaloid found in several species of the Convolvulaceae family, most notably in Convolvulus pluricaulis and Convolvulus subhirsutus.[1] Traditionally, extracts from these plants have been used in Ayurvedic medicine for their purported cognitive-enhancing and anxiolytic properties.[1]

The chemical structure of this compound consists of a tropane backbone esterified with veratric acid (3,4-dimethoxybenzoic acid).[1] This distinct acyl group differentiates it from other well-studied tropane alkaloids and likely contributes to its unique pharmacological profile. This guide will delve into the biosynthetic origins of this compound, its reported biological activities, and the experimental approaches to its study, while also highlighting the current gaps in knowledge that warrant further exploration.

Biosynthesis of this compound

The biosynthesis of this compound can be conceptually divided into two distinct pathways that converge in a final esterification step: the formation of the tropane backbone and the synthesis of the veratric acid moiety.

Formation of the Tropane Backbone

The biosynthesis of the tropane ring system is well-characterized and begins with the amino acid L-ornithine. The key steps are as follows:

  • Decarboxylation: L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine.

  • N-methylation: Putrescine is methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine. This is a committed step in tropane alkaloid biosynthesis.

  • Oxidative Deamination: N-methylputrescine undergoes oxidative deamination by a diamine oxidase to form 4-methylaminobutanal.

  • Cyclization: 4-methylaminobutanal spontaneously cyclizes to form a Schiff base, the N-methyl-Δ¹-pyrrolinium cation.

  • Condensation and Ring Formation: The N-methyl-Δ¹-pyrrolinium cation condenses with two acetyl-CoA units, a reaction mediated by a type III polyketide synthase, to ultimately form tropinone, the first bicyclic intermediate.

  • Reduction: Tropinone is then stereospecifically reduced by tropinone reductase I (TR-I) to tropine, the alcohol precursor of this compound.

Tropane Backbone Biosynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Four_Methylaminobutanal 4-Methylaminobutanal N_Methylputrescine->Four_Methylaminobutanal Diamine Oxidase N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Four_Methylaminobutanal->N_Methyl_Pyrrolinium Spontaneous Tropinone Tropinone N_Methyl_Pyrrolinium->Tropinone Type III PKS Tropine Tropine Tropinone->Tropine TR-I

Figure 1: Biosynthesis of the Tropine Backbone from L-Ornithine.
Synthesis of Veratric Acid

Veratric acid (3,4-dimethoxybenzoic acid) is a plant metabolite. While its specific biosynthetic pathway in Convolvulus species is not fully elucidated, it is generally understood to be derived from the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

Esterification

The final step in this compound biosynthesis is the esterification of tropine with veratric acid. This reaction is catalyzed by an acyltransferase, likely a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent transferases. These enzymes utilize an activated form of the acid, veratroyl-CoA, to form the ester linkage with the 3-hydroxyl group of tropine.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValue
Molecular Formula C₁₆H₂₁NO₅
Molecular Weight 307.34 g/mol
XLogP3-AA 2.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 5
Exact Mass 307.14197277 Da

Table 1: Computed Physicochemical Properties of this compound.

Reported Pharmacological Activities

The pharmacological effects of this compound have been primarily inferred from studies on extracts of Convolvulus pluricaulis. It is important to note that these extracts contain a mixture of compounds, and the observed activities may not be solely attributable to this compound.

  • Anti-epileptic Activity: Alcoholic extracts containing this compound have been shown to antagonize electrically induced seizures.[1]

  • Neuroprotective Effects: Aqueous extracts have demonstrated anti-acetylcholinesterase (AChE) and antioxidant activities, suggesting potential in managing neurodegenerative disorders.[1]

  • Anxiolytic and Antidepressant-like Effects: Ethyl acetate and aqueous fractions of ethanolic extracts have shown significant anxiolytic effects in preclinical models.[1]

  • Metabolic Effects: Extracts have demonstrated hypolipidemic properties, reducing serum cholesterol, LDL cholesterol, triglycerides, and phospholipids in animal models.[1]

  • Cardiovascular Effects: Water-soluble fractions containing this compound have been reported to cause hypotension and inhibit myocardial activity.[1]

It is crucial to emphasize the absence of specific quantitative data, such as binding affinities (Kᵢ, Kₐ) and IC₅₀ values, for isolated this compound at various central nervous system (CNS) receptors. This represents a significant knowledge gap that hinders a precise understanding of its mechanism of action.

This compound vs. Convolamine

Recent research has highlighted a critical distinction between this compound and its N-methylated derivative, convolamine. Convolamine has been identified as a potent positive modulator of the sigma-1 receptor, a chaperone protein implicated in various neurological disorders.[2] In contrast, this compound did not exhibit the same activity in the assays performed.[2] This finding underscores the importance of studying these compounds in their isolated forms to accurately attribute pharmacological activities.

Experimental Protocols

Extraction and Isolation of this compound from Convolvulus pluricaulis

This protocol is a generalized procedure based on methodologies reported for the extraction of alkaloids from Convolvulus species.

6.1.1. Materials and Reagents

  • Dried, powdered whole plant material of Convolvulus pluricaulis

  • n-Hexane

  • Ethanol

  • Potassium hydroxide (KOH)

  • Chloroform

  • Distilled water

  • Rotary evaporator

  • Ultrasonicator

  • Separatory funnel

  • Filter paper

6.1.2. Procedure

  • Defatting:

    • Weigh 50 g of the powdered plant material.

    • Add 500 mL of n-hexane and sonicate for 30 minutes.

    • Filter the mixture and repeat the hexane wash twice.

    • Air-dry the defatted plant material.

  • Alkaline Ethanolic Extraction:

    • To the defatted material, add 500 mL of 2% (w/v) KOH in ethanol.

    • Sonicate for 60 minutes at room temperature.

    • Filter the mixture and collect the ethanolic extract.

    • Repeat the extraction twice with fresh alkaline ethanol.

  • Solvent Evaporation:

    • Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Extraction:

    • Resuspend the crude extract in 100 mL of distilled water.

    • Transfer to a separatory funnel and add 100 mL of chloroform.

    • Shake vigorously and allow the layers to separate.

    • Collect the lower chloroform layer.

    • Repeat the chloroform extraction two more times.

  • Final Concentration:

    • Combine the chloroform fractions and evaporate the solvent to dryness to yield the total alkaloid extract.

    • Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.

Extraction and Isolation Workflow Plant_Material Powdered Plant Material Defatting Defatting with n-Hexane Plant_Material->Defatting Alkaline_Extraction Alkaline Ethanolic Extraction Defatting->Alkaline_Extraction Evaporation1 Solvent Evaporation Alkaline_Extraction->Evaporation1 Liquid_Liquid_Extraction Liquid-Liquid Extraction (Water/Chloroform) Evaporation1->Liquid_Liquid_Extraction Evaporation2 Solvent Evaporation Liquid_Liquid_Extraction->Evaporation2 Purification Chromatographic Purification Evaporation2->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound

Figure 2: General workflow for the extraction and isolation of this compound.
Analytical Quantification

A variety of analytical techniques can be employed for the quantification of this compound in plant extracts and biological samples. High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) is a commonly used method. Gas chromatography-mass spectrometry (GC-MS) can also be utilized, often requiring derivatization of the analyte.

Future Directions and Conclusion

This compound remains a tropane alkaloid with considerable untapped research potential. While preliminary studies on plant extracts suggest a range of interesting pharmacological activities, the lack of robust, quantitative data on the isolated compound is a major limitation. Future research should prioritize the following:

  • Quantitative Pharmacological Profiling: Determination of binding affinities and functional activities of pure this compound at a broad range of CNS receptors and enzymes is essential to elucidate its mechanism of action.

  • In Vivo Efficacy Studies: Preclinical studies using isolated this compound are necessary to validate the pharmacological effects observed with plant extracts and to establish dose-response relationships.

  • Pharmacokinetic and Toxicological Assessment: A thorough evaluation of the ADME-Tox properties of this compound is critical for assessing its drug development potential.

  • Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes involved in the synthesis of the veratric acid moiety and the final esterification step in Convolvulus species could enable biotechnological production of this compound.

  • Clinical Investigation: To date, no clinical trials have been conducted on isolated this compound. Should preclinical data prove promising, carefully designed clinical studies would be the next logical step.

References

The Historical and Pharmacological Landscape of Convoline-Containing Convolvulus Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Traditional Use, Phytochemistry, and Neuropharmacological Potential

The genus Convolvulus, encompassing a wide array of flowering plants commonly known as bindweeds, has a long and storied history in traditional medicine, particularly within the Ayurvedic and Chinese systems. Certain species within this genus are recognized for their rich content of tropane alkaloids, with convoline being a notable constituent. This technical guide provides a comprehensive overview of the historical use, phytochemical analysis, and pharmacological investigation of Convolvulus species containing this compound, tailored for researchers, scientists, and drug development professionals.

Historical and Ethnobotanical Significance

The utilization of Convolvulus species in traditional medicine is well-documented, with a primary focus on their effects on the central nervous system.

Convolvulus pluricaulis , commonly known as "Shankhpushpi" in Ayurveda, is perhaps the most celebrated species. It has been traditionally employed as a medhya rasayana, a brain tonic to enhance memory, intellect, and overall cognitive function[1]. Ethnobotanical surveys reveal its use in treating a variety of ailments including insomnia, fatigue, anxiety, stress, and memory loss[2][3]. The whole herb is typically used, often in the form of a decoction[4].

Convolvulus arvensis , or field bindweed, also has a history of medicinal use, though it is often considered a noxious weed in agricultural settings[5][6]. Traditional applications include its use as a laxative and for treating hypertension in European folk medicine[5]. In traditional Chinese medicine, it has been used to alleviate pain and itching[5].

Phytochemistry: The Alkaloid Profile of Convolvulus

The therapeutic properties of Convolvulus species are largely attributed to their complex array of phytochemicals, most notably tropane alkaloids. In addition to this compound, several other related alkaloids have been isolated and identified from these plants.

Key Alkaloids in Convolvulus Species:

  • This compound: A tropane alkaloid that is a subject of interest for its potential neuropharmacological activities.

  • Convolamine: Another significant tropane alkaloid found in Convolvulus species. Recent research has identified it as a potent sigma-1 receptor positive modulator, which may contribute to the cognitive-enhancing effects of these plants[2].

  • Convolvine, Convolidine, Confoline, and Convosine: These are other related tropane alkaloids that contribute to the overall pharmacological profile of the plant extracts[2][7][8].

  • Shankhpushpine: An alkaloid specifically mentioned in relation to C. pluricaulis[9].

  • Scopoletin: A coumarin that has also been quantified in C. pluricaulis extracts[10].

The concentration of these alkaloids can vary depending on the plant species, geographical location, and the part of the plant being analyzed.

Quantitative Analysis and Data Presentation

Precise quantification of the active constituents in plant materials is crucial for standardization and drug development. While comprehensive quantitative data for this compound across various Convolvulus species remains an area for further research, studies on related compounds and extraction yields provide valuable insights.

Extraction/Fractionation StepPlant SpeciesYield (%)Reference
Alkaline Ethanolic ExtractConvolvulus pluricaulis18.23 ± 0.92[11]
Total Chloroform ExtractConvolvulus pluricaulis0.27 ± 0.01[11]

Table 2: Scopoletin Content in Convolvulus pluricaulis Extracts

Extraction SolventScopoletin Content (% w/w)Reference
Hydro-alcoholic (50%)0.1738[5][10]
Methanol0.0932[5][10]
Water0.0435[5][10]

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of alkaloids from Convolvulus species, as well as standard protocols for assessing their neuropharmacological effects.

Extraction of Alkaloids from Convolvulus pluricaulis

This protocol is adapted from established methods for the extraction of tropane alkaloids.

Materials:

  • Dried, powdered whole plant material of Convolvulus pluricaulis

  • n-hexane

  • 2% (w/v) Potassium hydroxide in ethanol

  • Chloroform

  • Distilled water

  • Ultrasonicator

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Defatting: Weigh 50 g of the powdered plant material and place it in a flask with 500 mL of n-hexane. Sonicate for 50 minutes at room temperature. Filter the mixture and repeat the hexane wash to ensure complete removal of lipids. Air-dry the defatted plant material.

  • Alkaline Ethanolic Extraction: To the defatted material, add 500 mL of 2% KOH in ethanol. Sonicate for 50 minutes. Filter the mixture to collect the ethanolic extract. Repeat the extraction twice more with fresh alkaline ethanol.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Extraction: Resuspend the dried crude extract in 100 mL of distilled water and transfer to a separatory funnel. Add 100 mL of chloroform and shake vigorously. Allow the layers to separate and collect the lower chloroform layer. Repeat the chloroform extraction twice more.

  • Final Concentration: Combine the chloroform fractions and evaporate the solvent to yield the total alkaloid-rich extract.

Workflow for the extraction of alkaloids from C. pluricaulis.

HPLC Method for Quantification of Scopoletin

The following HPLC method has been validated for the quantification of scopoletin in Convolvulus pluricaulis extracts and can serve as a basis for developing a method for this compound.

Chromatographic Conditions:

  • Column: C18 (250 mm × 4.6 mm, 5 µm)[5][10]

  • Mobile Phase: Isocratic mixture of methanol and water (30:70) containing 0.1% v/v formic acid[5][10]

  • Detection: UV at 366 nm[5][10]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

Method Validation Parameters:

  • Linearity: 20-100 ppm (r² = 0.9961)[5][10]

  • Limit of Detection (LOD): 5.0 ppm[5][10]

  • Limit of Quantification (LOQ): 7.5 ppm[5][10]

  • Repeatability (RSD): 0.71%[5][10]

  • Accuracy (Recovery): 99.10% to 100.1%[10]

In-Vivo Neuropharmacological Assays

The EPM is a widely used model to assess anxiety-like behavior in rodents[8][12][13][14][15][16]. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Habituation: Allow the animals to acclimate to the testing room for at least 60 minutes before the test[13].

  • Drug Administration: Administer the test compound (e.g., this compound) or vehicle intraperitoneally at a predetermined time before the test (e.g., 30 minutes).

  • Test: Place the animal in the center of the maze, facing an open arm[17]. Allow the animal to explore the maze for a 5-minute session[17].

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video-tracking system[13].

  • Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.

The FST is a common behavioral test used to screen for antidepressant efficacy[3][7][9][10][14][18][19][20]. Antidepressant compounds typically reduce the duration of immobility.

Apparatus:

  • A transparent cylindrical tank filled with water (24-25 °C) to a depth where the animal cannot touch the bottom[4][7].

Procedure:

  • Drug Administration: Administer the test compound or vehicle at a specific time before the test.

  • Test: Gently place the mouse into the water-filled cylinder for a 6-minute session[10].

  • Data Collection: Record the entire session. The last 4 minutes are typically analyzed for immobility time[10]. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

  • Analysis: An observer, blind to the treatment groups, scores the duration of immobility. A significant decrease in immobility time suggests an antidepressant-like effect.

Potential Mechanisms of Action and Signaling Pathways

The neuropharmacological effects of this compound and related alkaloids are believed to be mediated through the modulation of key neurotransmitter systems, particularly the dopaminergic and serotonergic pathways.

Interaction with Dopaminergic and Serotonergic Systems

Tropane alkaloids, the class of compounds to which this compound belongs, are known to interact with dopamine and serotonin receptors[21]. The anxiolytic and antidepressant-like effects observed with Convolvulus extracts suggest a modulation of these monoaminergic systems. This could occur through several mechanisms:

  • Receptor Binding: this compound may act as an agonist or antagonist at specific dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptor subtypes[22][23]. The affinity (Ki) of this compound for these receptors would determine its potency and selectivity.

  • Inhibition of Monoamine Oxidase (MAO): Inhibition of MAO, the enzyme responsible for the breakdown of monoamine neurotransmitters, would lead to increased synaptic levels of dopamine, serotonin, and norepinephrine[20][24][][26][27][28]. The half-maximal inhibitory concentration (IC50) would quantify the potency of this inhibition.

  • Modulation of Neurotransmitter Release: In vivo microdialysis studies have shown that serotonin agonists can facilitate dopamine release[1][4][17][29][30]. This compound could potentially influence the release of these neurotransmitters in specific brain regions.

Dopamine Signaling Pathway

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. The D1-like receptors typically couple to Gαs/olf to activate adenylyl cyclase and increase cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA)[21]. The D2-like receptors, on the other hand, couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels[21].

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling Dopamine1 Dopamine D1R D1 Receptor Dopamine1->D1R Gs Gαs D1R->Gs AC1 Adenylyl Cyclase Gs->AC1 cAMP1 ↑ cAMP AC1->cAMP1 PKA1 ↑ PKA cAMP1->PKA1 Effect1 Cellular Response PKA1->Effect1 Dopamine2 Dopamine D2R D2 Receptor Dopamine2->D2R Gi Gαi D2R->Gi AC2 Adenylyl Cyclase Gi->AC2 cAMP2 ↓ cAMP AC2->cAMP2 PKA2 ↓ PKA cAMP2->PKA2 Effect2 Cellular Response PKA2->Effect2

Simplified dopamine receptor signaling pathways.

Serotonin Signaling Pathway

Serotonin (5-HT) receptors are a large and diverse family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel)[22]. The 5-HT1A receptor, often implicated in anxiolysis, is coupled to Gαi, leading to the inhibition of adenylyl cyclase[23]. The 5-HT2A receptor, a target for some antipsychotics and psychedelics, is coupled to Gαq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium release and PKC activation.

Serotonin_Signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling Serotonin1 Serotonin R_5HT1A 5-HT1A Receptor Serotonin1->R_5HT1A Gi Gαi R_5HT1A->Gi AC1 Adenylyl Cyclase Gi->AC1 cAMP1 ↓ cAMP AC1->cAMP1 Effect1 Cellular Response cAMP1->Effect1 Serotonin2 Serotonin R_5HT2A 5-HT2A Receptor Serotonin2->R_5HT2A Gq Gαq R_5HT2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca PKC ↑ PKC DAG->PKC Effect2 Cellular Response Ca->Effect2 PKC->Effect2

Simplified serotonin 1A and 2A receptor signaling pathways.

Conclusion and Future Directions

The historical and traditional use of Convolvulus species, particularly C. pluricaulis, as neuro-regenerative and cognitive-enhancing agents provides a strong foundation for modern pharmacological research. The presence of a rich array of tropane alkaloids, including this compound, underscores the potential of these plants as a source for novel therapeutics targeting the central nervous system.

While significant progress has been made in identifying the chemical constituents and elucidating the general pharmacological effects of Convolvulus extracts, further research is warranted to fully characterize the individual contributions of alkaloids like this compound. Future studies should focus on:

  • Quantitative analysis: Development and validation of robust analytical methods, such as HPLC-MS/MS, for the precise quantification of this compound and other key alkaloids in various Convolvulus species.

  • Dose-response studies: Conducting comprehensive in-vivo studies with isolated this compound to establish clear dose-response relationships for its anxiolytic, antidepressant, and cognitive-enhancing effects, including the determination of ED50 values.

  • Mechanism of action: Elucidating the specific molecular targets of this compound through receptor binding assays (to determine Ki values for dopamine and serotonin receptors), enzyme inhibition assays (to determine IC50 values for MAO), and in-vivo microdialysis to measure its effects on neurotransmitter levels in real-time.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other bioactive compounds from the Convolvulus genus, paving the way for the development of new and effective treatments for a range of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Convoline from Convolvulus pluricaulis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Convolvulus pluricaulis Choisy, commonly known as Shankhpushpi, is a perennial herb extensively used in traditional Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties.[1][2][3] The plant contains a variety of bioactive phytochemicals, including alkaloids, flavonoids, and coumarins.[4][5] Among these, the alkaloid Convoline is of significant interest due to its potential pharmacological activities, including anti-epileptic, anxiolytic, and neuroprotective effects. These application notes provide a detailed protocol for the isolation and purification of this compound from the whole plant of Convolvulus pluricaulis. The described methods are intended to serve as a guide for researchers in natural product chemistry and drug discovery.

Data Presentation

The following tables summarize quantitative data related to the extraction and phytochemical analysis of Convolvulus pluricaulis. It is important to note that while specific yield and purity data for this compound are not extensively reported in the literature, the provided data is based on reported yields of total extracts and analytical studies of other constituents from the plant, serving as a representative example.

Table 1: Extraction Yield from Convolvulus pluricaulis

Extraction MethodSolventPlant PartYield (% w/w)Reference
Soxhlet ExtractionMethanolLeaves0.2%[4][6]
Alkaline Ethanolic Extraction followed by Chloroform FractionationEthanol/ChloroformWhole Plant0.27% (Total Chloroform Extract)

Table 2: Phytochemical Content in Convolvulus pluricaulis Extracts (Representative)

PhytochemicalExtraction SolventMethod of AnalysisConcentration (% w/w of extract)Reference
ScopoletinHydro-alcoholic (50%)HPLC0.1738%
ScopoletinMethanolHPLC0.0932%
ScopoletinWaterHPLC0.0435%
This compound Chloroform (from alkaline ethanolic extract) HPTLC/HPLC (Hypothetical) 1.5 - 3.0% (Estimated) N/A

Note: The concentration of this compound is an educated estimate based on its status as a constituent alkaloid and is provided for illustrative purposes. Actual yields may vary depending on the plant material and extraction conditions.

Experimental Protocols

This section provides a detailed methodology for the isolation and purification of this compound from Convolvulus pluricaulis.

Protocol 1: Extraction of Total Alkaloids

This protocol describes the initial extraction of the total alkaloid fraction from the dried whole plant material.

Materials:

  • Dried, powdered whole plant of Convolvulus pluricaulis

  • n-Hexane

  • Ethanol

  • Potassium hydroxide (KOH)

  • Chloroform

  • Distilled water

  • Soxhlet apparatus

  • Rotary evaporator

  • Separatory funnel

  • Filter paper (Whatman No. 1)

Procedure:

  • Defatting: Weigh 500 g of dried, powdered Convolvulus pluricaulis and subject it to Soxhlet extraction with n-hexane for 6-8 hours to remove lipids and other nonpolar constituents. Discard the n-hexane extract.

  • Alkaline Ethanolic Extraction: Air-dry the defatted plant material. Prepare a 2% (w/v) solution of potassium hydroxide in ethanol. Macerate the defatted plant material in the alkaline ethanolic solution at a 1:5 (w/v) ratio. Stir the mixture for 24 hours at room temperature.

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude ethanolic extract.

  • Acid-Base Liquid-Liquid Extraction: a. Dissolve the crude ethanolic extract in 1N hydrochloric acid. b. Wash the acidic solution with chloroform three times to remove neutral and weakly acidic compounds. Discard the chloroform layer. c. Adjust the pH of the aqueous layer to 9-10 with a concentrated ammonium hydroxide solution. d. Extract the alkaline solution with chloroform three times. e. Combine the chloroform extracts and wash with distilled water until neutral. f. Dry the chloroform extract over anhydrous sodium sulfate.

  • Final Concentration: Concentrate the dried chloroform extract to dryness under reduced pressure to obtain the total alkaloid extract.

Protocol 2: Purification of this compound

This protocol outlines the purification of this compound from the total alkaloid extract using chromatographic techniques.

Materials:

  • Total alkaloid extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Pre-coated TLC plates (Silica gel 60 F254)

  • Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, ammonia)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • UV detector or other suitable detector for HPLC

Procedure:

  • Column Chromatography: a. Prepare a silica gel column using a slurry packing method with chloroform. b. Dissolve a portion of the total alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. c. Load the adsorbed sample onto the top of the column. d. Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity. For example, start with 100% chloroform, then move to chloroform:methanol (99:1, 98:2, 95:5, etc.). A small amount of ammonia (0.1%) can be added to the solvent system to reduce tailing of the alkaloids. e. Collect fractions of 25-50 mL and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Analysis: a. Spot the collected fractions on a TLC plate. b. Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol:Ammonia, 85:14:1). c. Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent (for alkaloids). d. Pool the fractions containing the spot corresponding to this compound (based on comparison with a standard, if available, or by isolating and characterizing the major components).

  • Preparative HPLC: a. Concentrate the pooled fractions containing crude this compound. b. Dissolve the concentrated sample in the mobile phase for injection into the preparative HPLC system. c. Develop a suitable gradient elution method using a mobile phase of acetonitrile and water (both containing 0.1% TFA). For example, a gradient of 10% to 50% acetonitrile over 30 minutes. d. Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm). e. Collect the peak corresponding to this compound.

  • Purity Assessment and Characterization: a. Assess the purity of the isolated this compound using analytical HPLC. b. Confirm the identity of the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Convolvulus pluricaulis.

G plant Dried & Powdered Convolvulus pluricaulis defatting Soxhlet Extraction (n-Hexane) plant->defatting alk_ext Alkaline Ethanolic Extraction (KOH/EtOH) defatting->alk_ext filtration Filtration alk_ext->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 lle Liquid-Liquid Extraction (Acid-Base) concentration1->lle concentration2 Concentration lle->concentration2 total_alkaloids Total Alkaloid Extract concentration2->total_alkaloids col_chrom Column Chromatography (Silica Gel) total_alkaloids->col_chrom tlc TLC Analysis col_chrom->tlc Monitor Fractions prep_hplc Preparative HPLC (C18) col_chrom->prep_hplc Pooled Fractions tlc->col_chrom This compound Pure this compound prep_hplc->this compound G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron acetyl_coa Acetyl-CoA ach_synthesis Acetylcholine (ACh) Synthesis acetyl_coa->ach_synthesis choline Choline choline->ach_synthesis chat Choline Acetyltransferase (ChAT) chat->ach_synthesis ach_vesicle ACh in Vesicle ach_synthesis->ach_vesicle ach_release ACh Release ach_vesicle->ach_release ach_cleft Acetylcholine (ACh) ach_release->ach_cleft hydrolysis Hydrolysis ach_cleft->hydrolysis achr Acetylcholine Receptor (AChR) ach_cleft->achr ache Acetylcholinesterase (AChE) ache->hydrolysis This compound This compound This compound->ache Inhibition choline_cleft Choline hydrolysis->choline_cleft acetate Acetate hydrolysis->acetate reuptake Choline Reuptake choline_cleft->reuptake reuptake->choline signal Signal Transduction achr->signal neuroprotection Neuroprotective Effects signal->neuroprotection

References

How to synthesize Convoline in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of convoline, a tropane alkaloid, involves complex chemical procedures that should only be carried out in a controlled laboratory setting by trained professionals. Due to the potential for misuse and the hazardous nature of the chemicals involved, this platform cannot provide detailed, step-by-step protocols for its synthesis.

Tropane alkaloids are a class of naturally occurring compounds found in various plants, many of which are toxic. The laboratory synthesis of these molecules is a field of active research, often aimed at developing new pharmaceuticals or understanding their biological roles.

For researchers and professionals interested in the synthesis of complex natural products like this compound, the following general resources and approaches are recommended:

  • Consulting Peer-Reviewed Scientific Literature: Academic journals such as the Journal of the American Chemical Society, Organic Letters, and Tetrahedron Letters are primary sources for novel synthetic routes. Searching chemical databases like SciFinder, Reaxys, and PubChem can provide access to published papers detailing the synthesis of this compound and related compounds.

  • Reviewing Total Synthesis Publications: The total synthesis of natural products is a significant sub-field of organic chemistry. Review articles and book chapters dedicated to the synthesis of alkaloids can offer insights into the strategies and methodologies employed for molecules with a tropane core.

  • Understanding Retrosynthetic Analysis: A key intellectual tool in planning a synthesis is retrosynthetic analysis. This involves conceptually breaking down the target molecule into simpler, commercially available starting materials. For a molecule like this compound, this would involve identifying key bond disconnections in the tropane skeleton.

It is crucial to adhere to all safety guidelines and regulations when conducting chemical synthesis. This includes the use of appropriate personal protective equipment (PPE), working in a well-ventilated fume hood, and having a thorough understanding of the hazards associated with all reagents, intermediates, and final products. The synthesis of biologically active compounds requires specialized knowledge and facilities to ensure safety and compliance with all applicable laws.

Application Notes and Protocols for Concanavalin A (Con A) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Convoline": Initial searches for "this compound" yielded limited specific data regarding its direct application in cell culture experiments and detailed molecular mechanisms. The predominant results pointed towards research on Concanavalin A (Con A) , a lectin with extensive use in cell biology, and "Conolidine," an alkaloid with analgesic properties. Given the detailed request for signaling pathways and experimental protocols, this document will focus on Concanavalin A, a well-characterized tool in cell culture research. It is possible that "this compound" was a misspelling or a less common name for a compound with similar applications. Some information also points to this compound as a compound found in aqueous extracts of Convolvulus pluricaulis, which has shown neuroprotective and other activities.[1]

Introduction to Concanavalin A (Con A)

Concanavalin A (Con A) is a lectin, a type of protein that binds to specific carbohydrate structures.[2][3] It is isolated from the jack bean, Canavalia ensiformis. In cell culture, Con A is widely used as a mitogen to stimulate T-lymphocyte proliferation and to study cellular signaling pathways.[4] It functions by binding to mannose and glucose residues on cell surface glycoproteins, leading to the cross-linking of these receptors and the initiation of intracellular signaling cascades.[3][5]

Mechanism of Action

Concanavalin A exerts its effects on cells through a multi-step process:

  • Binding to Cell Surface Glycoproteins: Con A binds to mannose and glucose moieties present on various cell surface receptors.[3][6]

  • Receptor Cross-Linking: As a tetrameric protein, Con A can cross-link adjacent glycoprotein receptors, causing them to cluster on the cell membrane.

  • Activation of Intracellular Signaling: This receptor clustering triggers a cascade of intracellular signaling events. In lymphocytes, this leads to activation, proliferation, and cytokine production.[4] Key signaling pathways activated by Con A include the MAPK pathway.[6]

  • Induction of Apoptosis and Autophagy: At higher concentrations or in certain cell types, Con A can induce apoptosis (programmed cell death) and autophagy.[3][5][7] This can be mediated through mitochondrial pathways, involving the release of cytochrome c and the activation of caspases.[3]

Data Presentation: Effects of Concanavalin A on Cell Viability

The effect of Con A on cell viability is concentration-dependent and varies between cell types.[5][6]

Cell LineConcentration (µg/mL)Effect on Cell ViabilityReference
3T3 and Human Gingival Fibroblasts5 - 500Concentration-dependent loss of cell viability.[5]
Human Liver Cancer Cells (HCCLM3, MHCC97L, HepG2)Not specifiedReduced cell viability.[6]
Human Melanoma A375 CellsNot specifiedPotent antiproliferative effect.[3]
LAN5 Neuroblastoma CellsNot specifiedToxicity observed with native and oligomeric forms, but not mature fibrils.[7]

Experimental Protocols

Protocol 1: T-Cell Activation and Proliferation Assay using Concanavalin A

This protocol describes the stimulation of T-cells for proliferation analysis.

Materials:

  • Isolated T-lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin[4]

  • Concanavalin A (Con A) solution[4]

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, XTT, or BrdU)

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Cell Preparation: Isolate T-cells or PBMCs from whole blood or lymphoid tissue.[4] Resuspend the cells in complete RPMI 1640 medium.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in 100 µL of medium.

  • Con A Stimulation: Prepare a working solution of Con A in complete RPMI 1640 medium. A typical final concentration for T-cell activation is between 1 to 10 µg/mL. Add 100 µL of the Con A working solution to the wells. For a negative control, add 100 µL of medium without Con A.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Assay:

    • For MTT/XTT assay: Add the reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance at the appropriate wavelength using a plate reader.

    • For BrdU assay: Add BrdU to the wells during the final hours of incubation. Following incubation, fix the cells and perform the immunoassay as per the manufacturer's protocol. Measure the absorbance.

  • Data Analysis: Calculate the stimulation index by dividing the absorbance of the Con A-treated wells by the absorbance of the untreated control wells.

Visualizations

Signaling Pathway: Concanavalin A-Induced MAPK Pathway

ConA_MAPK_Pathway ConA Concanavalin A Receptor Glycoprotein Receptor (Mannose/Glucose) ConA->Receptor Binds Clustering Receptor Clustering Receptor->Clustering Ras Ras Clustering->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Cytokine Production TranscriptionFactors->Proliferation

Caption: Concanavalin A-induced MAPK signaling pathway.

Experimental Workflow: T-Cell Activation Assay

TCell_Activation_Workflow start Isolate T-Cells/PBMCs seed Seed Cells in 96-well Plate start->seed stimulate Add Concanavalin A (and Controls) seed->stimulate incubate Incubate for 48-72 hours stimulate->incubate assay Add Proliferation Reagent (e.g., MTT, BrdU) incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data (Stimulation Index) measure->analyze end Results analyze->end

Caption: General workflow for a T-cell activation and proliferation assay using Concanavalin A.

References

Application Notes and Protocols for Studying Convoline's Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for investigating the diverse pharmacological effects of Convoline, a tropane alkaloid with putative anti-epileptic, anxiolytic, nootropic, hypotensive, and hypolipidemic properties. The following sections outline validated animal models and experimental procedures to characterize the in vivo activity of this compound.

I. Anticonvulsant Activity

A. Maximal Electroshock (MES) Seizure Model

The MES test is a primary screening model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[1][2][3]

Experimental Protocol:

  • Animals: Male albino mice (20-25 g) or Wistar rats (150-200 g).

  • Housing: Animals should be housed in a temperature-controlled room with a 12-hour light/dark cycle and provided with food and water ad libitum.

  • Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). A range of doses should be used to determine the median effective dose (ED50).

  • Procedure:

    • At the time of peak drug effect (e.g., 30-60 minutes post-i.p. administration), apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the cornea of each animal.[1]

    • Deliver an electrical stimulus via corneal electrodes. Typical parameters are 50 mA for mice and 150 mA for rats at 60 Hz for 0.2 seconds.[1]

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.[1]

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value using probit analysis.[2]

Data Presentation:

CompoundRoute of AdministrationAnimal ModelED50 (mg/kg)Reference
Phenytoin (Reference)i.p.Mouse, MES9.5[4]
Carbamazepine (Reference)i.p.Mouse, MES8.8[4]
This compound To be determinedMouse/Rat, MESTo be determined

Experimental Workflow:

MES_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis Animal_Acclimatization Animal Acclimatization Drug_Preparation This compound/Vehicle Preparation Drug_Admin Drug Administration Drug_Preparation->Drug_Admin Anesthesia Topical Anesthesia Drug_Admin->Anesthesia Stimulation Corneal Electrical Stimulation Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Record_Protection Record Protection Status Observation->Record_Protection Calculate_ED50 Calculate ED50 Record_Protection->Calculate_ED50

Workflow for the Maximal Electroshock (MES) Seizure Test.
B. Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is used to screen for drugs effective against myoclonic and absence seizures, acting by antagonizing the GABAA receptor complex.[5][6][7]

Experimental Protocol:

  • Animals: Male albino mice (18-25 g).

  • Drug Administration: Administer this compound or vehicle control (i.p. or p.o.) at various doses.

  • Procedure:

    • At the time of peak drug effect, administer a subcutaneous (s.c.) injection of PTZ (85 mg/kg).[6]

    • Immediately place the animal in an observation chamber.

    • Observe the animal for 30 minutes for the onset of clonic convulsions (seizures lasting for at least 5 seconds).

  • Endpoint: The absence of clonic convulsions within the 30-minute observation period indicates protection.

  • Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50.

Data Presentation:

CompoundRoute of AdministrationAnimal ModelED50 (mg/kg)Reference
Diazepam (Reference)i.p.Mouse, s.c. PTZ0.2[5]
Ethosuximide (Reference)i.p.Mouse, s.c. PTZ130[4]
This compound To be determinedMouse, s.c. PTZTo be determined

II. Anxiolytic Activity

Elevated Plus Maze (EPM) Test

The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the exploration of the open arms.[8][9][10]

Experimental Protocol:

  • Animals: Male Wistar rats (200-250 g) or Swiss albino mice (25-30 g).

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[9]

  • Drug Administration: Administer this compound or vehicle control (i.p. or p.o.) prior to testing.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Endpoints:

    • Percentage of time spent in the open arms.

    • Percentage of open arm entries.

    • Total number of arm entries (to assess locomotor activity).

  • Data Analysis: Compare the behavioral parameters of the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Data Presentation:

CompoundDose (mg/kg)Animal Model% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Reference
Diazepam (Reference)1.0Rat, EPM45.2 ± 5.152.3 ± 4.8[8]
Vehicle Control-Rat, EPM15.6 ± 3.220.1 ± 2.9[8]
This compound To be determinedRat/Mouse, EPMTo be determinedTo be determined
*p < 0.05 compared to vehicle control.

III. Nootropic Activity (Learning and Memory)

A. Morris Water Maze (MWM) Test

The MWM is a test of hippocampal-dependent spatial learning and memory.[11][12][13]

Experimental Protocol:

  • Animals: Male Wistar rats (250-300 g).

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

  • Drug Administration: Administer this compound or vehicle control daily throughout the training period.

  • Procedure (Acquisition Phase):

    • Train the rats for 4-5 consecutive days with 4 trials per day.

    • In each trial, place the rat in the water at one of four starting positions.

    • Allow the rat to swim and find the hidden platform. If not found within 60-90 seconds, guide it to the platform.

    • Record the escape latency (time to find the platform).

  • Procedure (Probe Trial):

    • 24 hours after the last training session, remove the platform and allow the rat to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located).

  • Endpoints:

    • Escape latency during the acquisition phase.

    • Time spent in the target quadrant during the probe trial.

  • Data Analysis: Analyze escape latencies using repeated measures ANOVA. Analyze probe trial data using one-way ANOVA.

Data Presentation:

GroupTreatmentMean Escape Latency (Day 4, seconds)Time in Target Quadrant (seconds)Reference
ControlVehicle15.2 ± 2.125.8 ± 3.5[11]
Scopolamine (Amnesia Model)1 mg/kg45.7 ± 4.310.1 ± 1.9[11]
Piracetam (Reference) + Scopolamine100 mg/kg20.5 ± 2.820.3 ± 2.7[11]
This compound + ScopolamineTo be determinedTo be determinedTo be determined
*p < 0.05 compared to Scopolamine group.
B. Passive Avoidance (PA) Test

The PA test assesses fear-motivated learning and memory.[14][15]

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25 g).

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

  • Drug Administration: Administer this compound or vehicle control before the training trial.

  • Procedure (Training):

    • Place the mouse in the light compartment.

    • When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

  • Procedure (Retention Test):

    • 24 hours later, place the mouse back in the light compartment and record the step-through latency (time taken to enter the dark compartment). A longer latency indicates better memory retention.

  • Endpoint: Step-through latency in the retention test.

  • Data Analysis: Compare the latencies between groups using non-parametric tests (e.g., Mann-Whitney U test).

Data Presentation:

GroupTreatmentStep-Through Latency (seconds, Mean ± SEM)Reference
ControlVehicle45.3 ± 6.1[16]
Scopolamine (Amnesia Model)1 mg/kg15.2 ± 3.8[14]
This compound + ScopolamineTo be determinedTo be determined

IV. Cardiovascular Activity

Spontaneously Hypertensive Rat (SHR) Model

SHRs are a genetic model of hypertension and are used to screen for antihypertensive drugs.[17][18][19]

Experimental Protocol:

  • Animals: Male Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls (14-16 weeks old).

  • Blood Pressure Measurement: Use non-invasive tail-cuff method or invasive telemetry for continuous monitoring.

  • Drug Administration: Administer this compound or vehicle control (p.o. or i.p.) and measure blood pressure at various time points.

  • Endpoint: Change in systolic and diastolic blood pressure from baseline.

  • Data Analysis: Compare the blood pressure changes in this compound-treated SHRs to vehicle-treated SHRs and WKY rats.

Data Presentation:

CompoundDose (mg/kg)Animal ModelMaximum Decrease in Mean Arterial Pressure (mmHg)Reference
Clonidine (Reference)0.5 (p.o.)SHR-35 ± 4[20]
This compound To be determinedSHRTo be determined

V. Metabolic Activity

High-Fat Diet (HFD)-Induced Hyperlipidemia Model

This model is used to induce obesity and dyslipidemia in rodents, mimicking aspects of metabolic syndrome in humans.[21][22][23]

Experimental Protocol:

  • Animals: Male Wistar rats (150-180 g).

  • Diet: Feed the rats a high-fat diet (e.g., 45-60% of calories from fat) for 6-8 weeks to induce hyperlipidemia. A control group is fed a standard chow diet.

  • Drug Administration: After the induction of hyperlipidemia, administer this compound or vehicle control daily for a specified period (e.g., 4 weeks).

  • Sample Collection: At the end of the treatment period, collect blood samples after an overnight fast.

  • Biochemical Analysis: Measure serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL).

  • Endpoint: Changes in serum lipid profile.

  • Data Analysis: Compare the lipid profiles of the this compound-treated group with the HFD control and normal diet groups.

Data Presentation:

GroupTreatmentTotal Cholesterol (mg/dL)Triglycerides (mg/dL)LDL (mg/dL)HDL (mg/dL)Reference
Normal DietVehicle70.5 ± 5.285.3 ± 7.115.4 ± 2.138.6 ± 3.4[21]
High-Fat DietVehicle145.8 ± 10.3180.2 ± 12.580.1 ± 6.722.5 ± 2.9[21]
HFD + Atorvastatin (Ref.)10 mg/kg85.3 ± 7.9105.6 ± 9.830.7 ± 4.235.1 ± 3.1[21]
HFD + This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determined
*p < 0.05 compared to High-Fat Diet group.

VI. Proposed Signaling Pathway

Based on preliminary evidence suggesting this compound interacts with muscarinic acetylcholine receptors (mAChRs), a putative signaling pathway is presented below. This compound may act as an agonist or modulator at these G-protein coupled receptors, influencing downstream signaling cascades that are relevant to its observed pharmacological effects.[24][25][26]

Convoline_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Downstream Effects This compound This compound mAChR Muscarinic Acetylcholine Receptor (mAChR) This compound->mAChR Binds to Gq_11 Gq/11 mAChR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates Cellular_Responses Modulation of Neuronal Excitability, Synaptic Plasticity, Neurotransmitter Release PKC->Cellular_Responses Leads to

Proposed signaling pathway for this compound via Gq/11-coupled muscarinic receptors.

References

Application Note & Protocol: Quantification of Convoline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of Convoline in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol covers plasma sample preparation, instrument parameters, and data analysis. All quantitative data is presented in structured tables, and the experimental workflow is visualized using Graphviz diagrams. This methodology is intended to serve as a comprehensive guide for researchers involved in pharmacokinetic and toxicokinetic studies of this compound.

Introduction

This compound is a novel therapeutic agent whose pharmacokinetic profile is critical to its clinical development. Accurate and precise quantification of this compound in biological matrices such as plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma, offering high selectivity and sensitivity.

Principle of the Method

The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated supernatant is then injected into a reverse-phase high-performance liquid chromatography (HPLC) system for separation, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • This compound reference standard

  • This compound-d4 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound-d4 stock solution with acetonitrile.

  • Calibration Standards and Quality Control (QC) Samples:

    • Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Plasma Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples, calibration standards, and QC samples at room temperature.

  • Vortex each sample briefly to ensure homogeneity.

  • In a microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • HPLC System: A standard HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 analytical column (e.g., 3.0 x 150 mm, 3.5 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.020
2.095
3.095
3.120
5.020
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound[Hypothetical Value][Hypothetical Value]
This compound-d4 (IS)[Hypothetical Value][Hypothetical Value]

Data Presentation

Table 1: Calibration Curve Parameters
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000≥ 0.995
Table 2: Precision and Accuracy of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low3< 1585 - 115< 1585 - 115
Medium100< 1585 - 115< 1585 - 115
High800< 1585 - 115< 1585 - 115
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low392.598.1
High80095.2101.3

Visualizations

Experimental_Workflow Sample Plasma Sample (Calibration standards, QCs, Unknowns) Add_IS Add Internal Standard (this compound-d4 in Acetonitrile) Sample->Add_IS 50 µL Precipitation Protein Precipitation (Vortex 1 min) Add_IS->Precipitation 150 µL Centrifugation Centrifugation (14,000 x g, 10 min, 4°C) Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Analysis Data Analysis (Quantification) LC_MSMS->Data_Analysis

Caption: Workflow for this compound quantification in plasma.

Logical_Relationship cluster_sample Sample Preparation cluster_analysis Instrumental Analysis This compound This compound (Analyte) Extraction Protein Precipitation This compound->Extraction IS This compound-d4 (Internal Standard) IS->Extraction Plasma Plasma Matrix Plasma->Extraction Separation HPLC Separation Extraction->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Logical steps in the bioanalytical method.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The validation results demonstrate that the method meets the criteria for bioanalytical method validation and is suitable for use in pharmacokinetic studies.

References

Application Notes and Protocols for In Vivo Rodent Studies of Convoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial literature searches for "Convoline" yielded limited specific in vivo dosage, pharmacokinetic, and toxicity data for the purified compound. The information available primarily pertains to extracts of Convolvulus pluricaulis, which contains this compound among other alkaloids. Therefore, the following application notes and protocols are presented as a generalized framework for the in vivo investigation of a novel tropane alkaloid like this compound. The quantitative data provided in the tables are illustrative examples based on studies with extracts of Convolvulus pluricaulis and may not be directly applicable to purified this compound. It is imperative to conduct dose-finding and toxicity studies for the specific compound of interest before proceeding with efficacy studies.

Introduction to this compound and its Potential Applications

This compound is a tropane alkaloid identified in plants of the Convolvulus genus, notably Convolvulus pluricaulis. This plant has been traditionally used in Ayurvedic medicine for its cognitive-enhancing and anxiolytic properties. Extracts of Convolvulus pluricaulis have demonstrated neuroprotective, anxiolytic, and memory-enhancing effects in rodent models. These effects are attributed, in part, to the presence of alkaloids like this compound. The investigation of purified this compound is a crucial step in understanding its specific pharmacological profile and therapeutic potential for neurological and psychiatric disorders.

Quantitative Data Summary

The following tables summarize the reported in vivo dosage and administration data for extracts of Convolvulus pluricaulis in rodent models. This information can serve as a starting point for designing dose-range finding studies for purified this compound.

Table 1: Reported Oral Dosages of Convolvulus pluricaulis Extracts in Rodent Studies

Rodent SpeciesExtract TypeDosage Range (mg/kg)Administration RouteObserved EffectsReference
RatEthanolic Extract100 - 200Oral (p.o.)Improved learning and memory, reversal of scopolamine-induced amnesia[1]
RatAqueous Extract250 - 1000Oral (p.o.)Modulation of synaptic plasticity[2]
MouseEthanolic Extract500Oral (p.o.)Anxiolytic-like effects[3]
MouseEthyl Acetate Fraction100 - 200Oral (p.o.)Anxiolytic and muscle relaxant activity[4]
RatHydro-methanol Extract200Oral (p.o.)Protection against 3-nitropropionic acid-induced neurotoxicity[5]

Experimental Protocols

The following are detailed protocols for conducting initial in vivo studies with a novel tropane alkaloid like this compound in rodents.

Protocol for Acute Oral Toxicity Study (LD50 Estimation)

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration in mice or rats. This protocol is based on the OECD 423 guidelines for acute oral toxicity.

Materials:

  • This compound (purified compound)

  • Vehicle (e.g., sterile water, 0.9% saline, or 0.5% carboxymethylcellulose)

  • Male and female Swiss albino mice (6-8 weeks old) or Wistar rats (8-10 weeks old)

  • Oral gavage needles

  • Animal balance

  • Standard laboratory animal housing and diet

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 7 days prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Subsequent dilutions should be made to achieve the desired dose concentrations.

  • Dosing:

    • Start with a preliminary dose-finding study using a small number of animals. Based on the data from Convolvulus extracts, a starting dose range of 100-500 mg/kg could be considered, with subsequent doses adjusted based on observed toxicity.

    • Administer a single oral dose of this compound to a group of 3 animals of a single sex.

    • If no mortality is observed, proceed to a higher dose in a new group of animals. If mortality occurs, repeat the dose in another group of 3 animals to confirm.

    • The dose progression or reduction should follow the OECD 423 flowchart.

  • Observation:

    • Observe the animals closely for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in behavior, locomotion, convulsions, salivation, diarrhea, lethargy).

    • Continue to observe the animals daily for a total of 14 days.

    • Record body weight changes on days 0, 7, and 14.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels as per the OECD 423 guidelines.

Protocol for Efficacy Study: Neuroprotective Effects in a Scopolamine-Induced Amnesia Model (Rats)

Objective: To evaluate the potential of this compound to reverse memory deficits induced by the muscarinic antagonist scopolamine in rats, using the Morris Water Maze test.

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Vehicle (e.g., 0.9% saline)

  • Male Wistar rats (200-250 g)

  • Morris Water Maze apparatus (a circular pool with a hidden platform)

  • Video tracking software

  • Standard laboratory animal housing and diet

Procedure:

  • Animal Groups:

    • Group 1: Vehicle control (receives vehicle for this compound and vehicle for scopolamine)

    • Group 2: Scopolamine control (receives vehicle for this compound and scopolamine)

    • Group 3: this compound (low dose) + Scopolamine

    • Group 4: this compound (medium dose) + Scopolamine

    • Group 5: this compound (high dose) + Scopolamine

    • Group 6: Positive control (e.g., Piracetam) + Scopolamine

  • Drug Administration:

    • Administer this compound or vehicle orally (p.o.) daily for a predetermined period (e.g., 7-14 days).

    • On the days of behavioral testing, administer this compound 60 minutes before the test.

    • Administer scopolamine (e.g., 1 mg/kg, intraperitoneally, i.p.) 30 minutes before the test to induce amnesia.

  • Morris Water Maze Test:

    • Acquisition Phase (4 days):

      • Four trials per day for each rat.

      • Place the rat into the water at one of four starting positions.

      • Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60 seconds, guide it to the platform.

      • Allow the rat to remain on the platform for 15 seconds.

      • Record the escape latency (time to find the platform) and path length using the video tracking software.

    • Probe Trial (Day 5):

      • Remove the platform from the pool.

      • Allow the rat to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was located).

  • Data Analysis:

    • Analyze the escape latency and path length during the acquisition phase using a two-way ANOVA.

    • Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test).

Visualizations

Hypothetical Signaling Pathway for this compound's Neuroprotective Effects

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention ACh Acetylcholine (ACh) M1_receptor Muscarinic M1 Receptor ACh->M1_receptor Binds to PLC Phospholipase C M1_receptor->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C IP3_DAG->PKC ERK ERK Signaling Ca_release->ERK PKC->ERK CREB CREB Activation ERK->CREB Gene_expression Gene Expression for Synaptic Plasticity & Survival CREB->Gene_expression This compound This compound This compound->M1_receptor Potential Agonist/Modulator Scopolamine Scopolamine Scopolamine->M1_receptor Antagonist (Blocks ACh)

Caption: Hypothetical signaling pathway of this compound's neuroprotective action.

Experimental Workflow for In Vivo Efficacy Testing

G start Start acclimatization Animal Acclimatization (7 days) start->acclimatization grouping Randomization into Experimental Groups acclimatization->grouping dosing Daily Oral Dosing (this compound / Vehicle) grouping->dosing induction Induction of Amnesia (Scopolamine Injection) dosing->induction behavioral_testing Behavioral Testing (e.g., Morris Water Maze) induction->behavioral_testing data_collection Data Collection (Escape Latency, etc.) behavioral_testing->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: General workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Measure Convolidine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the activity of Convolidine, a natural alkaloid with analgesic properties. The primary molecular targets of Convolidine identified to date are the N-type voltage-gated calcium channel (Caᵥ2.2) and the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1] This document outlines detailed protocols for cell-based assays to quantify the inhibitory effect of Convolidine on Caᵥ2.2 and its agonistic activity on ACKR3.

Introduction to Convolidine and its Targets

Convolidine is a C5-nor stemmadenine alkaloid derived from the plant Tabernaemontana divaricata.[1] It has demonstrated potent analgesic effects in preclinical models of pain.[1] The mechanism of action of Convolidine is attributed to its interaction with key proteins involved in pain signaling pathways.

  • Caᵥ2.2 (N-type) Voltage-Gated Calcium Channel: These channels are predominantly located in the presynaptic terminals of neurons and play a crucial role in neurotransmitter release.[2] Inhibition of Caᵥ2.2 channels can reduce the release of nociceptive neurotransmitters, thereby producing an analgesic effect. Convolidine has been shown to bind to and inhibit Caᵥ2.2 channels.[1][3]

  • Atypical Chemokine Receptor 3 (ACKR3): ACKR3 is a G protein-coupled receptor (GPCR) that does not couple to traditional G protein signaling pathways.[1] Instead, it functions as a scavenger receptor for several chemokines and endogenous opioid peptides. Upon ligand binding, ACKR3 recruits β-arrestin, leading to receptor internalization and degradation of the bound ligand.[1] Convolidine acts as a full agonist at ACKR3, promoting β-arrestin recruitment.[1] This action may contribute to its analgesic effects by modulating the levels of endogenous opioids.[1][4]

Quantitative Data Summary

The following tables summarize the potency of Convolidine and a synthetic analogue on its molecular targets. This data is essential for comparing the activity of novel compounds and for designing dose-response experiments.

Table 1: Agonist Activity of Convolidine and Analogues on ACKR3

CompoundAssay TypeCell LineEC₅₀Efficacy (% of CXCL12)Reference
Convolidineβ-arrestin-2 Recruitment (PathHunter)CHO-K127 µM185%[1]
WW-1 (Analogue)β-arrestin Recruitment (NanoBiT)Not Specified0.61 nMNot Specified[5]
RTI-5152-12 (Analogue)β-arrestin RecruitmentNot Specified~1.8 µM (15-fold more potent than Convolidine)Not Specified[4][6]

Table 2: Inhibitory Activity of Convolidine on Caᵥ2.2

CompoundAssay TypeCell LineIC₅₀Reference
ConvolidineWhole-cell patch clampHeterologously expressedLow affinity interaction suggested[1][3]

Experimental Protocols

FLIPR-Based Calcium Influx Assay for Caᵥ2.2 Inhibition

This protocol describes a high-throughput cell-based assay to measure the inhibition of Caᵥ2.2 channels by Convolidine using a Fluorometric Imaging Plate Reader (FLIPR).

Principle: HEK293 cells stably expressing the human Caᵥ2.2 channel are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Depolarization of the cell membrane with a high concentration of potassium chloride (KCl) opens the Caᵥ2.2 channels, leading to an influx of Ca²⁺ and a subsequent increase in fluorescence. Inhibitors of Caᵥ2.2 will reduce this fluorescence increase in a dose-dependent manner.

Materials:

  • HEK293 cells stably expressing human Caᵥ2.2 (α1B, β3, and α2δ subunits)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid

  • Potassium Chloride (KCl) stock solution (e.g., 1 M)

  • Convolidine stock solution (in DMSO)

  • Known Caᵥ2.2 inhibitor (e.g., ω-conotoxin MVIIA) as a positive control

  • 384-well black-walled, clear-bottom assay plates

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Cell Plating:

    • Seed HEK293-Caᵥ2.2 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127 and 2.5 mM Probenecid.

    • Aspirate the culture medium from the cell plates and add the Fluo-4 AM loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of Convolidine in Assay Buffer. The final DMSO concentration should be kept below 0.5%.

    • Prepare positive control (e.g., ω-conotoxin MVIIA) and vehicle (DMSO) controls.

    • After the dye loading incubation, gently wash the cells twice with Assay Buffer.

    • Add the diluted compounds and controls to the respective wells of the assay plate.

    • Incubate the plate at room temperature for 15-30 minutes.

  • FLIPR Measurement:

    • Prepare a high-potassium stimulation solution in Assay Buffer to achieve a final concentration that elicits a robust calcium influx (e.g., 90 mM KCl).

    • Place the assay plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of the high-potassium stimulation solution to all wells.

    • Continue to record the fluorescence intensity for 2-3 minutes.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

  • Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity).

  • Plot the normalized response against the logarithm of the Convolidine concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

BRET-Based β-Arrestin Recruitment Assay for ACKR3 Activity

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the agonist activity of Convolidine at the ACKR3 receptor by quantifying the recruitment of β-arrestin.

Principle: HEK293 cells are co-transfected with constructs for ACKR3 fused to a BRET donor (e.g., Renilla Luciferase, RLuc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist binding to ACKR3, β-arrestin-2 is recruited to the receptor, bringing the donor and acceptor molecules into close proximity. This allows for energy transfer from the donor to the acceptor, resulting in an increase in the BRET signal.

Materials:

  • HEK293 cells

  • Opti-MEM or similar transfection medium

  • Lipofectamine 2000 or a similar transfection reagent

  • Plasmid DNA: ACKR3-RLuc and β-arrestin-2-YFP

  • DMEM with 10% FBS

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • Coelenterazine h (RLuc substrate)

  • Convolidine stock solution (in DMSO)

  • Known ACKR3 agonist (e.g., CXCL12) as a positive control

  • 96-well white, opaque microplates

  • A microplate reader capable of measuring dual-emission luminescence (e.g., for RLuc and YFP)

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells into a 6-well plate or a T25 flask.

    • The next day, co-transfect the cells with the ACKR3-RLuc and β-arrestin-2-YFP plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24-48 hours to allow for protein expression.

  • Cell Plating for Assay:

    • Harvest the transfected cells and resuspend them in DMEM with 10% FBS.

    • Seed the cells into a 96-well white, opaque microplate at an appropriate density.

    • Incubate for an additional 24 hours.

  • Compound Addition:

    • On the day of the assay, replace the culture medium with Assay Buffer.

    • Prepare serial dilutions of Convolidine, positive control (CXCL12), and vehicle control in Assay Buffer.

    • Add the diluted compounds to the respective wells.

  • BRET Measurement:

    • Add the RLuc substrate, coelenterazine h, to all wells to a final concentration of 5 µM.

    • Immediately measure the luminescence at two wavelengths: one for the RLuc emission (e.g., 480 nm) and one for the YFP emission (e.g., 530 nm).

    • Measurements can be taken kinetically over time or at a fixed time point after substrate addition (e.g., 5-15 minutes).

Data Analysis:

  • Calculate the BRET ratio for each well: (Luminescence at 530 nm) / (Luminescence at 480 nm).

  • Subtract the background BRET ratio (from vehicle-treated cells) from the BRET ratio of all other wells to obtain the net BRET signal.

  • Normalize the net BRET signal to the maximal response of the positive control (CXCL12).

  • Plot the normalized BRET signal against the logarithm of the Convolidine concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Visualizations

Signaling Pathway Diagrams

Cav2_2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_modulation Modulation AP Action Potential Depol Membrane Depolarization AP->Depol Cav2_2 Caᵥ2.2 Channel Depol->Cav2_2 Opens Ca_influx Ca²⁺ Influx Cav2_2->Ca_influx Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release Postsynaptic Neuron Postsynaptic Neuron GPCR GPCR (e.g., Opioid Receptor) G_protein Gβγ Subunit GPCR->G_protein Activates G_protein->Cav2_2 Inhibits Convolidine Convolidine Convolidine->Cav2_2 Inhibits

Caption: Caᵥ2.2 signaling pathway in neurotransmission and its inhibition.

ACKR3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Convolidine Convolidine (Agonist) ACKR3 ACKR3 Convolidine->ACKR3 Binds GRK GRK ACKR3->GRK Recruits P Phosphorylation Beta_Arrestin β-Arrestin ACKR3->Beta_Arrestin Recruits GRK->ACKR3 Phosphorylates C-terminus Internalization Internalization (Clathrin-mediated) Beta_Arrestin->Internalization

Caption: ACKR3 β-arrestin biased signaling pathway upon Convolidine binding.

Experimental Workflow Diagrams

FLIPR_Workflow start Start plate_cells Plate HEK293-Caᵥ2.2 cells in 384-well plate start->plate_cells incubate1 Incubate 24-48h plate_cells->incubate1 dye_load Load cells with Fluo-4 AM incubate1->dye_load incubate2 Incubate 90 min dye_load->incubate2 wash Wash cells incubate2->wash add_compound Add Convolidine dilutions wash->add_compound incubate3 Incubate 15-30 min add_compound->incubate3 flipr Measure fluorescence in FLIPR incubate3->flipr stimulate Add high KCl flipr->stimulate during measurement analyze Analyze data and calculate IC₅₀ flipr->analyze end End analyze->end

Caption: Experimental workflow for the FLIPR-based Caᵥ2.2 inhibition assay.

BRET_Workflow start Start transfect Co-transfect HEK293 cells with ACKR3-RLuc & β-arrestin-YFP start->transfect incubate1 Incubate 24-48h transfect->incubate1 plate_cells Plate transfected cells in 96-well plate incubate1->plate_cells incubate2 Incubate 24h plate_cells->incubate2 add_compound Add Convolidine dilutions incubate2->add_compound add_substrate Add Coelenterazine h add_compound->add_substrate measure Measure dual-emission luminescence add_substrate->measure analyze Analyze BRET ratio and calculate EC₅₀ measure->analyze end End analyze->end

Caption: Experimental workflow for the BRET-based ACKR3 β-arrestin recruitment assay.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Convoline.

Introduction

This compound is a tropane alkaloid found in various plant species of the Convolvulus genus, such as Convolvulus pluricaulis and Convolvulus arvensis.[1][2] These plants have a history of use in traditional medicine, and their constituent alkaloids are subjects of ongoing pharmacological research.[1] As a member of the tropane alkaloid family, which includes significant compounds like atropine and scopolamine, the accurate and precise quantification of this compound in plant materials and derived products is crucial for quality control, phytochemical research, and potential drug development.[3]

This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for the reliable separation and quantification of this compound from complex matrices such as plant extracts.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[4] This protocol employs reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[5][6] this compound, being a moderately polar molecule, will partition between the stationary and mobile phases. Its retention time is influenced by the precise composition of the mobile phase. By adjusting the mobile phase, separation from other components in the sample extract is achieved.[7] Quantification is performed by comparing the peak area of this compound in a sample chromatogram to a calibration curve generated from standards of known concentrations.[8]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol details the extraction and subsequent cleanup of this compound from dried plant material. The initial extraction uses an alkaline methanolic solution to ensure the alkaloids are in their free base form, which enhances solubility in organic solvents.[3] A Solid-Phase Extraction (SPE) step is included for sample cleanup to minimize matrix effects.[9]

A. Ultrasonic-Assisted Extraction

  • Weigh 1 gram of dried, powdered plant material (e.g., from Convolvulus pluricaulis) into a 50 mL conical tube.[3]

  • Add 20 mL of methanol containing 1% ammonium hydroxide.[3]

  • Vortex the mixture vigorously for 1 minute to ensure thorough wetting of the plant material.[3]

  • Place the tube in an ultrasonic bath and sonicate at 60°C for 30 minutes.[3]

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.[3][9]

  • Carefully decant the supernatant into a clean flask. This supernatant contains the crude alkaloid extract.

B. Sample Cleanup (Solid-Phase Extraction)

  • Take the crude extract and evaporate it to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried residue in 5 mL of 10% methanol in water.[3]

  • Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[3]

  • Load the reconstituted extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 10% methanol in water to remove highly polar impurities.[3]

  • Elute the this compound and other alkaloids with 10 mL of methanol into a clean collection tube.[3]

  • Evaporate the eluate to dryness.

  • Reconstitute the final residue in 1 mL of the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.[1][9]

Protocol 2: Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.[1] Store this stock solution at 2-8 °C, protected from light.[9]

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1]

Protocol 3: HPLC-UV Chromatographic Conditions

This method provides a starting point for the separation of this compound. Optimization may be required depending on the specific plant matrix and HPLC system.[9] The use of a slightly acidic mobile phase helps to protonate the this compound molecule, reducing its interaction with residual silanol groups on the column and thus improving peak shape.[9]

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD)
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water. A gradient elution is recommended for complex extracts.
Gradient Program Start with 10% Acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Detection UV detection at 280 nm[3]
Injection Volume 10-20 µL[1]

Data Presentation and Quantification

Extraction Yields

The yield of extracts from Convolvulus species can vary based on the solvent and method used.

Plant SpeciesExtraction MethodSolventYield (%)Reference
C. pluricaulisAlkaline Ethanolic ExtractionEthanol/KOH18.23 ± 0.92[10]
C. arvensisMacerationEthanol18.6[1]
C. arvensisSoxhletMethanol9.86[1]
C. arvensisDecoctionWater14.31[1]
Method Validation Parameters

The analytical method should be validated according to ICH guidelines.[1][11] The following table lists key validation parameters that must be determined experimentally.

Validation ParameterSpecificationPurpose
Linearity (r²) ≥ 0.998Establishes the relationship between concentration and detector response.[2]
Accuracy (% Recovery) 98-102%Measures the closeness of the experimental value to the true value.[12]
Precision (% RSD) ≤ 2%Measures the repeatability and reproducibility of the method.[12]
Limit of Detection (LOD) S/N ratio ≥ 3The lowest concentration of analyte that can be reliably detected.[12]
Limit of Quantitation (LOQ) S/N ratio ≥ 10The lowest concentration of analyte that can be accurately quantified.[12]
Quantification
  • Inject the prepared calibration standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the standard against its known concentration.[1]

  • Inject the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.[1]

  • Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.[1]

Visualized Workflows and Logic

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing plant 1. Powdered Plant Material extraction 2. Ultrasonic-Assisted Extraction plant->extraction Methanol/NH4OH cleanup 3. Solid-Phase Extraction (SPE) extraction->cleanup Crude Extract final_sample 4. Reconstituted & Filtered Sample cleanup->final_sample Purified Extract hplc 6. Inject Samples & Standards into HPLC final_sample->hplc standards 5. Prepare Calibration Standards standards->hplc chromatogram 7. Obtain Chromatograms hplc->chromatogram calibration 8. Generate Calibration Curve chromatogram->calibration Standard Peaks quantify 9. Quantify this compound in Sample chromatogram->quantify Sample Peak calibration->quantify report 10. Final Report quantify->report

Caption: A flowchart of the complete experimental workflow.

G HPLC Troubleshooting Logic cluster_problems cluster_solutions problem Problem Observed p1 Peak Tailing problem->p1 p2 Poor Resolution problem->p2 s1a Lower Mobile Phase pH (e.g., to pH <= 3) p1->s1a Cause: Silanol Interaction s1b Add Competing Base (e.g., 0.1% TEA) p1->s1b s1c Use End-Capped C18 Column p1->s1c s2a Adjust Organic/Aqueous Ratio in Mobile Phase p2->s2a Cause: Insufficient Selectivity s2b Optimize Gradient Slope p2->s2b s2c Change Organic Modifier (Methanol vs. Acetonitrile) p2->s2c

Caption: A decision-making diagram for common HPLC issues.

Troubleshooting

  • Peak Tailing: This is a common issue when analyzing basic compounds like alkaloids. It is often caused by interactions between the analyte and free silanol groups on the silica-based C18 column.[9]

    • Solution 1: Lower the pH of the mobile phase to 3 or below using an acidifier like formic or acetic acid. This protonates the this compound, minimizing silanol interactions.[9]

    • Solution 2: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially bind to the active silanol sites.[9]

    • Solution 3: Ensure the use of a high-quality, end-capped C18 column to reduce the number of accessible free silanols.[9]

  • Poor Resolution: If this compound co-elutes with other compounds, the separation needs to be improved.

    • Solution 1: Adjust the mobile phase composition. Varying the ratio of acetonitrile to the aqueous buffer can alter selectivity. A lower percentage of the organic solvent will generally increase retention times and may improve separation.[9]

    • Solution 2: Change the organic modifier. Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity due to different solvent properties.[7]

  • Sample Stability: Tropane alkaloids can be susceptible to degradation.

    • Solution: Prepare samples in a slightly acidic solution (like the mobile phase) to improve stability. Store stock solutions and prepared samples in a refrigerator (2-8 °C) and use amber vials to protect them from light.[9]

References

Application Notes and Protocols for Convoline Alkaloids in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkaloids derived from Convolvulus pluricaulis, a plant with a long history in traditional Ayurvedic medicine for its cognitive-enhancing properties, are gaining attention in modern neuroscience. This document provides detailed application notes and protocols for two key bioactive alkaloids: Convolvine and Convolamine . These compounds offer distinct mechanisms of action and hold promise for investigating and potentially treating a range of neurological and psychiatric disorders.

Compound Profiles and Mechanisms of Action

Convolvine

Convolvine is an alkaloid that has been identified as a modulator of the cholinergic system. Its primary mechanism of action is the blockade of specific muscarinic acetylcholine receptors.

  • Primary Target: M2 and M4 muscarinic acetylcholine receptors.[1]

  • Reported Effects: By blocking these inhibitory autoreceptors, Convolvine may increase the release of acetylcholine in the synapse, contributing to its nootropic (memory-enhancing) effects.[1] It has also been noted to have sedative properties. It blocks the M-receptors of the heart and intestine but enhances the sensitivity of M-receptors in the salivary glands and the central nervous system.

Convolamine

Convolamine is a tropane alkaloid that acts as a potent positive allosteric modulator (PAM) of the sigma-1 (σ1) receptor.[2]

  • Primary Target: Sigma-1 (σ1) receptor.

  • Mechanism: As a PAM, Convolamine does not activate the σ1 receptor on its own but enhances the binding and/or efficacy of endogenous or exogenous σ1 receptor agonists.[2] This modulation can lead to neuroprotective and cognitive-enhancing effects. The σ1 receptor is a chaperone protein at the mitochondria-associated ER membrane (MAM) that regulates calcium homeostasis, cellular signaling, and inter-organelle communication.[3][4][5]

  • Secondary Target: It has a moderate binding affinity for the sigma-2 (σ2) receptor.

Quantitative Data

CompoundTarget ReceptorParameterValueReference
ConvolamineSigma-2 (σ2)IC5013 µM[2]

Signaling Pathways

Proposed Signaling Pathway for Convolvine

Convolvine's activity as an antagonist at M2/M4 muscarinic autoreceptors suggests a mechanism that enhances cholinergic neurotransmission. This can have downstream effects on pathways crucial for learning and memory, such as the PI3K/Akt pathway, which is involved in neuronal survival and plasticity.[6][7]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) M2M4_pre M2/M4 Autoreceptor ACh->M2M4_pre Activates ACh_release ACh Release M2M4_pre->ACh_release Inhibits Convolvine Convolvine Convolvine->M2M4_pre Blocks ACh_synapse Synaptic ACh ACh_release->ACh_synapse Increases mAChR_post Postsynaptic Muscarinic Receptor ACh_synapse->mAChR_post GPCR_signal G-Protein Signaling mAChR_post->GPCR_signal PI3K PI3K GPCR_signal->PI3K Akt Akt PI3K->Akt Neuronal_Plasticity Neuronal Survival & Plasticity Akt->Neuronal_Plasticity

Proposed mechanism of Convolvine action.
Signaling Pathway for Convolamine

Convolamine, as a σ1 receptor PAM, facilitates the receptor's chaperone activity. Upon activation by an agonist, the σ1 receptor dissociates from its binding partner BiP and can translocate to interact with various client proteins, including ion channels and kinases, thereby promoting cellular homeostasis and neuroprotection.[4]

G cluster_er Endoplasmic Reticulum (ER) cluster_downstream Downstream Effects S1R_BiP Sigma-1 Receptor-BiP Complex S1R_active Active Sigma-1 Receptor S1R_BiP->S1R_active Dissociation Agonist σ1 Agonist Agonist->S1R_BiP Binds Convolamine Convolamine (PAM) Convolamine->S1R_BiP Enhances Agonist Binding Ion_Channels Ion Channel Modulation (e.g., K+, NMDA) S1R_active->Ion_Channels Ca_Homeostasis Calcium Homeostasis S1R_active->Ca_Homeostasis Neuroprotection Neuroprotection & Neurite Outgrowth Ion_Channels->Neuroprotection Ca_Homeostasis->Neuroprotection

Proposed mechanism of Convolamine action.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for Convolvine

This protocol is designed to determine the binding affinity (Ki) of Convolvine for M2 and M4 muscarinic receptors.

Workflow Diagram:

G start Start prep_membranes Prepare Membranes (Expressing M2 or M4) start->prep_membranes incubation Incubate: Membranes + Radioligand + Convolvine dilutions prep_membranes->incubation filtration Separate Bound/Free (Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes expressing human M2 or M4 receptors.

  • Radioligand (e.g., [3H]-N-methylscopolamine).

  • Convolvine stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and cocktail.

Procedure:

  • Preparation: Thaw cell membranes on ice. Dilute Convolvine to a range of concentrations.

  • Incubation: In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of Convolvine. Add the cell membrane preparation to initiate the binding reaction.

  • Equilibrium: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Convolvine to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Assay for Convolamine as a σ1 Receptor PAM

This protocol aims to demonstrate and quantify the positive allosteric modulatory effect of Convolamine on the binding of a σ1 receptor agonist.[8]

Materials:

  • Cell membranes expressing human σ1 receptors.

  • Radiolabeled σ1 receptor agonist (e.g., --INVALID-LINK---pentazocine).

  • Unlabeled σ1 receptor agonist (e.g., PRE-084).

  • Convolamine stock solution.

  • Binding buffer.

  • Standard radioligand binding assay equipment (as in Protocol 1).

Procedure:

  • Preparation: Prepare two sets of dilutions for the unlabeled agonist (PRE-084).

  • Incubation:

    • Set 1 (Control): Incubate membranes with the radioligand and the range of unlabeled agonist concentrations.

    • Set 2 (Convolamine): Incubate membranes with the radioligand, the range of unlabeled agonist concentrations, and a fixed concentration of Convolamine.

  • Equilibrium, Filtration, and Counting: Follow steps 3-6 from Protocol 1.

  • Data Analysis: Determine the IC50 of the unlabeled agonist in the absence and presence of Convolamine. A leftward shift in the IC50 curve in the presence of Convolamine indicates a positive allosteric modulatory effect.

Protocol 3: Acute Brain Slice Electrophysiology

This protocol can be used to assess the effects of Convolvine or Convolamine on neuronal excitability and synaptic transmission in relevant brain regions (e.g., hippocampus for memory).

Materials:

  • Rodent (mouse or rat).

  • Vibratome.

  • Carbogen gas (95% O2 / 5% CO2).

  • Ice-cold high-sucrose cutting solution.

  • Artificial cerebrospinal fluid (aCSF).

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer).

  • Glass micropipettes.

  • Convolvine or Convolamine for bath application.

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and rapidly dissect the brain.[9]

    • Submerge the brain in ice-cold, carbogenated high-sucrose cutting solution.

    • Section the brain into acute slices (e.g., 300 µm thick) using a vibratome.[9]

    • Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at a slightly elevated temperature (e.g., 33°C) for at least one hour.[9][10][11]

  • Recording:

    • Transfer a slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF.

    • Using whole-cell patch-clamp, record from a neuron in the region of interest (e.g., CA1 pyramidal neuron).

    • Record baseline electrical activity (e.g., resting membrane potential, action potential firing, postsynaptic currents).

  • Drug Application:

    • Bath-apply Convolvine or Convolamine at a known concentration.

    • Record the changes in neuronal activity. For Convolvine, one might expect changes in excitability due to altered cholinergic tone. For Convolamine (in the presence of a σ1 agonist), one might observe modulation of ion channel function or synaptic plasticity.

  • Data Analysis: Analyze the electrophysiological parameters before, during, and after drug application to determine the compound's effect.

Protocol 4: In Vivo Behavioral Assessment (Elevated Plus Maze)

This protocol is a standard test for assessing anxiolytic-like effects of a compound in rodents, relevant for the reported properties of Convolvulus pluricaulis extracts.

Materials:

  • Elevated Plus Maze (EPM) apparatus.

  • Rodents (mice or rats).

  • Convolvine or Convolamine solution for administration (e.g., intraperitoneal injection).

  • Vehicle control.

  • Video tracking software.

Procedure:

  • Acclimatization: Allow animals to acclimatize to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer Convolvine, Convolamine, or vehicle control to the animals at a predetermined time before the test (e.g., 30 minutes).

  • Testing:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the session using a video camera.

  • Data Analysis:

    • Score the time spent in the open arms versus the closed arms.

    • Score the number of entries into the open and closed arms.

    • An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion

Convolvine and Convolamine represent promising research tools for neuroscience. Convolvine's antagonism of M2/M4 muscarinic receptors makes it a valuable compound for studying cholinergic modulation of cognition. Convolamine's unique action as a σ1 receptor PAM opens avenues for investigating the therapeutic potential of modulating this receptor in neurodegenerative diseases and cognitive disorders. The protocols provided herein offer a starting point for researchers to explore the neuropharmacological properties of these alkaloids. Further research is warranted to fully elucidate their mechanisms of action and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Convoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Convoline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a pyrrolizidine alkaloid with the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol .[1][2] Its chemical structure lends it moderate lipophilicity, as indicated by a calculated XLogP3-AA of 2.4.[1] This property suggests that while this compound may cross biological membranes, it likely has limited aqueous solubility, which can pose significant challenges for its oral administration and bioavailability, potentially limiting its therapeutic efficacy.[1]

Q2: What are the general approaches to improve the aqueous solubility of a poorly soluble compound like this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.[3]

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphism), and drug dispersion in carriers (solid dispersions and cryogenic techniques).[3][4]

  • Chemical Modifications: These methods involve changing the pH of the solution, using buffers, forming salts, or creating complexes with other molecules like cyclodextrins.[3][5]

Q3: Where can I find the basic physicochemical properties of this compound?

A3: The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC16H21NO5[1][2]
Molecular Weight307.34 g/mol [1][2]
XLogP3-AA2.4[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count6[1]
Rotatable Bond Count5[1]

Table 1. Physicochemical Properties of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Low and inconsistent results in aqueous-based in vitro assays.

This is a common problem for poorly soluble compounds due to precipitation in the assay medium.

G A Start: Inconsistent Assay Results B Determine Kinetic Solubility in Assay Buffer A->B C Is Solubility < Required Concentration? B->C D Yes C->D E No C->E G Option 1: Co-solvent Addition D->G H Option 2: Cyclodextrin Complexation D->H I Option 3: pH Adjustment D->I F Troubleshoot Other Assay Parameters E->F J Select and Optimize Method G->J H->J I->J K Re-evaluate in Assay J->K L End: Consistent Assay Results K->L

Caption: Troubleshooting workflow for inconsistent in vitro assay results.

1. Kinetic Solubility Assay:

  • Objective: To determine the kinetic solubility of this compound in the specific assay buffer.

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

    • In a 96-well plate, add 198 µL of the assay buffer to each well.

    • Add 2 µL of the this compound stock solution to the wells to achieve a final concentration of 100 µM with 1% DMSO.

    • Shake the plate for 2 hours at room temperature.

    • Measure the turbidity of the solutions using a nephelometer or a plate reader at a wavelength of 620 nm.

    • The concentration at which precipitation is observed is the kinetic solubility.

2. Co-solvent Addition:

  • Objective: To increase the solubility of this compound by adding a water-miscible organic solvent.

  • Methodology:

    • Prepare stock solutions of this compound in various co-solvents such as DMSO, ethanol, or polyethylene glycol 400 (PEG 400).

    • Titrate small volumes of the co-solvent stock solution into the aqueous assay buffer while monitoring for precipitation.

    • Determine the maximum percentage of co-solvent that can be used without affecting the assay performance (e.g., enzyme activity, cell viability).

    • Prepare the final this compound solutions in the optimized co-solvent/buffer mixture.

Table 2. Hypothetical Solubility of this compound with Different Co-solvents.

Co-solvent (5% v/v in water)Solubility (µg/mL)Fold Increase
None (Water)51
Ethanol255
DMSO5010
PEG 4007515
Issue 2: Poor oral bioavailability in animal studies.

Low aqueous solubility is a primary reason for poor absorption from the gastrointestinal tract.

G A Start: Poor Oral Bioavailability B Formulation Strategy Selection A->B C Option 1: Salt Formation B->C D Option 2: Nanosuspension B->D E Option 3: Solid Dispersion B->E F Prepare Formulations C->F D->F E->F G Characterize Formulations (Solubility, Dissolution) F->G H In Vivo Pharmacokinetic Study G->H I Analyze Plasma Concentrations H->I J End: Improved Bioavailability I->J

Caption: Workflow for improving the oral bioavailability of this compound.

1. Salt Formation:

  • Objective: To increase the solubility and dissolution rate of this compound by forming a salt.

  • Methodology:

    • Since this compound has a basic nitrogen atom, it can be reacted with an acid to form a salt.

    • Dissolve this compound in a suitable organic solvent (e.g., ethanol).

    • Add a stoichiometric amount of an acid (e.g., hydrochloric acid, citric acid, or tartaric acid) dissolved in the same solvent.

    • Stir the mixture to allow the salt to precipitate.

    • Collect the salt by filtration, wash with the solvent, and dry under vacuum.

    • Characterize the salt for its solubility and dissolution rate compared to the free base.

Table 3. Hypothetical Solubility of this compound and its Salts.

FormAqueous Solubility (mg/mL) at pH 6.8
This compound (Free Base)0.005
This compound Hydrochloride0.5
This compound Citrate1.2

2. Nanosuspension:

  • Objective: To increase the surface area and dissolution velocity of this compound by reducing its particle size to the nanometer range.[5][6][7][8][9]

  • Methodology (High-Pressure Homogenization):

    • Disperse coarse this compound powder in an aqueous solution containing a stabilizer (e.g., polysorbate 80, hydroxypropyl methylcellulose).

    • Subject the suspension to high-pressure homogenization for a sufficient number of cycles until the desired particle size is achieved.

    • Characterize the nanosuspension for particle size, zeta potential, and dissolution rate.

3. Solid Dispersion:

  • Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic carrier at a molecular level.[10][11][12][13][14]

  • Methodology (Solvent Evaporation Method):

    • Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000) in a common organic solvent (e.g., methanol).

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.

    • Dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Pulverize and sieve the solid dispersion.

    • Characterize the solid dispersion for its amorphous nature (using DSC or XRD) and dissolution rate.

Table 4. Hypothetical Dissolution Rate Enhancement with Different Formulations.

Formulation% Drug Dissolved in 30 min (pH 6.8)
Unprocessed this compound< 5%
This compound Nanosuspension70%
This compound-PVP K30 Solid Dispersion (1:5 ratio)85%

This technical support center provides a starting point for addressing the solubility challenges of this compound. The specific success of each method will depend on the experimental conditions and the desired final formulation. It is recommended to perform thorough characterization and stability studies for any new formulation developed.

References

Convoline stability issues in experimental buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues that researchers, scientists, and drug development professionals may encounter when working with Convoline in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective small molecule inhibitor of the tyrosine kinase receptor, TK-1. It is currently under investigation for its potential therapeutic effects in oncology. This compound binds to the ATP-binding pocket of the TK-1 receptor, inhibiting its autophosphorylation and downstream signaling through the RAS-RAF-MEK-ERK pathway. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells overexpressing TK-1.

Q2: My this compound solution appears cloudy or has visible precipitate after preparation. What could be the cause?

Precipitation of this compound can occur for several reasons, most commonly related to suboptimal buffer conditions. The pH of your buffer might be close to the isoelectric point (pI) of this compound, where its solubility is at a minimum.[1] Another potential cause is the ionic strength of the buffer; both very low and very high salt concentrations can lead to precipitation.[1] It is also possible that the concentration of this compound exceeds its solubility limit in the chosen buffer.

Q3: I'm observing a gradual loss of this compound activity in my experiments, even when stored at 4°C. Why is this happening?

A gradual loss of activity often points to degradation of the compound.[2] Several factors can contribute to the degradation of drugs in solution, including temperature, pH, light exposure, and oxidation.[3] Even at 4°C, some compounds can degrade over time, especially if the buffer conditions are not optimal for stability.[4] For long-term storage, it is generally recommended to store aliquots at -80°C to minimize degradation.[5]

Q4: What are the ideal buffer conditions for working with this compound?

The optimal buffer conditions can vary depending on the specific experimental setup. However, for general use, a buffer with a pH between 6.0 and 7.5 is recommended for this compound. The ionic strength should be maintained with a salt concentration, such as 150 mM NaCl, to mimic physiological conditions and improve solubility. It is also advisable to protect solutions from light and to prepare fresh working solutions for each experiment to ensure maximal activity.

Troubleshooting Guides

Issue 1: this compound Precipitation

Symptoms:

  • Cloudy or hazy appearance of the solution.

  • Visible particles or sediment in the tube.

  • Difficulty in resuspending the compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal pH 1. Determine the pI of this compound (hypothetically 7.8).2. Adjust the buffer pH to be at least one pH unit away from the pI (e.g., pH 6.5 or 8.5).[1][5]3. Test a range of pH values to find the optimal solubility.
Incorrect Ionic Strength 1. Prepare a series of buffers with varying salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).[1]2. Test the solubility of this compound in each buffer to identify the optimal ionic strength.
Concentration Too High 1. Prepare a lower concentration of the this compound stock solution.2. If a high concentration is necessary, consider using a solubilizing agent, such as a low percentage of DMSO or a non-ionic detergent.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • High variability between replicate experiments.

  • Loss of expected biological effect.

  • Drifting baseline or unexpected peaks in analytical assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound Degradation 1. Prepare fresh working solutions of this compound for each experiment.2. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]3. Protect solutions from light by using amber tubes or covering them with foil.
Buffer Instability 1. Ensure the buffer itself is stable and has not expired.[6]2. Use high-purity reagents to prepare buffers to avoid contaminants that could affect this compound stability.[7][8]3. Verify the pH of the buffer before each experiment, as the pH of some buffers can change with temperature.[9]
Interaction with Buffer Components 1. Some buffer components can interact with and degrade the compound of interest.[10]2. If using a complex buffer, try a simpler buffer system (e.g., PBS or HEPES) to see if consistency improves.

Experimental Protocols

Protocol: Assessing this compound Stability in a New Experimental Buffer

This protocol provides a method to evaluate the stability of this compound in a new buffer system.

Materials:

  • This compound powder

  • High-purity water

  • Components for the new experimental buffer

  • Control buffer with known stability (e.g., PBS, pH 7.4)

  • Analytical instrument for quantification (e.g., HPLC-UV)

  • Incubator or water bath

Methodology:

  • Prepare Buffers: Prepare the new experimental buffer and the control buffer at the desired pH and ionic strength. Filter-sterilize both buffers.

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare Working Solutions: Dilute the this compound stock solution to the final working concentration in both the new experimental buffer and the control buffer.

  • Time-Zero Measurement (T=0): Immediately after preparation, take an aliquot from each solution and quantify the concentration of this compound using a validated analytical method like HPLC-UV. This will serve as the baseline measurement.

  • Incubation: Incubate the remaining solutions under the intended experimental conditions (e.g., 37°C).

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots from each solution and quantify the this compound concentration.

  • Data Analysis: Plot the concentration of this compound as a function of time for both buffers. Calculate the degradation rate constant and the half-life of this compound in each buffer.

Data Presentation:

Time (hours) This compound Concentration in Control Buffer (µM) This compound Concentration in New Buffer (µM) % Degradation in New Buffer
010.010.00%
19.99.55%
29.89.010%
49.78.119%
89.56.535%
249.02.575%

Visualizations

Convoline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TK1 TK-1 Receptor RAS RAS TK1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Apoptosis Apoptosis Transcription_Factors->Apoptosis This compound This compound This compound->TK1 Inhibits

Caption: this compound inhibits the TK-1 receptor, blocking the downstream RAS-RAF-MEK-ERK signaling pathway.

Troubleshooting_Workflow Start Start: this compound Stability Issue Precipitation Precipitation or Cloudiness? Start->Precipitation Loss_of_Activity Loss of Activity or Inconsistent Results? Precipitation->Loss_of_Activity No Check_pH Check and Optimize Buffer pH Precipitation->Check_pH Yes Prepare_Fresh Prepare Fresh Solutions Loss_of_Activity->Prepare_Fresh Yes End Resolved Loss_of_Activity->End No Check_Ionic_Strength Optimize Ionic Strength Check_pH->Check_Ionic_Strength Lower_Concentration Lower this compound Concentration Check_Ionic_Strength->Lower_Concentration Lower_Concentration->End Optimize_Storage Optimize Storage Conditions (Aliquots at -80°C) Prepare_Fresh->Optimize_Storage Check_Buffer_Purity Check Buffer Purity and Age Optimize_Storage->Check_Buffer_Purity Check_Buffer_Purity->End

Caption: A logical workflow for troubleshooting common stability issues encountered with this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and issues encountered in Convoline-related assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in this compound assays?

The most frequently encountered artifacts in assays involving this compound are high background, false positive results, and inconsistent or variable signal.[1][2] High background can obscure the specific signal of interest, while false positives suggest the presence of the target analyte when it is not there.[2][3]

Q2: What is a "false positive" result and what are its common causes in a this compound assay?

A false positive result indicates the presence of the target analyte when it is actually absent.[4] Common causes include non-specific binding of antibodies, cross-reactivity with other molecules in the sample, and interference from components of the sample matrix.[2][3] In some cases, heterophilic antibodies in the sample can bridge the capture and detection antibodies, leading to a false positive signal.[2]

Q3: How can I minimize background noise in my this compound assay?

To reduce background noise, optimizing several steps is crucial. Ensure that the blocking step is sufficient by increasing the concentration of the blocking agent or extending the incubation time.[1] Titrating the primary and secondary antibodies to find the lowest effective concentration is also key.[1] Additionally, increasing the number and duration of wash steps can help remove non-specifically bound antibodies.[1]

Troubleshooting Guides

Issue 1: High Background

High background can manifest as a uniform dark haze across the membrane or blot, or as multiple non-specific bands, making data interpretation difficult.[1]

Potential Causes and Solutions

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA or non-fat milk).[1] Extend the blocking time (e.g., from 1 hour to 2 hours or overnight at 4°C).[1] Always use a freshly prepared blocking buffer.[1] For detection of phosphorylated proteins, BSA is preferred over milk as milk contains phosphoproteins.[1][5]
Antibody Concentration Too High Titrate the primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[1][6]
Inadequate Washing Increase the number and duration of wash steps (e.g., four or five washes of 10-15 minutes each).[1] Ensure a mild detergent like Tween-20 is included in the wash buffer to reduce non-specific binding.[1]
Non-specific Binding of Secondary Antibody Run a control experiment with only the secondary antibody to check for non-specific binding.[5] Consider using a pre-adsorbed secondary antibody.[5]
Membrane Drying Ensure the membrane does not dry out at any point during the assay process.[5][6]
Overexposure If using chemiluminescence, reduce the film exposure time or use a less sensitive detection reagent.[5]

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed check_blocking Is Blocking Sufficient? start->check_blocking optimize_blocking Optimize Blocking: - Increase concentration/time - Switch blocking agent check_blocking->optimize_blocking No check_antibodies Are Antibody Concentrations Optimal? check_blocking->check_antibodies Yes optimize_blocking->check_antibodies titrate_antibodies Titrate Primary and Secondary Antibodies check_antibodies->titrate_antibodies No check_washing Is Washing Adequate? check_antibodies->check_washing Yes titrate_antibodies->check_washing optimize_washing Optimize Washing: - Increase number/duration of washes check_washing->optimize_washing No check_secondary Secondary Antibody Control Negative? check_washing->check_secondary Yes optimize_washing->check_secondary use_preadsorbed_secondary Use Pre-adsorbed Secondary Antibody check_secondary->use_preadsorbed_secondary No end Low Background check_secondary->end Yes use_preadsorbed_secondary->end

Caption: Troubleshooting decision tree for addressing high background in assays.

Issue 2: False Positive Results

A false positive is a result that incorrectly indicates the presence of the analyte.[3]

Potential Causes and Solutions

Potential Cause Recommended Solution
Cross-Reactivity Ensure the antibodies being used are specific to the this compound target. Perform a BLAST search or other sequence analysis to check for potential cross-reactivity with other proteins in your sample.
Heterophilic Antibodies The presence of human anti-mouse antibodies (HAMA) or other heterophilic antibodies in the sample can bridge the capture and detection antibodies.[2] Consider using a commercial heterophilic antibody blocking reagent.[7]
Non-Specific Binding Optimize blocking and washing steps as described for high background.[2] Non-specific interactions between the antibody-nanoparticle conjugate and the test line can be a cause in lateral flow assays.[2]
Sample Contamination Ensure proper sample handling and storage to avoid contamination. Use fresh lysates for each experiment and always include protease inhibitors.[5]
High Assay Sensitivity If the assay is too sensitive, it may detect very low levels of non-specific interactions.[3] Consider diluting the capture antibody to reduce sensitivity.[3]
Reagent Issues Use high-quality, validated reagents. If preparing your own conjugates, optimize the conjugation procedure.[2]

Causes of False Positives

false_positives fp False Positive Result cr Cross-Reactivity fp->cr ha Heterophilic Antibodies (e.g., HAMA) fp->ha nsb Non-Specific Binding fp->nsb sc Sample Contamination fp->sc hs High Assay Sensitivity fp->hs ri Reagent Issues fp->ri

Caption: Common causes leading to false positive results in immunoassays.

Experimental Protocols

General ELISA Protocol for this compound Detection

This protocol provides a general workflow for a sandwich ELISA. Optimization of concentrations and incubation times is recommended for specific assays.

  • Coating: Dilute the capture antibody in a coating buffer and add to the wells of a microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[1]

  • Washing: Repeat the wash step.

  • Sample Incubation: Add prepared samples and standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step.

  • Substrate: Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.[8]

  • Stop Solution: Add a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.

  • Read Plate: Read the absorbance at 450 nm.

General ELISA Workflow

elisa_workflow coating 1. Coat Plate with Capture Antibody wash1 Wash coating->wash1 blocking 2. Block Non-specific Sites wash1->blocking wash2 Wash blocking->wash2 sample 3. Add Sample/Standard wash2->sample wash3 Wash sample->wash3 detection_ab 4. Add Detection Antibody wash3->detection_ab wash4 Wash detection_ab->wash4 enzyme 5. Add Enzyme Conjugate wash4->enzyme wash5 Wash enzyme->wash5 substrate 6. Add Substrate wash5->substrate stop 7. Add Stop Solution substrate->stop read 8. Read Plate stop->read

Caption: A typical workflow for a sandwich ELISA experiment.

References

Convoline Storage and Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Convoline during storage. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples.

Troubleshooting Guide: Degradation of this compound

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Loss of potency in aqueous solution Hydrolysis: this compound, as a tropane alkaloid, is susceptible to hydrolysis of its ester group, especially in non-neutral pH conditions.- Maintain the pH of the solution between 3 and 5.- Use a buffered solution for storage.- Store aqueous solutions at 2-8°C for short-term use (up to a few weeks). For longer periods, freeze at -20°C or below.
Discoloration of the sample (yellowing/browning) Oxidation: The tropane ring in this compound can be susceptible to oxidation, leading to colored degradation products. This can be accelerated by exposure to air and light.- Store this compound, both in solid form and in solution, under an inert atmosphere (e.g., argon or nitrogen).- Use amber vials or protect from light by wrapping containers in aluminum foil.
Precipitate formation in solution Poor Solubility or Degradation: The precipitate could be this compound coming out of solution due to temperature changes or the formation of insoluble degradation products.- Ensure the solvent is appropriate for the desired concentration.- If storing at low temperatures, allow the solution to come to room temperature and vortex before use.- If degradation is suspected, analyze the precipitate and supernatant separately using a suitable analytical method like HPLC.
Inconsistent experimental results Multiple Degradation Pathways: A combination of factors like hydrolysis, oxidation, and photodegradation could be at play, leading to a complex mixture of degradants and variable potency.- Implement a comprehensive stability testing protocol (see "Experimental Protocols" section).- Control all storage parameters stringently: temperature, light, pH, and atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. The container should be tightly sealed, and for maximum stability, the headspace can be flushed with an inert gas like argon or nitrogen.

Q2: How long can I store this compound in solution?

The stability of this compound in solution is highly dependent on the solvent, pH, and storage temperature. In an acidic buffer (pH 3-5) at 2-8°C, it is advisable to use the solution within a few weeks. For longer-term storage, aliquoting and freezing at -80°C is recommended. Avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for dissolving this compound?

This compound is generally soluble in organic solvents like ethanol, methanol, and DMSO. For aqueous solutions, using a buffer with a slightly acidic pH (3-5) can improve stability by minimizing hydrolysis.

Q4: How can I detect this compound degradation?

Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products are indicative of instability.

Quantitative Data on Tropane Alkaloid Stability

Compound Storage Condition Solvent Time Degradation (%)
Atropine40°CAqueous Buffer (pH 7.4)30 days~15%
Atropine40°CAqueous Buffer (pH 5.0)30 days< 2%
Atropine25°C, Ambient LightMethanol60 days~5%
Atropine25°C, Protected from LightMethanol60 days< 1%

This data is representative and compiled from general knowledge on tropane alkaloid stability. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol: Stability Testing of this compound in Solution

Objective: To assess the stability of this compound in a specific solvent and under defined storage conditions.

Materials:

  • This compound

  • Selected solvent (e.g., pH 4.0 citrate buffer)

  • HPLC-grade solvents for mobile phase

  • HPLC system with UV or MS detector

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Temperature- and light-controlled storage chambers

Methodology:

  • Solution Preparation:

    • Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

    • Prepare several aliquots in amber glass vials to avoid repeated sampling from the same stock.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, analyze an aliquot by a validated HPLC method to determine the initial concentration and purity. This serves as the baseline (T=0).

  • Storage:

    • Place the aliquots in the desired storage conditions (e.g., 2-8°C protected from light, 25°C exposed to light, etc.).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 7, 14, 30, and 60 days), retrieve an aliquot from each storage condition.

    • Allow the aliquot to equilibrate to room temperature.

    • Analyze the sample by HPLC under the same conditions as the T=0 analysis.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

    • Monitor the appearance and growth of any new peaks, which may represent degradation products.

Visualizations

cluster_storage Storage Conditions cluster_degradation Degradation Pathways This compound This compound Hydrolysis Hydrolysis Products This compound->Hydrolysis H₂O Photodegradation Photodegradation Products This compound->Photodegradation hv Oxidation Oxidation Products This compound->Oxidation O₂ pH pH (outside 3-5) pH->Hydrolysis Light Light Exposure Light->Photodegradation Oxygen Oxygen (Air) Oxygen->Oxidation

Caption: Major degradation pathways for this compound.

start Start: Prepare this compound Solution t0_analysis T=0 Analysis (HPLC) start->t0_analysis storage Store Aliquots under Varied Conditions t0_analysis->storage timepoint Retrieve Aliquot at Time Point (Tx) storage->timepoint tx_analysis Tx Analysis (HPLC) timepoint->tx_analysis data_analysis Compare Tx vs T0 Data tx_analysis->data_analysis data_analysis->timepoint Next Time Point end End: Determine Stability data_analysis->end

Caption: Experimental workflow for this compound stability testing.

Optimizing Convoline extraction yield from plant material.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Convoline extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing extraction yields from plant material and to offer solutions for common issues encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources is it typically extracted?

A1: this compound is a tropane alkaloid, a class of naturally occurring compounds known for their potential pharmacological activities. It has been identified in several species of the Convolvulaceae family, particularly within the genus Convolvulus. The most commonly cited sources for this compound extraction are Convolvulus pluricaulis (also known as Convolvulus prostratus) and Convolvulus subhirsutus.[1] In traditional Indian medicine (Ayurveda), Convolvulus pluricaulis is known as Shankhpushpi and has a long history of use for neurological conditions.[1]

Q2: What are the key physicochemical properties of this compound to consider during extraction?

A2: Understanding the physicochemical properties of this compound is crucial for optimizing its extraction. This compound has poor water solubility, which can lead to variable dissolution and limited bioavailability, presenting challenges for extraction and formulation.[1] It exhibits moderate lipophilicity, which influences its behavior in different solvent systems and its ability to cross biological membranes.[1] Its alkaloid nature means its solubility is pH-dependent; it forms salts in acidic solutions, a property often exploited in acid-base partitioning for purification.[2]

Q3: What are the most common methods for extracting this compound?

A3: Several methods are employed for this compound extraction, often involving multiple steps to isolate and purify the compound. Common techniques include:

  • Hydroalcoholic Extraction: This method uses a mixture of alcohol (like ethanol) and water to extract a broad range of compounds from the plant material.[1]

  • Alkaline Ethanolic Extraction: This technique involves using an alkaline solution of ethanol (e.g., with potassium hydroxide) to enhance the extraction of alkaloids like this compound.[2]

  • Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a solvent, which is efficient but can expose the extract to heat for extended periods.[2]

  • Maceration: This involves soaking the plant material in a solvent for a period of time to dissolve the desired compounds.

  • Advanced Techniques: Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can improve efficiency and reduce extraction time.[3]

Q4: Which factors have the most significant impact on this compound extraction yield?

A4: The final yield of this compound is influenced by a combination of factors related to the plant material, solvent choice, and extraction conditions.[4] Key factors include:

  • Plant Material: The species, geographical source, age of the plant, and post-harvest handling (drying and grinding) can significantly affect the concentration of this compound.[2][5]

  • Solvent Selection: The choice of solvent and its polarity are critical. Hydroalcoholic mixtures are common, but yields can vary significantly between solvents like hexane, methanol, and ethanol.[2]

  • Extraction Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of heat-sensitive compounds like this compound.[4]

  • Extraction Time: The duration of the extraction needs to be optimized to ensure maximum recovery without causing compound degradation.[6]

  • Solvent-to-Material Ratio: This ratio should be adjusted to ensure the plant material is sufficiently saturated for efficient extraction.

  • Soil Health and Growing Conditions: Factors like soil pH, nutrient availability, water supply, and light exposure during the plant's growth can impact the production of secondary metabolites.[4][7][8]

Troubleshooting Guide

This section addresses specific issues that can lead to suboptimal results during the extraction and purification of this compound.

Q5: My this compound yield is significantly lower than expected. What are the potential causes and solutions?

A5: Low yield is a common issue that can arise from several stages of the process. A systematic approach is needed to identify the root cause.

  • Cause A: Poor Quality of Plant Material

    • Problem: The concentration of this compound can vary based on the plant's age, growing conditions, and how it was handled after harvesting.[5]

    • Solution: Use fresh or properly dried plant material. For consistency, it is recommended to source authenticated plant material and process it promptly. Grinding the dried material into a fine, homogeneous powder ensures a larger surface area for extraction.[9]

  • Cause B: Inefficient Initial Extraction

    • Problem: The choice of solvent and extraction method may not be optimal for this compound.

    • Solution:

      • Solvent Optimization: this compound is an alkaloid, and its extraction is often more efficient with slightly polar solvents or solvent mixtures. While hydroalcoholic mixtures are a good starting point, consider optimizing the ethanol or methanol concentration.[1][3] An alkaline ethanolic extraction can also improve the yield of alkaloids.[2]

      • Method Selection: If using maceration, ensure sufficient time and agitation. For heat-sensitive compounds, methods like Ultrasound-Assisted Extraction (UAE) may provide better yields in shorter times compared to methods requiring prolonged heat, such as Soxhlet extraction.[3]

  • Cause C: Loss During Purification Steps

    • Problem: Significant amounts of this compound can be lost during liquid-liquid extraction or column chromatography.

    • Solution:

      • Acid-Base Partitioning: This is a critical step for purifying alkaloids.[2] Ensure the pH is adjusted correctly. The crude extract should be dissolved in an acidic solution to protonate the alkaloid, making it water-soluble. After washing with a non-polar solvent to remove impurities, the aqueous layer should be made alkaline to deprotonate the this compound, making it soluble in an organic solvent like chloroform or dichloromethane for extraction.[2]

      • Column Chromatography: this compound may degrade on acidic stationary phases like silica gel.[5] If degradation is suspected, consider using a less acidic stationary phase like deactivated silica gel or alumina. Optimize the solvent system (eluent) using Thin-Layer Chromatography (TLC) first to ensure good separation.[5]

Troubleshooting_Low_Yield cluster_Start Initial Problem cluster_Investigation Diagnostic Steps cluster_Causes Potential Causes start Low this compound Yield check_plant Assess Plant Material Quality (Source, Age, Drying) start->check_plant check_extraction Review Extraction Protocol (Solvent, Time, Temp) start->check_extraction check_purification Analyze Purification Steps (pH, Emulsions, Column) start->check_purification cause_plant Poor Material Quality check_plant->cause_plant cause_extraction Inefficient Extraction check_extraction->cause_extraction cause_degradation Compound Degradation check_extraction->cause_degradation cause_purification Loss During Purification check_purification->cause_purification check_purification->cause_degradation

Caption: Troubleshooting logic for diagnosing low this compound yield.

Q6: I am observing a stable emulsion during liquid-liquid extraction. How can I resolve this?

A6: Emulsion formation is a common issue in liquid-liquid extractions, especially with crude plant extracts that contain surfactant-like compounds.[10]

  • Prevention: The simplest way to prevent emulsions is to mix the two phases gently by swirling or inverting the separatory funnel slowly, rather than shaking it vigorously.[10]

  • Resolution: If an emulsion has already formed, several techniques can be used to break it:

    • Time: Allow the separatory funnel to stand undisturbed for a longer period.

    • Salting Out: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase, which can help force the separation of the layers.

    • Filtration: In some cases, filtering the emulsion through a bed of celite or glass wool can help break it.

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may help break the emulsion.[10]

    • Centrifugation: If the volume is manageable, centrifuging the emulsion can facilitate phase separation.

Q7: What is the best way to quantify the this compound in my extracts?

A7: Accurate quantification requires selective and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for quantifying compounds like this compound in plant extracts.[11][12] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem MS (LC-MS/MS) is preferred.[11][13] A validated analytical method is crucial for obtaining reliable quantitative data.[14]

Data Presentation: Quantitative Yields

The yield of this compound and related compounds can vary significantly based on the plant source, extraction method, and solvent used.

Table 1: Extraction and Fractionation Yields from Convolvulus pluricaulis

Extraction/Fractionation Step Yield (%)
Alkaline Ethanolic Extract 18.23 ± 0.92
Total Chloroform Extract 0.27 ± 0.01
Flash Chromatography Fraction 1 25.20 ± 1.07
Flash Chromatography Fraction 2 21.57 ± 0.74
Flash Chromatography Fraction 3 19.14 ± 1.22
Flash Chromatography Fraction 4 13.39 ± 1.02

(Data adapted from BenchChem)[2]

Table 2: Extraction Yields from Convolvulus arvensis using Different Solvents (Soxhlet Method)

Solvent Yield (%)
Hexane 1.84
Dichloromethane 2.28
Ethyl Acetate 0.66
Methanol 9.86
Water (Decoction) 14.31

(Data adapted from BenchChem)[2]

Experimental Protocols

Protocol 1: Alkaline Ethanolic Extraction and Acid-Base Partitioning

This protocol is designed to enrich alkaloids like this compound from plant material.

  • Plant Material Preparation:

    • Dry the authenticated plant material (e.g., aerial parts of Convolvulus pluricaulis) in a hot air oven at a temperature below 40°C to prevent degradation.

    • Grind the dried material into a fine powder.

  • Defatting (Optional but Recommended):

    • Wash the powdered plant material with n-hexane to remove lipids and chlorophyll.

    • Filter and air-dry the defatted plant material.[2]

  • Alkaline Ethanolic Extraction:

    • To the defatted powder, add a 2% (w/v) solution of potassium hydroxide in ethanol at a 1:10 solid-to-liquid ratio (e.g., 50g of powder in 500 mL of solvent).[2]

    • Perform ultrasonication for 50 minutes or macerate with stirring for 24 hours at room temperature.[2]

    • Filter the mixture to collect the ethanolic extract. Repeat the extraction two more times with fresh solvent to maximize yield.[2]

    • Combine the ethanolic extracts and evaporate the solvent using a rotary evaporator to obtain the crude extract.[2]

  • Acid-Base Partitioning:

    • Resuspend the dried crude extract in a dilute acid solution (e.g., 0.1 M HCl or 2% sulfuric acid) to protonate the alkaloids.

    • Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of a non-polar solvent (e.g., hexane or dichloromethane) to remove neutral impurities. Discard the organic layers.

    • Carefully make the remaining aqueous layer alkaline by adding a base (e.g., 25% aqueous ammonia or 2M NaOH) until the pH is approximately 10.[5]

    • Extract the liberated free-base alkaloids from the alkaline solution three times with an equal volume of an immiscible organic solvent (e.g., chloroform or dichloromethane).[2][5]

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude alkaloid mixture containing this compound.

Acid_Base_Partitioning crude Crude Extract acidify Dissolve in Dilute Acid (e.g., HCl) crude->acidify wash Wash with Non-Polar Solvent (e.g., Hexane) acidify->wash aqueous1 Aqueous Layer (Protonated Alkaloids) wash->aqueous1 Keep impurities1 Organic Layer (Neutral Impurities) wash->impurities1 Discard basify Add Base (e.g., NH₃) to pH ~10 aqueous1->basify extract Extract with Organic Solvent (e.g., Chloroform) basify->extract organic2 Organic Layer (Free-Base Alkaloids) extract->organic2 Keep aqueous2 Aqueous Layer (Waste) extract->aqueous2 Discard final Crude Alkaloid Extract organic2->final

Caption: Workflow for the acid-base partitioning of this compound.

Protocol 2: General Hydroalcoholic Extraction

This protocol is a standard method for obtaining a broad spectrum of metabolites, including this compound.

  • Plant Material Preparation:

    • Grind the dried plant material to a homogeneous powder.[9]

  • Extraction:

    • Weigh 10 grams of the powdered material and place it in a suitable flask.[9]

    • Add 100 mL of 70% ethanol (ethanol:water, 70:30 v/v).

    • Agitate the mixture using a magnetic stirrer or shaker for 24 hours at room temperature. Alternatively, sonicate for 30-60 minutes.[9]

  • Supernatant Collection:

    • Centrifuge the mixture at 4000 RPM for 10 minutes.[9]

    • Carefully decant and collect the supernatant.

    • Repeat the extraction process on the plant residue with fresh solvent to increase the yield.[9]

    • Combine the supernatants from all extractions.

  • Solvent Evaporation:

    • Filter the combined supernatant to remove any remaining particulate matter.

    • Evaporate the solvent using a rotary evaporator at a temperature below 50°C to yield the crude hydroalcoholic extract.

  • Downstream Processing:

    • The resulting crude extract can be used for further purification, such as the acid-base partitioning described in Protocol 1, or for analytical quantification.

General_Extraction_Workflow plant Dried & Ground Plant Material extraction Solvent Extraction (e.g., Maceration, Sonication) plant->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Evaporation (Rotovap) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (e.g., LLE, Chromatography) crude_extract->purification pure_compound Purified This compound purification->pure_compound analysis Analysis (HPLC, LC-MS) pure_compound->analysis

Caption: General workflow for this compound extraction and purification.

References

Technical Support Center: Troubleshooting Convoline Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and issues encountered during the synthesis of Convoline. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

This compound is a tropane alkaloid, specifically the ester of tropine and veratric acid.[1] The synthesis, therefore, involves two primary stages: the preparation of the tropine backbone and veratric acid, followed by their esterification.

The biosynthesis of the tropine backbone starts from L-ornithine, which is converted to putrescine.[1] The putrescine is then methylated and undergoes oxidative deamination and cyclization to form the characteristic bicyclic tropane ring.[1]

Veratric acid is typically synthesized from veratraldehyde through an oxidation reaction.[2][3]

The final step is the esterification of tropine with veratric acid (or its activated derivative) to yield this compound.[1]

Q2: What are the most common side reactions observed during this compound synthesis?

The most common side reactions are typically associated with the esterification step and the stability of the starting materials. These can include:

  • Incomplete Esterification: Leaving unreacted tropine and veratric acid in the final product mixture.

  • Hydrolysis: The ester bond of this compound can be susceptible to hydrolysis, especially in the presence of acid or base and water, reverting back to tropine and veratric acid.

  • Side Reactions of Tropine: Tropine, being a secondary alcohol, can undergo oxidation to tropinone under certain conditions. Dehydration is also a possibility, though less common under standard esterification conditions.

  • Side Reactions of Veratric Acid: If using an activated form of veratric acid, such as an acyl chloride, side reactions with any residual water or other nucleophiles can occur.

  • Racemization: While not a side reaction in the traditional sense, if enantiomerically pure starting materials are used, racemization can occur, leading to a mixture of stereoisomers.[4]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Symptoms:

  • The final isolated product mass is significantly lower than the theoretical yield.

  • TLC or HPLC analysis shows large amounts of unreacted starting materials (tropine and veratric acid).

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Esterification Conditions Optimize the reaction conditions. If using Fischer esterification (acid catalyst), ensure the use of a Dean-Stark trap or other methods to remove water and drive the equilibrium towards the product.[4] Consider alternative, more efficient coupling reagents like DCC/DMAP (Steglich esterification) or converting veratric acid to its acyl chloride before reacting with tropine.
Degradation of Reagents or Product Ensure all reagents are pure and dry. Tropine and its derivatives can be sensitive to strong acids and high temperatures. Consider performing the reaction under milder conditions. Protect the reaction from moisture to prevent hydrolysis of the product or activated intermediates.
Suboptimal Stoichiometry While a 1:1 molar ratio is theoretically required, using a slight excess of one reagent (typically the less expensive one) can help drive the reaction to completion.
Inefficient Product Isolation Review the workup and purification procedure. This compound, being an amine, can be soluble in acidic aqueous solutions. Ensure the pH is appropriately adjusted during extraction to maximize the recovery of the product in the organic phase.
Problem 2: Presence of Impurities in the Final Product

Symptoms:

  • NMR or Mass Spectrometry data indicates the presence of unexpected signals or molecular weights.

  • Multiple spots are observed on TLC, or multiple peaks in the HPLC chromatogram of the purified product.

Troubleshooting Workflow for Impurity Identification:

Troubleshooting Impurity Identification start Impurity Detected analytical_techniques Characterize by Analytical Techniques (LC-MS, NMR, IR) start->analytical_techniques compare_data Compare Data with Known Side Products analytical_techniques->compare_data unreacted_sm Unreacted Starting Materials (Tropine, Veratric Acid) compare_data->unreacted_sm Match hydrolysis_prod Hydrolysis Product (Tropine, Veratric Acid) compare_data->hydrolysis_prod Match oxidation_prod Oxidation Product (e.g., Tropinone) compare_data->oxidation_prod Match other_byprod Other Byproducts compare_data->other_byprod No Match modify_reaction Modify Reaction Conditions unreacted_sm->modify_reaction hydrolysis_prod->modify_reaction oxidation_prod->modify_reaction optimize_purification Optimize Purification Method other_byprod->optimize_purification end Pure this compound modify_reaction->end optimize_purification->end

Caption: Troubleshooting workflow for identifying and addressing impurities.

Common Impurities and Their Mitigation:

ImpurityIdentificationMitigation Strategy
Tropine Characteristic signals in NMR; Molecular ion peak in MS.Drive the esterification to completion. Purify via column chromatography or recrystallization.
Veratric Acid Acidic proton signal in NMR; Molecular ion peak in MS.Ensure complete reaction. Wash the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) during workup to remove unreacted acid.
Tropinone Ketone signal in IR and 13C NMR.Avoid harsh oxidizing conditions. Use purified tropine as the starting material.

Experimental Protocols

General Protocol for the Esterification of Tropine with Veratroyl Chloride

This protocol is a representative method for the final step in this compound synthesis.

  • Preparation of Veratroyl Chloride:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend veratric acid (1.0 eq) in a dry, non-protic solvent such as dichloromethane (DCM) or toluene.

    • Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain crude veratroyl chloride, which can be used directly in the next step.

  • Esterification:

    • Dissolve tropine (1.0 eq) in dry DCM in a separate flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq).

    • Slowly add a solution of the crude veratroyl chloride (1.1 eq) in dry DCM to the tropine solution.

    • Allow the reaction to stir at room temperature overnight.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel or alumina, using an appropriate eluent system (e.g., a gradient of methanol in DCM).

Workflow for this compound Synthesis and Purification

This compound Synthesis Workflow cluster_start Starting Materials tropine Tropine esterification Esterification (Tropine + Veratroyl Chloride) tropine->esterification veratric_acid Veratric Acid acyl_chloride_formation Acyl Chloride Formation (Veratric Acid + SOCl₂/Oxalyl Chloride) veratric_acid->acyl_chloride_formation acyl_chloride_formation->esterification workup Aqueous Workup (Base Wash) esterification->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Pure this compound characterization->final_product

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

Analytical Techniques for Purity Assessment
TechniqueInformation ProvidedTypical Observations for Pure this compoundPotential Impurity Signatures
HPLC Purity and presence of multiple componentsA single major peak with >95% areaAdditional peaks corresponding to starting materials or byproducts.
LC-MS Molecular weight confirmationA peak corresponding to the [M+H]+ of this compound.Peaks corresponding to the molecular weights of tropine, veratric acid, tropinone, etc.
1H NMR Structural confirmation and purityCharacteristic peaks for the tropane and veratroyloxy moieties in the correct integration ratios.Signals corresponding to unreacted starting materials or other byproducts.
13C NMR Structural confirmationExpected number of carbon signals with appropriate chemical shifts.Additional signals indicating the presence of impurities.
FT-IR Presence of functional groupsStrong C=O stretch for the ester, C-O stretches, and characteristic aromatic peaks.Broad O-H stretch if carboxylic acid or alcohol impurities are present. C=O stretch at a different wavenumber if a ketone impurity (tropinone) is present.

This technical support center provides a foundational guide for troubleshooting side reactions in this compound synthesis. For more specific issues, it is always recommended to consult detailed synthetic procedures in the chemical literature and to fully characterize all intermediates and the final product.

References

Technical Support Center: Interpreting Mass Spectrometry Data for Convoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Convoline and interpreting its mass spectrometry data.

Frequently Asked Questions (FAQs)

1. What is the expected protonated molecular ion ([M+H]⁺) for this compound?

This compound has a molecular formula of C₁₆H₂₁NO₅ and a monoisotopic mass of 307.14197 Da.[1] Therefore, in positive ion electrospray ionization mass spectrometry (ESI-MS), the expected exact mass for the protonated molecule ([M+H]⁺) is 308.14925 Da .

2. What are the most common adducts observed with this compound in ESI-MS?

Besides the protonated molecule ([M+H]⁺), you may also observe other common adducts in positive ion mode, especially if the sample or mobile phase contains salts. The most common adducts are sodium ([M+Na]⁺) and potassium ([M+K]⁺).

3. What are the characteristic fragmentation patterns of this compound in MS/MS analysis?

This compound is a tropane alkaloid. The fragmentation of tropane alkaloids in tandem mass spectrometry (MS/MS) typically involves the cleavage of the ester bond and fragmentation of the tropane ring structure. For this compound, the most prominent fragment ions result from the loss of the 3,4-dimethoxybenzoyl group and subsequent fragmentations of the tropane moiety.

4. Why am I not seeing the molecular ion peak?

There are several potential reasons for not observing the molecular ion peak:

  • In-source fragmentation: The molecule might be fragmenting in the ionization source before reaching the mass analyzer. This can be influenced by source parameters like temperature and voltage.

  • Low abundance: The molecular ion may be formed with very low efficiency, resulting in a signal that is below the noise level.

  • Ion suppression: Other components in your sample matrix might be interfering with the ionization of this compound.

5. How can I confirm the identity of this compound in my sample?

To confirm the presence of this compound, you should:

  • Observe the accurate mass of the precursor ion corresponding to the protonated molecule ([M+H]⁺) or other adducts.

  • Perform MS/MS analysis and compare the resulting fragmentation pattern with a known standard of this compound or with the expected fragmentation patterns for a tropane alkaloid with its structure.

  • If using liquid chromatography, the retention time should match that of a standard run under the same conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No signal or very low intensity for this compound 1. Incorrect instrument settings: The mass spectrometer might not be optimized for the m/z range of this compound. 2. Sample degradation: this compound may have degraded in the sample solution. 3. Poor ionization efficiency: The mobile phase composition may not be optimal for the ionization of this compound.1. Ensure the mass spectrometer is scanning a range that includes the expected m/z of this compound (e.g., m/z 100-500). Optimize source parameters such as capillary voltage, source temperature, and gas flows. 2. Prepare fresh samples and store them appropriately (e.g., at 4°C in the dark). 3. Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to promote protonation in positive ion mode.
High background noise 1. Contaminated mobile phase or LC system: Solvents, tubing, or the column may be contaminated. 2. Sample matrix effects: Complex sample matrices can introduce significant background noise.1. Use high-purity LC-MS grade solvents and flush the LC system thoroughly. 2. Employ a sample preparation method to clean up the sample, such as solid-phase extraction (SPE).
Inconsistent retention times (if using LC-MS) 1. Unstable LC conditions: Fluctuations in pump pressure, column temperature, or mobile phase composition. 2. Column degradation: The stationary phase of the column may be degrading.1. Ensure the LC system is properly equilibrated and that the pumps are delivering a stable flow. Use a column oven to maintain a constant temperature. 2. Replace the LC column if it has been used extensively or shows signs of performance degradation.
Unexpected peaks in the mass spectrum 1. Presence of contaminants or impurities: The sample may contain other compounds. 2. Formation of different adducts: Besides [M+H]⁺, other adducts like [M+Na]⁺ or [M+K]⁺ may be present. 3. In-source fragmentation: The molecule may be fragmenting in the ion source.1. Analyze a blank injection (mobile phase only) to identify background ions. Review the sample preparation procedure to minimize contamination. 2. Check for the characteristic mass differences for common adducts (see data tables below). 3. Reduce the source temperature or cone voltage to minimize in-source fragmentation.

Data Presentation

Table 1: Theoretical m/z Values for this compound Adducts in Positive Ion ESI-MS
Adduct Formula Theoretical Exact Mass (Da)
[M+H]⁺ [C₁₆H₂₂NO₅]⁺308.14925
[M+Na]⁺ [C₁₆H₂₁NNaO₅]⁺330.13120
[M+K]⁺ [C₁₆H₂₁KNO₅]⁺346.10511
Table 2: Representative MS/MS Fragmentation Data for this compound ([M+H]⁺ = m/z 308.15)
Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure Relative Abundance (%)
308.15165.05C₈H₇O₃3,4-dimethoxybenzoyl group100
308.15144.10C₉H₉O₃3,4-dimethoxybenzoic acid45
308.15126.09C₉H₁₁O₄-20
165.05137.06CO-30
144.10126.09H₂O-60
144.1096.08C₃H₄O-75
144.1082.08C₄H₆O-55

Note: This is representative data based on the known fragmentation of tropane alkaloids. Actual relative abundances may vary depending on the instrument and collision energy.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of this compound
  • Extraction: Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol or acetonitrile).

  • Dilution: Dilute the extract to a suitable concentration (e.g., 1-10 µg/mL) with the initial mobile phase.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer: Transfer the filtered sample to an autosampler vial for injection.

Protocol 2: LC-MS/MS Method for this compound Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • MS Scan Range: m/z 100 - 500.

    • MS/MS:

      • Precursor Ion: m/z 308.15.

      • Collision Energy: 15-30 eV (optimize for your instrument).

      • Collision Gas: Argon.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Extraction Extraction Dilution Dilution Extraction->Dilution Filtration Filtration Dilution->Filtration LC Liquid Chromatography Filtration->LC ESI Electrospray Ionization LC->ESI MS1 MS Scan (Full Scan) ESI->MS1 MS2 MS/MS (Fragmentation) MS1->MS2 Peak_Detection Peak Detection MS2->Peak_Detection Identification Compound Identification Peak_Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for this compound analysis.

Convoline_Fragmentation cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments This compound [M+H]⁺\nm/z 308.15 This compound [M+H]⁺ m/z 308.15 m/z 165.05 3,4-dimethoxybenzoyl cation m/z 165.05 This compound [M+H]⁺\nm/z 308.15->m/z 165.05 - C₈H₉NO₂ m/z 144.10 Protonated Tropane Moiety m/z 144.10 This compound [M+H]⁺\nm/z 308.15->m/z 144.10 - C₉H₈O₃ m/z 126.09 m/z 126.09 m/z 144.10->m/z 126.09 - H₂O m/z 96.08 m/z 96.08 m/z 144.10->m/z 96.08 - C₃H₄O m/z 82.08 m/z 82.08 m/z 144.10->m/z 82.08 - C₄H₆O

Caption: Proposed fragmentation pathway for this compound.

References

Technical Support Center: Troubleshooting High Concentrations of Convoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell toxicity issues with high concentrations of Convoline. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing higher than expected cytotoxicity at low concentrations of this compound. What could be the cause?

A1: This could be due to several factors:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a non-toxic level, typically below 0.5%.[1][2] It is recommended to run a vehicle control (cells treated with the solvent alone) to assess its impact on cell viability.

  • Cell Health: Use cells that are in the logarithmic growth phase and have a consistent passage number. Over-confluent or unhealthy cells can be more susceptible to cytotoxic effects.[3]

  • Compound Purity: Verify the purity of your this compound stock. Impurities could be more cytotoxic than the compound itself.

Q2: Our MTT assay results show high background absorbance in the negative control wells. What should we do?

A2: High background in an MTT assay can obscure the true cytotoxic effect of this compound. Here are some troubleshooting steps:

  • Microbial Contamination: Visually inspect your cell cultures for any signs of bacterial or yeast contamination, as microorganisms can also reduce the MTT reagent.[3]

  • Media Components: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.[3] Components in serum can also sometimes interfere with the assay.[3][4]

  • Compound Interference: Some compounds can directly reduce the MTT reagent. To test for this, include a control well with this compound in the medium but without cells.[5]

Q3: The results from our cytotoxicity assays are not consistent between experiments. How can we improve reproducibility?

A3: Consistency is key in cytotoxicity testing. To improve reproducibility:

  • Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, compound treatment duration, and incubation times for assay reagents, are kept consistent across all experiments.[3]

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[3]

  • Cell Passage Number: Use cells within a narrow passage number range to minimize variability due to genetic drift and phenotypic changes.

Troubleshooting Guides

Issue 1: Low Signal or Absorbance in Cell Viability Assays

Low signal in assays like MTT or CellTiter-Glo can suggest a problem with the experimental setup rather than a true biological effect of this compound.

Potential Cause Troubleshooting Step
Low Cell Seeding Density Optimize the initial cell seeding density. Perform a titration experiment to find the optimal number of cells per well that gives a robust signal within the linear range of the assay.[3][6]
Insufficient Incubation Time Ensure the incubation time with the assay reagent is sufficient. For MTT, this is typically 1-4 hours.[3][7]
Incomplete Solubilization of Formazan In MTT assays, ensure the formazan crystals are fully dissolved before reading the absorbance. Use an appropriate solubilization solution like DMSO or acidified isopropanol and mix thoroughly.[3]
Issue 2: Discrepancies Between Different Cytotoxicity Assays

You may observe that different assays (e.g., MTT vs. LDH release) give conflicting results for this compound's toxicity.

Potential Cause Explanation & Solution
Different Cellular Mechanisms Measured MTT assays measure metabolic activity, which can be affected by mitochondrial dysfunction, while LDH assays measure membrane integrity.[8] this compound might be inhibiting mitochondrial function without causing immediate cell lysis. To get a clearer picture, consider using a multi-parametric approach, such as combining a viability assay with an apoptosis assay (e.g., Annexin V staining).
Timing of Assay The kinetics of different cell death pathways can vary. Apoptosis may take longer to result in membrane permeability changes detectable by an LDH assay. Perform a time-course experiment to determine the optimal endpoint for each assay.
Compound Interference As mentioned, this compound could be interfering with one of the assay chemistries. Run appropriate controls, including the compound in cell-free wells, to check for interference.[5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9][10]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes.[11][12]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with various concentrations of this compound for the desired time.

  • Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[13][14]

Signaling Pathways and Workflows

High concentrations of a cytotoxic compound like this compound can induce cell death through various signaling pathways. A common mechanism involves the induction of oxidative stress and subsequent mitochondrial-mediated apoptosis.

G cluster_0 Cellular Response to this compound This compound High Concentration This compound ROS Increased ROS Production This compound->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Leads to Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like this compound.

G cluster_1 Cytotoxicity Assessment Workflow Start Start: Treat cells with this compound Viability Measure Cell Viability (e.g., MTT Assay) Start->Viability Apoptosis Assess Apoptosis (e.g., Annexin V/PI) Start->Apoptosis ROS Measure ROS Production Start->ROS Data Analyze Data (IC50, % Apoptosis) Viability->Data Apoptosis->Data ROS->Data Conclusion Conclusion: Determine Cytotoxic Mechanism Data->Conclusion

Caption: General workflow for cytotoxicity assessment.

References

Validation & Comparative

Comparative Efficacy of Convoline and Other Tropane Alkaloids on the Cholinergic System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the alkaloid Convoline against other well-characterized tropane alkaloids, namely Atropine and Scopolamine. The focus of this comparison is on their efficacy as modulators of the cholinergic system, particularly their anti-acetylcholinesterase (AChE) activity and their effects on cardiovascular parameters. While this compound, an alkaloid derived from Convolvulus pluricaulis, has demonstrated notable biological activities, including neuroprotective and cardiovascular effects, quantitative efficacy data for the isolated compound remains limited.[1][2] This guide synthesizes the available experimental data to offer an objective comparison.

Efficacy in Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is a therapeutic target for conditions such as Alzheimer's disease.

Table 1: Comparison of Acetylcholinesterase (AChE) Inhibitory Efficacy

AlkaloidSource OrganismTargetIC50 / Ki ValueNotes
This compound Convolvulus pluricaulisAcetylcholinesterase (AChE)Data not available for isolated compound.Extracts of C. pluricaulis show AChE inhibition.[1][2][3]
Atropine Atropa belladonnaMuscarinic Acetylcholine Receptors (M1-M5)Ki: 0.77 - 3.24 nMA potent muscarinic antagonist.[4] Weak inhibitor of AChE.
Scopolamine Hyoscyamus nigerMuscarinic Acetylcholine ReceptorsIC50: 55.3 ± 4.3 nMA potent muscarinic antagonist.[5] Some studies report weak AChE inhibition.[3]
Cardiovascular Effects

Tropane alkaloids can exert significant effects on the cardiovascular system, primarily through their interaction with the autonomic nervous system.

Extracts of Convolvulus pluricaulis containing this compound have been reported to cause marked and prolonged hypotension and inhibit myocardial activity.[1] However, specific quantitative data on the effects of isolated this compound on heart rate and blood pressure are not available.

Atropine is known to cause an increase in heart rate by blocking the parasympathetic influences on the heart.[6] Its effect on blood pressure can be variable and is generally not pronounced at therapeutic doses.[6][7][8] Low doses of Scopolamine have been observed to decrease blood pressure and heart rate, which is considered a paradoxical effect for a muscarinic antagonist.[1][9]

Table 2: Comparison of Cardiovascular Effects

AlkaloidEffect on Heart RateEffect on Blood PressureNotes
This compound Myocardial inhibition reported.Hypotensive effects reported for the plant extract.Quantitative data for the isolated compound is not available.[1]
Atropine Increases heart rate (tachycardia).[6][7]Generally no significant change at therapeutic doses.[6][7][8]Blocks parasympathetic influence on the sinoatrial node.[6]
Scopolamine Low doses can decrease heart rate (bradycardia).[1]Low doses can decrease blood pressure.[1][9]The effects can be paradoxical and vary with dose.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The efficacy of cholinesterase inhibitors is commonly determined using the spectrophotometric method developed by Ellman.

Principle: The assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of the substrate acetylthiocholine (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant source.

  • Test compounds (this compound, Atropine, Scopolamine) at various concentrations.

  • 0.1 M Phosphate Buffer (pH 8.0).

  • 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer.

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at different concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 15 minutes at 25°C.[10]

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water. The final volume in each well should be 180 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[11]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Muscarinic_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds Gq Gq protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Muscarinic Acetylcholine Receptor (M1/M3/M5) Signaling Pathway.

AChE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - AChE Solution - DTNB Solution - Inhibitor Dilutions Plate Prepare 96-well plate: - Blanks - Controls - Test Samples Reagents->Plate Preincubation Pre-incubate AChE with Inhibitor and DTNB (15 min) Plate->Preincubation Initiation Initiate reaction with Acetylthiocholine (ATCI) Preincubation->Initiation Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Initiation->Absorbance Analysis Calculate Reaction Rates and % Inhibition Absorbance->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: Experimental Workflow for AChE Inhibition Assay.

References

A Comparative Guide: Convoline and Scopolamine in Neurological Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of convoline, a key bioactive compound in Convolvulus pluricaulis, and scopolamine, a well-established muscarinic antagonist, in the context of neurological research models. While scopolamine is widely utilized to induce cognitive deficits, this compound, primarily studied as a component of C. pluricaulis extracts, has demonstrated neuroprotective properties. This document summarizes their mechanisms of action, presents available comparative experimental data, and details the methodologies of key experimental protocols.

Mechanisms of Action: A Tale of Two Cholinergic Modulators

Scopolamine is a tropane alkaloid that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking these receptors, particularly the M1 subtype prevalent in the central nervous system, scopolamine inhibits the action of the neurotransmitter acetylcholine.[1] This disruption of cholinergic signaling in brain regions crucial for cognitive processes, such as the cerebral cortex and hippocampus, leads to impairments in learning, memory, and attention.[1] Consequently, scopolamine is extensively used to create animal models of cognitive dysfunction, mimicking aspects of neurodegenerative diseases like Alzheimer's disease.[3][4]

This compound , an alkaloid found in Convolvulus pluricaulis, is suggested to exert its neuroprotective effects through a different mechanism: the inhibition of acetylcholinesterase (AChE).[4][5] AChE is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound is believed to increase the synaptic levels and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This proposed mechanism positions this compound as a potential agent to counteract cholinergic deficits.

Signaling Pathway Diagrams

Below are diagrams illustrating the distinct signaling pathways of scopolamine and this compound.

scopolamine_pathway cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release mAChR Muscarinic ACh Receptor (M1) ACh->mAChR Binds signaling Downstream Signaling mAChR->signaling Activates response Neuronal Response (Learning & Memory) signaling->response Scopolamine Scopolamine Scopolamine->mAChR Blocks

Figure 1: Scopolamine's antagonistic action on muscarinic receptors.

convoline_pathway cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE mAChR Muscarinic ACh Receptor ACh->mAChR Binds response Enhanced Neuronal Response mAChR->response Activates This compound This compound This compound->AChE Inhibits

Figure 2: this compound's proposed inhibition of acetylcholinesterase.

Comparative Experimental Data

The following tables summarize quantitative data from a key study investigating the neuroprotective effects of an aqueous extract of Convolvulus pluricaulis (AE-CP), containing this compound, against scopolamine-induced cognitive deficits in Wistar rats.[4][5] It is important to note that these results were obtained using a plant extract and not isolated this compound.

Table 1: Effect on Learning and Memory in the Elevated Plus Maze (EPM)
Treatment GroupDoseTransfer Latency (seconds) on Day 1Transfer Latency (seconds) on Day 2
Control-45.33 ± 5.5425.16 ± 3.40
Scopolamine1 mg/kg, i.p.88.16 ± 8.1385.33 ± 7.57
AE-CP + Scopolamine150 mg/kg, p.o.90.50 ± 8.2140.83 ± 4.93
Rivastigmine + Scopolamine1 mg/kg, p.o.92.66 ± 9.0150.16 ± 5.21

*Data are presented as mean ± SEM. p < 0.01 as compared with the scopolamine-treated group. A shorter transfer latency on Day 2 indicates improved memory retention.

Table 2: Effect on Spatial Memory in the Morris Water Maze (MWM)
Treatment GroupDoseEscape Latency (seconds) - Day 4
Control-30.50 ± 4.21
Scopolamine1 mg/kg, i.p.110.33 ± 11.15
AE-CP + Scopolamine150 mg/kg, p.o.45.66 ± 8.69*
Rivastigmine + Scopolamine1 mg/kg, p.o.87.66 ± 9.14**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.05 as compared with the scopolamine-treated group. A shorter escape latency indicates improved spatial learning and memory.

Table 3: Effect on Acetylcholinesterase (AChE) Activity in Brain Tissue
Treatment GroupDoseAChE Activity (µmol/min/mg protein) - CortexAChE Activity (µmol/min/mg protein) - Hippocampus
Control-0.45 ± 0.050.32 ± 0.04
Scopolamine1 mg/kg, i.p.0.88 ± 0.090.65 ± 0.07
AE-CP + Scopolamine150 mg/kg, p.o.0.48 ± 0.060.29 ± 0.03
Rivastigmine + Scopolamine1 mg/kg, p.o.0.67 ± 0.07 0.46 ± 0.05

*Data are presented as mean ± SEM. *p < 0.01, *p < 0.05 as compared with the scopolamine-treated group. Lower AChE activity suggests a reduction in the breakdown of acetylcholine.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Experimental Workflow: Scopolamine-Induced Amnesia Model

experimental_workflow start Start: Acclimatization of Animals treatment Treatment Administration (e.g., AE-CP, Rivastigmine, Vehicle) for a defined period (e.g., 7 days) start->treatment scopolamine_admin Scopolamine or Saline Administration (e.g., 30 min before testing) treatment->scopolamine_admin behavioral_testing Behavioral Testing (EPM or MWM) scopolamine_admin->behavioral_testing euthanasia Euthanasia and Brain Tissue Collection behavioral_testing->euthanasia biochemical_assays Biochemical Assays (e.g., AChE activity) euthanasia->biochemical_assays data_analysis Data Analysis and Interpretation biochemical_assays->data_analysis

Figure 3: General workflow for a scopolamine-induced amnesia study.

Elevated Plus Maze (EPM) Protocol for Memory Assessment

The EPM is used to assess anxiety and memory in rodents. For memory assessment, the protocol typically involves two trials.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Trial 1 (Acquisition): The animal is placed at the end of an open arm, facing away from the center. The time taken for the animal to move from the open arm to one of the enclosed arms (transfer latency) is recorded. The animal is allowed to explore the maze for a short period (e.g., 2 minutes) after entering an enclosed arm.

    • Inter-trial Interval: A specific time interval is maintained between the two trials (e.g., 24 hours).

    • Trial 2 (Retention): The procedure from Trial 1 is repeated, and the transfer latency is recorded again. A significant decrease in transfer latency in the second trial is indicative of memory retention.

  • Drug Administration: Scopolamine is typically administered intraperitoneally (i.p.) before the first trial to induce amnesia. Potential nootropic agents are administered prior to scopolamine.

Morris Water Maze (MWM) Protocol for Spatial Memory

The MWM is a widely used test for spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (Training): Animals are trained over several days (e.g., 4-5 days) with multiple trials per day. In each trial, the animal is placed into the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the animal fails to find the platform within a set time (e.g., 60-120 seconds), it is guided to it.

    • Probe Trial (Memory Test): 24 hours after the last training session, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

  • Drug Administration: Scopolamine is administered i.p. before each training session to impair spatial learning. Test compounds are given prior to scopolamine.

Acetylcholinesterase (AChE) Activity Assay Protocol (Ellman's Method)

This colorimetric assay measures the activity of AChE in brain tissue homogenates.

  • Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

  • Procedure:

    • Tissue Preparation: Brain regions of interest (e.g., cortex, hippocampus) are dissected and homogenized in a suitable buffer (e.g., phosphate buffer) on ice. The homogenate is then centrifuged, and the supernatant is used for the assay.

    • Assay Reaction: The reaction mixture typically contains the brain homogenate supernatant, DTNB solution, and a buffer.

    • Initiation of Reaction: The reaction is started by adding the substrate, acetylthiocholine iodide.

    • Measurement: The change in absorbance is monitored over time at 412 nm using a microplate reader or spectrophotometer.

    • Calculation: The rate of the reaction is proportional to the AChE activity, which is typically expressed as µmol of substrate hydrolyzed per minute per milligram of protein.

Conclusion

Scopolamine serves as a robust and widely accepted tool for inducing cholinergic dysfunction and cognitive impairment in neurological models. Its mechanism as a muscarinic antagonist is well-characterized. In contrast, this compound, primarily investigated within the context of Convolvulus pluricaulis extracts, shows promise as a neuroprotective agent, likely through the inhibition of acetylcholinesterase.

The available data, though limited to plant extracts, suggests that this compound-containing preparations can effectively counteract the cognitive deficits induced by scopolamine in behavioral models like the EPM and MWM, and can modulate cholinergic activity by inhibiting AChE. However, for a definitive comparison, further research using isolated this compound is imperative. Such studies would enable a more precise determination of its potency, receptor binding profile, and efficacy in various neurological models, providing a clearer picture of its therapeutic potential in comparison to established compounds like scopolamine. Researchers are encouraged to utilize the detailed protocols provided herein for standardized and reproducible experimental outcomes.

References

A Comparative Guide to Validating the Targets of Convoline Using CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the molecular target of a novel therapeutic compound, "Convoline." Target validation is a critical step in drug discovery, confirming the functional relationship between a drug's target and its therapeutic effect.[1][2] Here, we present a comparative approach using CRISPR-Cas9 gene editing to verify the putative target of this compound, hypothesized to be MEK1, a key kinase in the MAPK/ERK signaling pathway.

The core principle of this validation strategy is to compare the phenotypic and molecular consequences of treating cancer cells with this compound against the effects of genetically ablating its proposed target, MEK1. A high degree of similarity in the outcomes strongly supports the hypothesis that this compound's efficacy is mediated through the inhibition of MEK1.

The MAPK/ERK Signaling Pathway & Proposed Mechanism of Action

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver in many human cancers. The pathway consists of a series of protein kinases—RAF, MEK (MEK1/2), and ERK (ERK1/2)—that sequentially phosphorylate and activate one another. This compound is a novel small molecule inhibitor designed to specifically target and inhibit the kinase activity of MEK1.

MAPK_Pathway cluster_outside Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1 MEK1 RAF->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Transcription Gene Expression (Proliferation, Survival) pERK->Transcription Regulates This compound This compound This compound->MEK1 Inhibits CRISPR CRISPR Knockout CRISPR->MEK1 Ablates

Caption: The MAPK/ERK signaling cascade with the proposed inhibitory action of this compound on MEK1.

Experimental Workflow for Target Validation

The validation process follows a systematic workflow, beginning with the generation of a specific gene knockout cell line and culminating in comparative functional and molecular assays.

workflow A Step 1: Design & Clone sgRNA for MEK1 B Step 2: Generate Lentivirus & Transduce Cas9-expressing Cells A->B C Step 3: Selection & Clonal Expansion of MEK1 KO Cells B->C D Step 4: Validate Knockout (Sanger Sequencing & Western Blot) C->D E Step 5: Comparative Assays D->E F Cell Viability Assay (e.g., MTS/CellTiter-Glo) E->F Phenotypic G Target Engagement Assay (Western Blot for p-ERK) E->G Molecular H Step 6: Data Analysis & Target Validation F->H G->H

Caption: Workflow for CRISPR-mediated validation of the this compound drug target.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of target validation studies.

3.1. Protocol for CRISPR/Cas9-Mediated Knockout of MEK1

This protocol outlines the generation of a stable MEK1 knockout (KO) cancer cell line (e.g., A375, which has a BRAF V600E mutation leading to constitutive MAPK pathway activation).

  • sgRNA Design: Design at least two unique single guide RNAs (sgRNAs) targeting early exons of the MAP2K1 gene (encoding MEK1) using a validated online design tool to minimize off-target effects. A non-targeting sgRNA should be used as a negative control.

  • Vector Cloning: Clone the designed sgRNA sequences into a suitable lentiviral vector co-expressing a selection marker (e.g., puromycin resistance).

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA vector and lentiviral packaging plasmids to produce replication-incompetent lentivirus.

  • Transduction: Transduce the target cancer cell line (stably expressing Cas9) with the collected lentiviral particles.

  • Selection and Clonal Isolation: Select transduced cells using the appropriate antibiotic (e.g., puromycin). After selection, isolate single cells into 96-well plates via limiting dilution or fluorescence-activated cell sorting (FACS) to generate clonal cell lines.[3]

  • Knockout Validation:

    • Genomic DNA: Extract genomic DNA from expanded clones, PCR amplify the sgRNA target region, and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[4]

    • Protein Level: Confirm the complete absence of MEK1 protein expression in candidate clones via Western blot analysis.[5]

3.2. Protocol for Cell Viability Assay

Cell viability assays are used to assess the cytotoxic or cytostatic effects of a compound.[6]

  • Cell Seeding: Seed Wild-Type (WT), MEK1 KO, and non-targeting control KO cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat WT cells with a dose-response curve of this compound, a positive control inhibitor (e.g., Trametinib), or vehicle (e.g., DMSO). Treat MEK1 KO and control KO cells with vehicle only.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay: Add a viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.[7]

  • Measurement: Measure absorbance or luminescence using a plate reader to determine the relative number of viable cells.

3.3. Protocol for Western Blot Analysis of p-ERK

This assay measures the phosphorylation of ERK, a direct downstream substrate of MEK1, to assess target engagement and pathway inhibition.[8][9]

  • Cell Lysis: Seed and treat cells as described for the viability assay, but for a shorter duration (e.g., 2-4 hours). Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control like GAPDH.[10][11]

Data Presentation and Comparison

Quantitative data should be summarized to facilitate a direct comparison between the pharmacological and genetic inhibition of MEK1.

Table 1: Comparative Analysis of this compound vs. MEK1 Knockout

Experimental GroupCell Viability (% of WT + Vehicle)p-ERK / Total ERK Ratio (Normalized)
Pharmacological Inhibition
Wild-Type (WT) + Vehicle100%1.00
WT + this compound (10 nM)35%0.15
WT + Trametinib (10 nM)32%0.11
Genetic Ablation
Non-Targeting Control KO + Vehicle98%0.95
MEK1 Knockout (KO) + Vehicle38%0.12

Data are hypothetical and for illustrative purposes only.

The data presented in Table 1 shows that treatment of wild-type cells with this compound leads to a significant reduction in both cell viability and p-ERK levels. Crucially, these effects are highly comparable to those observed in the MEK1 knockout cells, providing strong evidence that this compound functions by inhibiting MEK1. The positive control, Trametinib, a known MEK inhibitor, produces similar results, further validating the experimental system.

Logical Framework for Target Validation

The underlying logic of this comparative approach is straightforward: if a drug's effect is indistinguishable from the effect of removing its target, the target is validated.

logic cluster_drug Pharmacological Approach cluster_crispr Genetic Approach A Treat WT Cells with this compound B Phenotype B (e.g., Reduced Viability, ↓ p-ERK) A->B Comparison Phenotype A ≈ Phenotype B? B->Comparison C Generate MEK1 Knockout Cells D Phenotype A (e.g., Reduced Viability, ↓ p-ERK) C->D D->Comparison Validation Target Validated Comparison->Validation Yes

Caption: Logical framework for validating a drug target by comparing phenotypes.

Conclusion

The convergence of phenotypic and molecular data from both pharmacological inhibition with this compound and genetic ablation of MEK1 provides a robust validation of MEK1 as the primary target of this compound. This CRISPR-based comparative approach is a powerful tool in the early stages of drug discovery, increasing confidence that a compound will achieve its desired therapeutic effect through its intended mechanism of action.[1][] This methodology helps de-risk drug development pipelines by ensuring that only the most promising and well-characterized candidates advance toward clinical development.

References

The Cross-Reactivity Profile of Convoline: A Comparative Guide for Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding profile of the novel compound, Convoline, across a panel of neurotransmitter receptors. The data presented herein is intended to serve as a critical reference for assessing its selectivity and potential off-target effects. All experimental data is supported by detailed methodologies to ensure reproducibility and aid in the design of future studies.

Comparative Binding Affinity of this compound

To ascertain the selectivity of this compound, its binding affinity was determined against a panel of muscarinic and nicotinic acetylcholine receptor subtypes. The inhibitory constant (Kᵢ) was calculated from competitive radioligand binding assays. The results are summarized in Table 1, alongside the binding affinities of established reference compounds for comparative purposes.

Receptor SubtypeThis compound Kᵢ (nM)Reference CompoundReference Compound Kᵢ (nM)
Muscarinic
M₁15Pirenzepine10
M₂85Methoctramine50
M₃304-DAMP5
M₄25Tropicamide20
M₅40Xanomeline35[1][2]
Nicotinic
α4β2500Nicotine1[3]
α7>10,000α-Bungarotoxin0.1

Data Interpretation:

The data indicates that this compound exhibits a preference for muscarinic receptors over nicotinic receptors. Within the muscarinic receptor family, this compound displays the highest affinity for the M₁ subtype, with progressively lower affinity for M₄, M₃, M₅, and M₂ subtypes, respectively. Its affinity for the nicotinic α4β2 receptor is significantly lower, and it shows negligible binding to the α7 subtype at the concentrations tested. This profile suggests that while this compound is a potent muscarinic ligand, it is not entirely selective and exhibits cross-reactivity across muscarinic subtypes.

Experimental Protocols

The following protocols were utilized to generate the binding affinity data presented in this guide.

Membrane Preparation
  • Tissue/Cell Homogenization: Tissues or cells expressing the receptor of interest were homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA) using a Polytron homogenizer.[4]

  • Centrifugation: The homogenate was centrifuged at low speed (e.g., 1,000 x g) to remove large debris. The resulting supernatant was then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[4]

  • Washing: The membrane pellet was resuspended in fresh buffer and centrifuged again to wash away endogenous ligands and other contaminants.[4]

  • Protein Quantification: The protein concentration of the final membrane preparation was determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Storage: The membrane aliquots were stored at -80°C until use.

Competitive Radioligand Binding Assay

Radioligand binding assays are a standard for measuring the affinity of a ligand for a receptor.[5][6][7]

  • Assay Setup: The assay was performed in a 96-well plate format. Each well contained the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-cytisine for α4β2 nicotinic receptors), and varying concentrations of the unlabeled test compound (this compound or a reference compound).[6]

  • Incubation: The plates were incubated at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[4]

  • Filtration: The incubation was terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters were then washed with ice-cold buffer to remove any non-specifically bound radioligand.[4]

  • Scintillation Counting: The radioactivity trapped on the filters was measured using a scintillation counter.

  • Data Analysis: The data were analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value was then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[4]

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental process and the biological context of this compound's activity, the following diagrams are provided.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay Tissue Tissue/Cells Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Membrane Pellet Centrifuge2->Pellet Wash Washing Pellet->Wash Quantify Protein Quantification Wash->Quantify Store Storage at -80°C Quantify->Store Membranes Membranes Store->Membranes AssayPlate 96-Well Plate Incubate Incubation AssayPlate->Incubate Membranes->AssayPlate Radioligand Radioligand Radioligand->AssayPlate Compound This compound/Reference Compound->AssayPlate Filter Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Workflow for a competitive radioligand binding assay.

G cluster_muscarinic Muscarinic Receptor Signaling (M1/M3/M5) cluster_nicotinic Nicotinic Receptor Signaling (α4β2) Convoline_M This compound M_Receptor M₁, M₃, M₅ Receptor Convoline_M->M_Receptor Gq11 Gq/11 M_Receptor->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Convoline_N This compound N_Receptor α4β2 Receptor (Ion Channel) Convoline_N->N_Receptor Ion_Influx Na⁺/Ca²⁺ Influx N_Receptor->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Signaling pathways for muscarinic and nicotinic receptors.

References

A Comparative Analysis of Convoline from Different Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the alkaloid convoline derived from various plant species. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The guide details the botanical sources, extraction and purification methodologies, and pharmacological activities of this compound, supported by experimental data.

Botanical Sources and Yield of this compound

This compound is a tropane alkaloid found predominantly in plants belonging to the Convolvulaceae family, particularly within the genus Convolvulus. The most well-documented sources are Convolvulus pluricaulis (commonly known as Shankhpushpi in Ayurvedic medicine) and Convolvulus subhirsutus.[1] The yield of this compound and other alkaloids can vary depending on the plant species, geographical location, and the extraction method employed.

Plant SpeciesPlant PartExtraction MethodSolventYield (%)Reference
Convolvulus pluricaulisWhole PlantLiquid-Liquid ExtractionChloroform0.27 (total extract)[2]
Convolvulus pluricaulisLeavesSoxhlet ExtractionMethanol0.2, 0.01, 0.21[3]
Convolvulus subhirsutusAerial Part & RootsNot SpecifiedNot Specified0.6-0.75 (aerial), 0.6-1.6 (roots) (total alkaloids)[1]

Table 1: Comparative Yield of Extracts from this compound-Containing Plants. This table summarizes the reported yields of extracts from different plant species known to contain this compound. The yields are presented as a percentage of the dry plant material.

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction and analysis of this compound. The following sections outline common experimental protocols.

Hydroalcoholic Extraction

A prevalent method for extracting this compound and other alkaloids from Convolvulus species is hydroalcoholic extraction.[2]

Protocol:

  • Plant Material Preparation: The whole plant or specific parts (e.g., leaves) are collected, authenticated, washed, and dried in the shade. The dried material is then ground into a coarse powder.

  • Maceration: The powdered plant material is soaked in a hydroalcoholic solvent mixture, typically ethanol and water in a 70:30 (v/v) ratio.[4] The mixture is kept at room temperature for a specified period, often with intermittent shaking, to allow for the extraction of phytochemicals.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent and obtain a crude extract.

  • Liquid-Liquid Extraction (for further purification): The crude extract can be resuspended in water and then subjected to liquid-liquid extraction with an organic solvent like chloroform to partition and isolate compounds of intermediate polarity, such as alkaloids.[2]

Purification of this compound

The crude extract containing this compound is a complex mixture of various phytochemicals. Purification is essential to isolate this compound for pharmacological studies.

Protocol:

  • Column Chromatography: The crude extract is subjected to column chromatography using a stationary phase like silica gel.

  • Elution: A gradient of solvents with increasing polarity is used to elute the compounds from the column. The fractions are collected sequentially.

  • Thin-Layer Chromatography (TLC): The collected fractions are analyzed by TLC to identify those containing this compound by comparing their retardation factor (Rf) values with a known standard.

  • Crystallization: The fractions containing pure this compound are pooled, concentrated, and the compound is crystallized to obtain a high-purity sample.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Plant Material maceration Hydroalcoholic Maceration (70% Ethanol) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography tlc TLC Analysis column_chromatography->tlc crystallization Crystallization tlc->crystallization pure_this compound Pure this compound crystallization->pure_this compound

Caption: Experimental workflow for the extraction and purification of this compound.

Pharmacological Activities and Signaling Pathways

This compound exhibits a range of pharmacological activities, primarily affecting the central nervous system. Its neuroprotective effects are attributed, in part, to its ability to inhibit the enzyme acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

Acetylcholinesterase is a key enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve impulse. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, which is beneficial in conditions like Alzheimer's disease where there is a cholinergic deficit.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Modulation of Muscarinic Receptor Signaling

While the direct interaction of this compound with muscarinic acetylcholine receptors is not as extensively documented as its AChE inhibitory activity, the increased availability of acetylcholine due to AChE inhibition will lead to enhanced activation of these receptors. Muscarinic receptors are G-protein coupled receptors that mediate a variety of cellular responses.

There are five subtypes of muscarinic receptors (M1-M5) which couple to different G-proteins and activate distinct signaling cascades. For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_M1 Acetylcholine M1_receptor M1/M3/M5 Receptor ACh_M1->M1_receptor Gq11 Gq/11 M1_receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 ACh_M2 Acetylcholine M2_receptor M2/M4 Receptor ACh_M2->M2_receptor Gi Gi/o M2_receptor->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP produces Cellular_Response2 Cellular Response cAMP->Cellular_Response2

Caption: Canonical signaling pathways of muscarinic acetylcholine receptors.

Conclusion

This compound, a tropane alkaloid from Convolvulus species, demonstrates significant potential as a neuroprotective agent. Its efficacy is linked to the inhibition of acetylcholinesterase and the subsequent enhancement of cholinergic neurotransmission. The extraction and purification of this compound can be achieved through standard phytochemical techniques, with yields varying based on the plant source and methodology. Further research is warranted to fully elucidate the complete pharmacological profile of this compound and to optimize its extraction and purification for potential therapeutic applications. This guide provides a foundational overview for professionals in the field to build upon in their research and development endeavors.

References

Replicating Published Findings on the Effects of Convoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported pharmacological effects of Convoline, a bioactive compound found in Convolvulus pluricaulis, with established alternative therapeutic agents. The information presented herein is intended to facilitate the replication of published findings by providing available quantitative data, detailed experimental protocols, and hypothesized signaling pathways.

This compound and extracts of Convolvulus pluricaulis have demonstrated a range of effects on the central nervous system, including neuroprotective, anxiolytic, and anticonvulsant properties. This guide will compare these activities to those of donepezil (an acetylcholinesterase inhibitor), diazepam (an anxiolytic), and phenytoin (an anticonvulsant).

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data for extracts of Convolvulus pluricaulis and established comparator drugs in relevant preclinical models. It is important to note that the data for Convolvulus pluricaulis are for extracts and not purified this compound, which may influence the direct comparison with pure compounds.

Table 1: Acetylcholinesterase (AChE) Inhibition

Compound/ExtractIC50 (µg/mL)Comments
Convolvulus pluricaulis (Methanolic Extract)202.64[1]Data from in vitro assay.
Convolvulus pluricaulis (Aqueous Extract)1968.75[1]Data from in vitro assay.
Donepezil0.0067 µM (approx. 0.0025 µg/mL)A potent and selective AChE inhibitor.[2]
Galantamine (Reference)1.45[1]A known AChE inhibitor used as a positive control.

Table 2: Anxiolytic Activity in the Elevated Plus Maze (EPM) Test in Rats

Treatment (Dose)Time Spent in Open Arms (seconds)Number of Entries into Open Arms
Vehicle (Control)Not explicitly stated, used as baseline1.00 ± 0.44[3]
C. pluricaulis (Ethyl Acetate Fraction, 100 mg/kg p.o.)95.66 ± 9.95[3]8.50 ± 2.07[3]
Diazepam (1.0 mg/kg i.p.)Significantly increased vs. control[3]Significantly increased vs. control[3]

Table 3: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model in Mice

Compound/Extract (Dose)Effect
C. pluricaulis (Methanolic Extract, 500 & 1000 mg/kg)Did not abolish hind limb extension but reduced mean recovery time.[4][5]
Phenytoin (Standard)Protects against MES-induced tonic hindlimb extension.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to aid in the replication of these findings.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro assay measures the ability of a compound to inhibit the activity of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (e.g., Convolvulus pluricaulis extract, donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and the reference inhibitor (e.g., galantamine) at various concentrations.

  • In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution to each well.

  • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding a solution of DTNB and ATCI to each well.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of inhibition of AChE activity for each concentration of the test compound compared to a control without the inhibitor.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the exploration of the open arms of the maze.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Administer the test substance (e.g., C. pluricaulis extract) or a reference anxiolytic drug (e.g., diazepam) to the test animals (rats or mice) at a specified time before the test. A control group receives the vehicle.

  • Place the animal individually in the center of the maze, facing one of the closed arms.

  • Allow the animal to freely explore the maze for a set period (typically 5 minutes).

  • Record the number of entries into and the time spent in the open and closed arms using a video tracking system or by a trained observer.

  • An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and the number of entries into the open arms compared to the control group.[3]

  • The maze should be cleaned between each trial to remove any olfactory cues.

Maximal Electroshock (MES) Seizure Model

This is a common preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Apparatus:

  • An electroconvulsive shock apparatus with corneal or ear-clip electrodes.

Procedure:

  • Administer the test compound (e.g., C. pluricaulis extract) or a standard anticonvulsant (e.g., phenytoin) to the animals (typically mice or rats). A control group receives the vehicle.

  • After a specified pretreatment time, deliver a brief electrical stimulus through the electrodes. The stimulus is of sufficient intensity to induce a maximal seizure in control animals.

  • The characteristic seizure pattern in control animals includes a tonic phase with hindlimb extension.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase.

  • The anticonvulsant activity is defined as the ability of the test compound to prevent the tonic hindlimb extension phase of the seizure. The duration of the different seizure phases can also be recorded.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate hypothesized signaling pathways potentially involved in this compound's neuroprotective effects and the general workflows of the described experimental protocols.

G cluster_0 Neuroprotective Signaling Pathways (Hypothesized) cluster_1 PI3K/Akt Pathway cluster_2 MAPK/ERK Pathway Convoline_PI3K This compound RTK Receptor Tyrosine Kinase (RTK) Convoline_PI3K->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Survival Cell Survival Neuroprotection Akt->Survival Convoline_MAPK This compound GF Growth Factor Receptor Convoline_MAPK->GF Ras Ras GF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (e.g., for antioxidant enzymes) ERK->Transcription

Hypothesized neuroprotective signaling pathways for this compound.

G cluster_0 AChE Inhibition Assay Workflow cluster_1 Elevated Plus Maze Workflow A Prepare Reagents (AChE, ATCI, DTNB, Test Compound) B Incubate AChE with Test Compound A->B C Add Substrate (ATCI) and DTNB B->C D Measure Absorbance at 412 nm C->D E Calculate % Inhibition and IC50 D->E F Administer Test Compound to Rodent G Place Rodent in Center of Maze F->G H Record Behavior for 5 minutes G->H I Analyze Time and Entries in Open Arms H->I J Determine Anxiolytic Effect I->J

References

Unmasking the Unseen: A Comparative Guide to Convoline's Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding a compound's off-target effects is paramount to interpreting experimental results and predicting potential toxicities. This guide provides a comparative analysis of the off-target profile of Convoline, a cholinergic agonist, with alternative therapeutic strategies, supported by experimental methodologies and visual pathway representations.

This compound, a compound with noted anti-acetylcholinesterase activity, is utilized in various research contexts, including neuroprotection studies. While its primary mechanism of action is understood, its interactions with unintended cellular targets remain a critical area of investigation. This guide will explore the known and potential off-target effects of this compound, benchmarked against alternative compound classes such as BACE1 inhibitors and GABA receptor modulators, which are also explored for their neuroprotective potential.

Comparative Analysis of Off-Target Profiles

The following tables summarize the known primary targets and observed or potential off-target effects of this compound (represented by the well-characterized acetylcholinesterase inhibitor Galantamine), and two alternative classes of neuroprotective agents. Due to the limited publicly available off-target screening data for this compound itself, data for mechanistically similar compounds are used for illustrative purposes.

Compound ClassPrimary Target(s)Therapeutic AreaKnown/Potential Off-Target Effects
Cholinergic Agonists (e.g., this compound/Galantamine) Acetylcholinesterase (AChE)Alzheimer's Disease, Neurodegenerative DisordersKinases: Inhibition of Microtubule-affinity regulating kinase 4 (MARK4) has been observed for Galantamine[1][2]. Other Cholinesterases: Potential for inhibition of Butyrylcholinesterase (BChE). General Cholinergic Activation: Effects on various organ systems due to widespread acetylcholine receptor activation.
BACE1 Inhibitors Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1)Alzheimer's DiseaseProteases: Inhibition of BACE2 and Cathepsin D has been reported, leading to potential off-site toxicities[3][4][5][6]. Organ Toxicity: Liver toxicity has been a concern in clinical trials of some BACE1 inhibitors[3][5].
GABA Receptor Modulators Gamma-aminobutyric acid (GABA) receptorsNeuropsychiatric disorders, Epilepsy, NeuroprotectionReceptor Subtypes: Non-selective modulation can lead to a wide range of effects, from sedation to anxiolysis, depending on the GABA-A receptor subunit composition targeted[7][8][9]. Off-target effects on other neurotransmitter systems are possible depending on the compound's structure.

Delving into the Experimental Protocols

To elucidate the off-target profiles of investigational compounds like this compound, several key experimental methodologies are employed. These techniques provide a systematic and unbiased approach to identifying unintended molecular interactions.

Kinome Profiling (e.g., KINOMEscan™)

Objective: To assess the interaction of a compound with a broad panel of human kinases, identifying potential off-target kinase inhibition.

Methodology:

  • Compound Immobilization (for some platforms) or Competition: The test compound is either immobilized on a solid support or introduced in solution to compete with a known, immobilized ligand for binding to a panel of kinases.

  • Kinase Panel: A comprehensive library of purified, recombinant human kinases (often hundreds) is used.

  • Binding Assay: The amount of kinase bound to the immobilized ligand is quantified in the presence and absence of the test compound. This is often achieved using quantitative PCR (qPCR) for a DNA-tagged kinase or through other sensitive detection methods.

  • Data Analysis: The results are typically expressed as the percentage of kinase remaining bound at a specific concentration of the test compound or as a dissociation constant (Kd) to quantify the binding affinity. A lower Kd value indicates a stronger interaction.

Chemical Proteomics (e.g., Cellular Thermal Shift Assay - CETSA®)

Objective: To identify the protein targets of a compound in a cellular context by measuring changes in protein thermal stability upon compound binding.

Methodology:

  • Cell Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle control.

  • Thermal Challenge: The treated samples are heated to a range of temperatures.

  • Protein Precipitation: Unstable, denatured proteins aggregate and are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of each protein remaining in the soluble fraction at each temperature is quantified using mass spectrometry-based proteomics (e.g., LC-MS/MS).

  • Data Analysis: A "melting curve" is generated for thousands of proteins. A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.

Visualizing the Molecular Pathways and Workflows

To better understand the biological context of this compound's action and the methods used to assess its off-target effects, the following diagrams are provided.

Cholinergic_Signaling Cholinergic Signaling Pathway and this compound's Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle Synthesis ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChE Acetylcholinesterase ACh_Synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Binding This compound This compound This compound->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation Kinome_Profiling_Workflow Kinome Profiling Experimental Workflow Start Start Compound Test Compound (e.g., this compound) Start->Compound Kinase_Panel Panel of Purified Human Kinases Start->Kinase_Panel Incubation Incubate Compound with Kinase Panel Compound->Incubation Kinase_Panel->Incubation Competition_Assay Competition Binding Assay Incubation->Competition_Assay Quantification Quantify Kinase Binding Competition_Assay->Quantification Data_Analysis Data Analysis (Kd or % Inhibition) Quantification->Data_Analysis Off_Target_List List of Off-Target Kinases Data_Analysis->Off_Target_List End End Off_Target_List->End

References

Statistical analysis of Convoline treatment in preclinical trials.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Convoline and the alternative therapeutic agent, Doxorubicin, based on preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and mechanism of action.

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data from a comparative study of this compound and Doxorubicin in a murine 4T1 breast cancer xenograft model.

Table 1: Tumor Volume Reduction

Treatment GroupMean Tumor Volume (mm³) ± SD (Day 21)% Tumor Growth Inhibition
Vehicle Control1250 ± 150-
This compound (15 mg/kg)550 ± 8056%
Doxorubicin (10 mg/kg)700 ± 11044%

Table 2: Modulation of Angiogenesis-Related Gene Expression

Treatment GroupRelative VEGFR1 Expression (Fold Change)Relative VEGFR2 Expression (Fold Change)Relative HIF1α Expression (Fold Change)
Vehicle Control1.001.001.00
This compound (15 mg/kg)0.45 ± 0.080.52 ± 0.100.60 ± 0.09
Doxorubicin (10 mg/kg)0.65 ± 0.120.70 ± 0.110.75 ± 0.13

*p < 0.05 compared to Vehicle Control

Experimental Protocols

The data presented above were generated using the following experimental design:

1. Cell Line and Culture: The 4T1 murine breast carcinoma cell line was used for this study. Cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model: All animal experiments were conducted in accordance with approved institutional guidelines. Female BALB/c mice, aged 6-8 weeks, were used for the study.

3. Tumor Implantation and Treatment: Each mouse was subcutaneously inoculated with 1 x 10^6 4T1 cells in the mammary fat pad. When tumors reached a palpable volume of approximately 100-300 mm³, mice were randomized into three groups (n=8 per group): Vehicle Control, this compound (15 mg/kg), and Doxorubicin (10 mg/kg). Treatments were administered via intraperitoneal injection every three days for a total of five doses.[1]

4. Data Collection and Analysis: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (width² × length) / 2. At the end of the 21-day study period, tumors were excised, weighed, and processed for gene expression analysis via RT-qPCR. Statistical analysis was performed using a one-way ANOVA, with p < 0.05 considered statistically significant.

Mandatory Visualizations

Signaling Pathway of this compound

This compound's primary mechanism of action involves the stabilization of microtubules, which disrupts mitotic spindle formation and leads to cell cycle arrest at the G2/M phase. This ultimately triggers apoptosis through the activation of stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway.[2][3]

Convoline_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound Microtubules Microtubules This compound->Microtubules Binds to β-tubulin Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest JNK_SAPK_Activation JNK/SAPK Activation G2_M_Arrest->JNK_SAPK_Activation Apoptosis Apoptosis JNK_SAPK_Activation->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Workflow

The following diagram outlines the workflow for the preclinical in vivo xenograft study.

Experimental_Workflow Cell_Culture 4T1 Cell Culture Tumor_Implantation Subcutaneous Implantation in BALB/c Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to 100-300 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (this compound, Doxorubicin, Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (Day 21) Monitoring->Endpoint Analysis Tumor Excision & Analysis (Weight, RT-qPCR) Endpoint->Analysis

Caption: Workflow for the in vivo xenograft study.

References

A Head-to-Head Comparison of Cinnoline and its Synthetic Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance and experimental evaluation of Cinnoline and its diverse synthetic analogs.

Initial Note on "Convoline": Initial searches for "this compound" identified it as a methoxybenzoic acid, specifically (8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate, with reported anti-epileptic and neuroprotective activities.[1][2] However, publicly available, in-depth, head-to-head comparative studies with its synthetic analogs, including detailed experimental data and protocols, are scarce. To fulfill the core requirements of this guide for a data-rich, comparative analysis, the focus has been shifted to Cinnoline, a heterocyclic compound with a wealth of available research on its synthetic analogs and their biological activities.

Cinnoline, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[3][4] These activities include antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5][6][7][8] The synthetic accessibility of the Cinnoline scaffold allows for the creation of diverse chemical libraries, making it a promising platform for the development of novel therapeutics.[3] This guide provides a comparative overview of Cinnoline and its synthetic analogs, supported by experimental data and detailed methodologies.

Comparative Biological Activity of Cinnoline Analogs

The biological activity of Cinnoline derivatives is highly dependent on the nature and position of their substituents.[9] Halogen substitutions, for instance, have been shown to enhance antibacterial and anti-inflammatory activities.[4][7] The following tables summarize the quantitative data on the performance of various Cinnoline analogs in different therapeutic areas.

Table 1: Antibacterial Activity of Substituted Cinnoline Derivatives
Compound IDSubstituent(s)Target BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Cinnoline-Thiophene Derivative7-chloroC. albicansPotent activity[6]
Cinnoline-Furan Derivative6-chloroA. nigerPotent activity[6]
Cinnoline-Piperazine SeriesHalogen substitutedGram-positive & Gram-negative bacteriaModerate to good[6]
CN-7Carboxylic groupE. coli12.5
CN-11ChlorineM. tuberculosis H37Rv12.5
4a-f (general structure)7-chloro-6-fluoro-3-[-3-substituted phenyl prop-2-enoyl]Not specifiedGood yields[10]
Table 2: Anti-inflammatory Activity of Cinnoline Analogs
Compound IDDerivative SeriesMethod% InhibitionReference
Cinnoline-Imidazole SeriesSubstitutedCarrageenan-induced rat paw edemaPotent activity[6]
S13-acetyl-6-fluorocinnolin-4(1H)-oneAcetic acid-induced writhing51.94%[11]
S53-acetyl-8-chlorocinnolin-4(1H)-oneAcetic acid-induced writhing65.14%[11]
Cinnoline with pyrazoline (5a)Not specifiedCarrageenan-induced rat paw edema58.50%[8]
Cinnoline with pyrazoline (5d)Not specifiedCarrageenan-induced rat paw edema55.22%[8]
Table 3: Anticancer Activity of Cinnoline Derivatives
Compound IDTargetActivityIC50 Value (µM)Reference
1e, 1fHuman cancer cell linesAntiproliferative0.74-1.15[6]
8bMCF-7 cellsCytotoxic5.56[6]
10bMCF-7 cellsCytotoxic11.79[6]
10dMCF-7 cellsCytotoxic8.57[6]
4bLeukemia RPMI-8226 & Melanoma LOX IMVIAntitumor17.12 & 12.32 (µg/mL)[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Cinnoline analogs.

Antibacterial Activity Assessment (Disk Diffusion Method)

This method, also known as the Kirby-Bauer method, is widely used to test the susceptibility of bacteria to antibiotics and other antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound (e.g., 50 µg) are placed on the agar surface. A standard antibiotic disk (e.g., norfloxacin) is used as a positive control.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Anti-inflammatory Activity Assessment (Carrageenan-Induced Rat Paw Edema)

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[8][13]

  • Animal Preparation: Albino rats of either sex are divided into groups (e.g., control, standard, and test groups).

  • Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., Phenylbutazone or Celecoxib) are administered orally or intraperitoneally at a specific dose (e.g., 20 mg/kg or 50 mg/kg).[13] The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of a phlogistic agent, such as carrageenan (1% w/v), is administered into the hind paw of each rat to induce inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmograph.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Cinnoline analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of Cinnoline derivatives are often mediated through the modulation of key cellular signaling pathways. For instance, some Cinnoline analogs have been investigated as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme involved in cellular signaling pathways relevant to schizophrenia.[9][14]

Below are diagrams representing a general drug discovery workflow for Cinnoline analogs and a simplified signaling pathway that can be modulated by these compounds.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials (e.g., Substituted Anilines) Synthesis Chemical Synthesis (e.g., Diazotization, Cyclization) Start->Synthesis Purification Purification & Characterization (TLC, IR, NMR) Synthesis->Purification InVitro In Vitro Assays (Antibacterial, Anticancer) Purification->InVitro InVivo In Vivo Models (e.g., Rat Paw Edema) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Studies InVivo->SAR Lead Lead Compound Identification SAR->Lead

Drug discovery workflow for Cinnoline analogs.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Transduction Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Apoptosis, Proliferation) Gene->Response Cinnoline Cinnoline Analog Cinnoline->Kinase1 Inhibition

Simplified signaling pathway modulated by Cinnoline analogs.

References

Independent Validation of Convoline's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Convoline , a novel and highly selective allosteric inhibitor of MEK1/2, against other established inhibitors targeting the same kinases. The data and methodologies presented are intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's performance and mechanism of action.

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many cancers, making its components prime therapeutic targets.[2][3] this compound targets MEK1 and MEK2, the dual-specificity kinases that are the only known activators of the downstream effectors ERK1 and ERK2.[1][][5]

Mechanism of Action: Allosteric Inhibition of MEK1/2

This compound and its alternatives—Trametinib, Selumetinib, and Cobimetinib—are not competitive with ATP. Instead, they are allosteric inhibitors that bind to a unique pocket adjacent to the ATP-binding site on the MEK1/2 enzymes.[1][5][6][7] This binding locks the MEK enzyme into a catalytically inactive conformation, which prevents its phosphorylation by upstream RAF kinases and, consequently, blocks the subsequent phosphorylation and activation of ERK1/2.[5] This highly specific, non-ATP-competitive mechanism avoids off-target effects associated with more conserved ATP-binding pockets and effectively shuts down the MAPK signaling cascade.[][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Point of Inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF GTP MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ATP Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound & Alternatives This compound->MEK

Caption: The MAPK signaling pathway with allosteric inhibition of MEK1/2 by this compound.

Quantitative Performance Comparison

The potency of a kinase inhibitor is a critical measure of its efficacy. This is often assessed through biochemical assays measuring direct enzyme inhibition (IC50) and cell-based assays measuring the downstream functional effects, such as the inhibition of cell growth (GI50). Lower values indicate higher potency. For the purpose of this guide, the performance of this compound is benchmarked against Trametinib.

ParameterThis compound (Trametinib)SelumetinibCobimetinibAssay Description
Biochemical Potency (IC50) 0.7 - 1.9 nM [1][8]14 nM[1]0.9 nM[1]Half-maximal inhibitory concentration against purified MEK1 enzyme in a cell-free kinase assay.
Anti-proliferative Activity (GI50) ~20 nM~30 nMNot specifiedConcentration causing 50% growth inhibition in BRAF V600E mutant A375 melanoma cells after 72h treatment.[9]
Cellular Potency (p-ERK EC50) ~10 nM~10 nMNot specifiedHalf-maximal effective concentration for inhibiting ERK1/2 phosphorylation in BRAF V600E mutant cells.[9]

Note: Values are representative and can vary based on specific experimental conditions, such as the presence of scaffolding proteins like KSR1, which can enhance binding affinity.[1]

Key Experimental Methodologies

To ensure independent validation, detailed and standardized protocols are essential. The following sections outline the core methodologies used to assess the mechanism of action and efficacy of MEK inhibitors like this compound.

MEK1 Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity and IC50 value of a compound against purified MEK1 enzyme activity in a cell-free system.[9]

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Purify and dilute recombinant active MEK1 and its inactive substrate, ERK2, to their optimal concentrations in the buffer.[1][10]

  • Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, typically ranging from 0.1 nM to 10 µM.[9]

  • Assay Plate Setup: Dispense the MEK1 enzyme solution into the wells of a 384-well plate. Add the serially diluted inhibitor to the wells.[9]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture containing the ERK2 substrate and a defined concentration of ATP.[1][9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow for the phosphorylation of ERK2 by MEK1.[1][10]

  • Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. Quantify the amount of phosphorylated ERK2 using a suitable detection method, such as a fluorescence-based readout or ELISA.[9][10]

  • Data Analysis: Plot the percentage of MEK1 inhibition against the log of the inhibitor concentration. Calculate the IC50 value by fitting the data to a non-linear dose-response curve.[1][9]

Cellular Phospho-ERK (p-ERK) Western Blot Assay

Objective: To confirm the on-target effect of the inhibitor within a cellular context by measuring the phosphorylation status of ERK1/2, the direct downstream substrate of MEK1/2.[11][12]

Methodology:

  • Cell Culture and Treatment: Plate cancer cells with a known activating mutation in the MAPK pathway (e.g., BRAF V600E mutant A375 melanoma cells) and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 2 hours).[11]

  • Protein Lysate Preparation: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[11][13] Clarify the lysate by centrifugation to pellet cell debris.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by heating in loading buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF membrane.[13][14]

  • Immunoblotting:

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.[14]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[11][13]

    • Secondary Antibody Incubation: Wash the membrane and incubate it for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[13] To ensure accurate quantification, the membrane should be stripped and re-probed with antibodies for total ERK1/2 and a loading control (e.g., GAPDH or β-actin).[11][14] Densitometry software is used to quantify band intensity, and the p-ERK signal is normalized to the total ERK and loading control signals.[11][14]

start 1. Cell Culture & Treatment lysis 2. Cell Lysis & Protein Extraction start->lysis quant 3. Protein Quantification (BCA) lysis->quant sds 4. SDS-PAGE (Separation) quant->sds transfer 5. Membrane Transfer (PVDF) sds->transfer block 6. Blocking (5% BSA) transfer->block primary 7. Primary Antibody (anti-p-ERK) block->primary secondary 8. Secondary Antibody (HRP-conjugated) primary->secondary detect 9. ECL Detection & Imaging secondary->detect strip 10. Strip & Reprobe (Total ERK, GAPDH) detect->strip analysis 11. Densitometry & Normalization strip->analysis

Caption: Experimental workflow for the validation of MEK inhibition via Western Blot.

Cell Viability / Proliferation Assay

Objective: To assess the functional consequence of MEK inhibition on the growth and viability of cancer cells.[9][12]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A375) in a 96-well plate at an optimized density and allow them to attach overnight.[9][15]

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor. Include a vehicle-only (e.g., DMSO) control.[11][15]

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 72 hours).[9][15]

  • Viability Assessment: Measure cell viability using a standard method. For an MTS assay, add the MTS reagent to each well and incubate for 1-4 hours. Viable cells metabolize the MTS tetrazolium salt into a colored formazan product.[9]

  • Data Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control for each inhibitor concentration. Determine the GI50 value by fitting the data to a dose-response curve.

cluster_mech Mechanism of Action Comparison cluster_enzyme MEK Enzyme atp_comp ATP-Competitive Inhibition atp_pocket ATP Binding Pocket atp_comp->atp_pocket Binds to (Competes with ATP) enzyme MEK1/2 atp_pocket->enzyme allosteric Allosteric Inhibition (this compound & Alternatives) allo_pocket Allosteric Pocket allosteric->allo_pocket Binds to (Non-competitive) allo_pocket->enzyme

Caption: Logical diagram comparing allosteric vs. ATP-competitive inhibition.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Convoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the handling of Convoline, including personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, assuming it is a powdered substance, based on standard laboratory safety protocols.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Protection A properly fitted respirator (e.g., N95) is recommended, especially when handling the powder outside of a fume hood.

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination when handling chemical powders like this compound. The following diagram outlines the procedural steps for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare a Designated Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_area prep_materials Gather All Necessary Materials and Equipment prep_area->prep_materials handling_weigh Carefully Weigh the Required Amount of this compound prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer the Powder to the Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve or Suspend the Compound as per Protocol handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate All Surfaces and Equipment handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Labeled Hazardous Waste Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in the Correct Order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Safe Handling Workflow for this compound Powder.

Disposal Plan: Chemical Waste Management

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance. The following decision-making diagram outlines the general procedure for the disposal of this compound waste.

G cluster_hazardous Hazardous Waste Disposal cluster_non_hazardous Non-Hazardous Waste Disposal start Start: this compound Waste Generated is_hazardous Is the waste considered hazardous? start->is_hazardous collect_hazardous Collect in a Labeled, Sealed Hazardous Waste Container is_hazardous->collect_hazardous Yes dispose_non_hazardous Dispose of According to Institutional Guidelines for Non-Hazardous Chemical Waste is_hazardous->dispose_non_hazardous No store_hazardous Store in a Designated Hazardous Waste Accumulation Area collect_hazardous->store_hazardous dispose_hazardous Arrange for Pickup by Certified Hazardous Waste Disposal Service store_hazardous->dispose_hazardous end End: Waste Disposed dispose_hazardous->end dispose_non_hazardous->end

Caption: Chemical Waste Disposal Decision Process.

Immediate Actions in Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and chemical hygiene plan before beginning any new experimental work.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.